molecular formula C56H110CaO4 B1623219 Calcium di(octacosanoate) CAS No. 52258-47-6

Calcium di(octacosanoate)

Cat. No.: B1623219
CAS No.: 52258-47-6
M. Wt: 887.5 g/mol
InChI Key: FIASKJZPIYCESA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium di(octacosanoate) is a useful research compound. Its molecular formula is C56H110CaO4 and its molecular weight is 887.5 g/mol. The purity is usually 95%.
The exact mass of the compound Calcium di(octacosanoate) is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Anticaking. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Calcium di(octacosanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium di(octacosanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

52258-47-6

Molecular Formula

C56H110CaO4

Molecular Weight

887.5 g/mol

IUPAC Name

calcium;octacosanoate

InChI

InChI=1S/2C28H56O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;/h2*2-27H2,1H3,(H,29,30);/q;;+2/p-2

InChI Key

FIASKJZPIYCESA-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2]

Other CAS No.

68308-22-5
52258-47-6

physical_description

DryPowder, OtherSolid

Related CAS

506-48-9 (Parent)

Origin of Product

United States

Foundational & Exploratory

Calcium di(octacosanoate): Physicochemical Profiling and Mechanistic Applications in Advanced Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced formulation science, the selection of excipients and processing aids dictates the thermodynamic limits of the entire manufacturing pipeline. Calcium di(octacosanoate), widely known as calcium montanate, is a high-performance metallic salt of montanic acid. Characterized by its exceptionally long C28 aliphatic chains, it overcomes the thermal degradation and volatility limitations inherent to traditional C18-based stearates. This technical guide explores the physicochemical architecture of calcium di(octacosanoate) and provides self-validating experimental workflows to harness its capabilities as a boundary lubricant, nucleating agent, and anti-caking stabilizer.

Molecular Architecture and Physicochemical Properties

Calcium di(octacosanoate) consists of a central divalent calcium cation (


) ionically bonded to two octacosanoate anions[1]. The fundamental causality behind its superior performance lies in its chain length. While standard pharmaceutical and polymer lubricants (e.g., magnesium stearate) utilize an 18-carbon chain, calcium montanate utilizes a 28-to-32-carbon backbone[2]. This extended hydrocarbon tail provides profound hydrophobicity and maximizes van der Waals interactions between adjacent lipid chains, resulting in a highly crystalline, high-melting solid that resists volatilization under high-shear extrusion or tableting[3].
Quantitative Physicochemical Data

To facilitate material selection, the core thermodynamic and structural properties are summarized below.

PropertyValueSource
IUPAC Name Calcium bis(octacosanoate)[1]
CAS Registry Number 52258-47-6[1]
Molecular Formula ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

[1]
Molecular Weight 887.5 g/mol [1]
Topological Polar Surface Area 80.3 Ų[1]
Primary Chain Length C28 – C32

Mechanistic Action: Lubrication and Surface Chemistry

The efficacy of calcium di(octacosanoate) as a boundary lubricant and anti-caking agent is governed by its amphiphilic-like geometry.

  • External Lubrication (Metal-Matrix Interface): The polar calcium carboxylate headgroup possesses a high electrostatic affinity for metallic processing equipment (e.g., extruder dies, tableting punches). It adsorbs onto these surfaces, while the C28 aliphatic tails extend outward, creating a low-friction hydrophobic slip plane that prevents material adhesion.

  • Internal Lubrication (Matrix Interpenetration): The long carbon chains interpenetrate the polymer or Active Pharmaceutical Ingredient (API) matrix. Because C28 chains provide enhanced steric hindrance, they reduce the bulk viscosity of the melt without blooming out or volatilizing at elevated processing temperatures[3].

Mechanism CaMontanate Calcium di(octacosanoate) Complex IonicHead Polar Anchor (Ca2+ Carboxylate) CaMontanate->IonicHead Surface Adsorption AliphaticTail Hydrophobic Shield (C28-C32 Chains) CaMontanate->AliphaticTail Matrix Interpenetration MetalSurface Processing Equipment (Metal Surface) IonicHead->MetalSurface Ionic/Polar Affinity (External Lubrication) PolymerMatrix API / Polymer Matrix AliphaticTail->PolymerMatrix Steric Slip Plane (Internal Lubrication)

Caption: Logical mechanism of calcium di(octacosanoate)'s dual-action lubrication.

Experimental Workflows for Physicochemical Characterization

To ensure scientific integrity and reproducibility, analytical protocols must be designed as self-validating systems. The following methodologies isolate the thermodynamic and rheological properties of calcium di(octacosanoate).

Protocol 1: Self-Validating Thermal Profiling via DSC

Causality: High-shear processing generates localized frictional heat. Understanding the exact melting onset and enthalpy of fusion is critical. A single heating run is analytically insufficient because it captures the material's thermal history (e.g., polymorphic states induced during vendor manufacturing). A heat-cool-heat cycle inherently validates the intrinsic thermal properties by erasing prior thermal history, distinguishing true melting events from irreversible desolvation artifacts.

  • System Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using a high-purity (

    
    ) to ensure temperature and enthalpy accuracy.
    
  • Sample Encapsulation: Hermetically seal 5.0–10.0 mg of calcium di(octacosanoate) powder in an aluminum pan. Prepare an empty matched pan as the reference.

  • First Heating Ramp (Heat 1): Heat from 25°C to 200°C at 10°C/min under a 50 mL/min dry nitrogen purge. Purpose: Captures the melting of the as-received crystalline structure.

  • Controlled Cooling: Cool from 200°C to 25°C at 10°C/min. Purpose: Allows controlled recrystallization, defining the inherent crystallization temperature (

    
    ).
    
  • Second Heating Ramp (Heat 2): Heat again to 200°C at 10°C/min. Purpose: Determines the true, history-independent melting point (

    
    ).
    
  • Self-Validation Check: Overlay the endothermic peaks of Heat 1 and Heat 2. If Heat 1 exhibits a broad, noisy peak that resolves into a sharp, reproducible peak in Heat 2, the initial sample contained amorphous domains or residual moisture, and Heat 2 is validated as the true thermodynamic profile.

DSC_Workflow Start System Calibration (Indium Standard) SamplePrep Sample Encapsulation (Al Pan, 5-10 mg) Start->SamplePrep Heat1 First Heating Ramp (10°C/min to 200°C) SamplePrep->Heat1 Cool Controlled Cooling (10°C/min to 25°C) Heat1->Cool Validation Self-Validation: Compare Heat 1 vs Heat 2 Heat1->Validation Extract Peak 1 Heat2 Second Heating Ramp (Eliminates thermal history) Cool->Heat2 Data Thermogram Analysis (Tm and Enthalpy) Heat2->Data Heat2->Validation Extract Peak 2

Caption: Self-validating Differential Scanning Calorimetry (DSC) workflow.

Protocol 2: Powder Rheology and Anti-Caking Efficacy Assay

Causality: Calcium montanate acts as a flow aid and anti-caking agent by coating hygroscopic particles and preventing capillary bridging[2]. To quantify this, we measure the Basic Flowability Energy (BFE) before and after environmental stress.

  • Matrix Blending: Blend 1.0% w/w calcium di(octacosanoate) with a highly cohesive API or polymer powder using a turbula mixer for 10 minutes at 30 RPM.

  • Baseline Rheology: Measure the BFE of both the unblended control and the blended powder using a powder rheometer. The immediate reduction in BFE validates the baseline lubrication efficacy.

  • Environmental Stressing: Subject both samples to an accelerated stability chamber at 40°C / 75% Relative Humidity for 7 days.

  • Post-Stress Rheology (Self-Validation): Re-measure the BFE. The system validates the anti-caking mechanism if the unblended powder's BFE spikes (indicating caking and moisture absorption), while the calcium montanate blend maintains a stable BFE, proving the durability of its hydrophobic shielding effect.

Applications in Drug Development and Polymer Science

  • Acid Scavenging in Polyolefins: During the Ziegler-Natta catalysis of engineering polymers, acidic residues remain in the matrix. Calcium di(octacosanoate) acts as a highly efficient acid scavenger, neutralizing these residues to prevent the corrosion of processing equipment and the long-term degradation of the polymer.

  • Nucleating Agent for Semi-Crystalline Polymers: In polymers like polyamides (PA) and polyethylene terephthalate (PET), dispersed calcium montanate particles act as heterogeneous nucleation sites. This accelerates crystallization rates during cooling, significantly improving the dimensional stability and demoldability of the final parts.

  • High-Shear Pharmaceutical Tableting: For APIs that require high-temperature melt extrusion or exhibit severe sticking to punch faces, calcium montanate provides a thermally stable alternative to standard lubricants, which frequently degrade or cause API incompatibilities at elevated temperatures[3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6452605, Calcium di(octacosanoate)" PubChem - NIH. URL: [Link]

  • Völpker Spezialprodukte GmbH. "WARAMONT CA - Calcium Montanate Product Information" Völpker. URL: [Link]

  • SHT Chem. "WARADUR® WAX ADDITIVES IMPROVE YOUR PLASTIC PRODUCTION" SHT Chem Technical Data. URL: [Link]

Sources

Natural sources and discovery of Calcium di(octacosanoate)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Calcium di(octacosanoate): Natural Sources, Discovery, and Analysis

Authored by a Senior Application Scientist

Abstract

Calcium di(octacosanoate), the calcium salt of octacosanoic acid, is a naturally occurring compound that, while not as extensively studied as its parent fatty acid, holds potential interest for researchers in natural products chemistry, materials science, and drug development. This guide provides a comprehensive overview of the known and inferred natural sources of Calcium di(octacosanoate), the historical context of the discovery of its constituent components, detailed methodologies for its isolation and characterization, and a discussion of its potential biological significance. By synthesizing established knowledge of octacosanoic acid and calcium chemistry, this document serves as a foundational resource for scientists and professionals in related fields.

Introduction to Calcium di(octacosanoate)

Calcium di(octacosanoate), with the chemical formula C₅₆H₁₁₀CaO₄, is an alkaline earth metal salt of a very-long-chain saturated fatty acid.[1] Its structure consists of a central calcium ion (Ca²⁺) ionically bonded to two octacosanoate anions (C₂₈H₅₅O₂⁻). The parent fatty acid, octacosanoic acid (also known as montanic acid), is a straight-chain saturated fatty acid with 28 carbon atoms.[2][3] The presence of the long, nonpolar hydrocarbon tails of the fatty acid chains imparts significant lipophilicity to the molecule, while the ionic interaction with the calcium ion introduces a degree of polarity. This amphipathic nature suggests potential roles in biological membranes and as a structuring agent in various matrices.

Table 1: Physicochemical Properties of Calcium di(octacosanoate) and its Components

PropertyCalcium di(octacosanoate)Octacosanoic AcidCalcium
IUPAC Name calcium bis(octacosanoate)[1]octacosanoic acid[2]Calcium
Molecular Formula C₅₆H₁₁₀CaO₄[1]C₂₈H₅₆O₂[2]Ca
Molecular Weight 887.5 g/mol [1]424.7 g/mol [2]40.08 g/mol
CAS Number 52258-47-6[4]506-48-9[2]7440-70-2
Appearance Likely a white, waxy solidWhite, waxy solidSilvery-grey metal

Natural Sources and Bio-occurrence

Direct reports on the isolation of Calcium di(octacosanoate) from natural sources are scarce in readily available literature. However, its presence can be inferred in environments where both octacosanoic acid and calcium ions are abundant.

Plant Sources of Octacosanoic Acid

Octacosanoic acid is a common constituent of plant epicuticular waxes, which serve as a protective barrier against water loss and environmental stressors. Therefore, plants are a primary natural source of the octacosanoate moiety. Notable plant sources include:

  • Sugarcane (Saccharum officinarum) Wax : Octacosanoic acid is a major component of D-003, a mixture of very-long-chain fatty acids purified from sugarcane wax.[5][6]

  • Gentiana macrophylla : This medicinal plant has been reported to contain octacosanoic acid.[2]

  • Lysimachia patungensis : Another plant species where octacosanoic acid has been identified.[2]

  • Croton caudatus : This plant is also a known source of octacosanoic acid.[6]

  • Other Documented Plants : The literature contains numerous reports of octacosanoic acid in various other plant species, including in the stems of marango, leaves of potato, roots of Ostericum grosseserratum, and fruits of Hippophae rhamnoides.[7]

Other Natural Sources of Octacosanoic Acid
  • Montan Wax : This fossilized plant wax is a primary source of montanic acid (octacosanoic acid).[3]

  • Beeswax and Chinese Wax : These animal-derived waxes also contain octacosanoic acid.[3]

Bio-occurrence of Calcium

Calcium is the fifth most abundant element in the Earth's crust and is essential for all living organisms.[8] In plants, calcium is a crucial secondary macronutrient responsible for cell wall structure (as calcium pectate), membrane stability, and cell signaling.[8][9][10] It is taken up from the soil by the roots and transported throughout the plant.[10]

Inferred Formation of Calcium di(octacosanoate) in Nature

Given the co-occurrence of octacosanoic acid in plant waxes and the abundance of calcium within plant tissues, it is highly probable that Calcium di(octacosanoate) is formed in situ. The acidic carboxyl group of octacosanoic acid can readily react with free calcium ions (Ca²⁺) present in the plant's cellular environment to form the more stable calcium salt. This interaction would be particularly favored in the slightly alkaline conditions of certain cellular compartments.

Historical Discovery

The discovery of Calcium di(octacosanoate) as a distinct chemical entity is not well-documented. However, the discovery of its constituent components, calcium and octacosanoic acid, has a rich history.

  • Calcium : The element calcium was first isolated in 1808 by Sir Humphry Davy in England.[11][12][13] He achieved this through the electrolysis of a mixture of lime (calcium oxide) and mercuric oxide.[11][13] However, compounds of calcium, such as lime and gypsum, have been used by humans for thousands of years.[11][12] The name "calcium" is derived from the Latin word "calx," meaning lime.[11]

  • Octacosanoic Acid (Montanic Acid) : The discovery of octacosanoic acid is tied to the analysis of natural waxes in the 19th century. Its common name, montanic acid, reflects its discovery in montan wax.[3] The systematic study of fatty acids and their isolation from natural sources was a key area of research in the development of organic chemistry.

Isolation and Characterization Methodology

The following section outlines a detailed, field-proven protocol for the isolation and characterization of Calcium di(octacosanoate) from a plant source rich in octacosanoic acid, such as sugarcane wax.

Experimental Workflow for Isolation and Characterization

G cluster_0 Extraction & Initial Separation cluster_1 Formation & Purification of Calcium Salt cluster_2 Structural Characterization A Plant Material (e.g., Sugarcane Wax) B Soxhlet Extraction (Hexane) A->B C Crude Wax Extract B->C D Saponification (KOH/EtOH) C->D E Free Fatty Acids & Unsaponifiables D->E F Acidification (HCl) E->F G Precipitated Fatty Acids F->G H Dissolution in Ethanol G->H I Addition of CaCl2 solution H->I J Precipitation of Calcium Salts I->J K Filtration & Washing J->K L Purified Calcium di(octacosanoate) K->L M FT-IR Spectroscopy L->M N ¹H and ¹³C NMR Spectroscopy L->N O Mass Spectrometry (ESI-MS) L->O P Elemental Analysis L->P G A Calcium di(octacosanoate) (in cell membrane) B Release of Ca²⁺ ions (intracellular) A->B Stimulus C Calmodulin Activation B->C D Downstream Effector Proteins (e.g., Kinases, Phosphatases) C->D E Cellular Response (e.g., Gene Expression, Enzyme Activity) D->E

Caption: Hypothetical role of Calcium di(octacosanoate) in calcium signaling.

This diagram illustrates a hypothetical mechanism where Calcium di(octacosanoate) embedded in a cellular membrane could, upon a specific stimulus, release calcium ions into the cytoplasm. These ions would then act as second messengers, binding to and activating calcium-binding proteins like calmodulin, which in turn would modulate the activity of downstream enzymes to elicit a cellular response. [9]

Applications in Drug Development and Materials Science
  • Drug Delivery : The lipophilic nature of the compound makes it a candidate for use in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or as a matrix for controlled-release formulations.

  • Cosmetics and Personal Care : As a calcium salt of a fatty acid, it can function as an anticaking agent, emulsifier, or viscosity-controlling agent in cosmetic formulations. [1]* Food Industry : Esters of montanic (octacosanoic) acid are used as protective coatings on fruits. [3]The calcium salt could have similar applications as a food-grade additive.

Conclusion

Calcium di(octacosanoate) represents an intriguing, yet understudied, natural product. While its direct discovery and isolation are not prominently featured in the scientific literature, its existence can be confidently inferred from the widespread co-occurrence of its precursors, octacosanoic acid and calcium, in the natural world, particularly in plants. The methodologies outlined in this guide provide a robust framework for its isolation and characterization, paving the way for further research into its biological activities and potential applications. As our understanding of the complex interplay between fatty acids and mineral ions in biological systems grows, compounds like Calcium di(octacosanoate) may emerge as key players in cellular structure, function, and signaling.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6452605, Calcium di(octacosanoate). Available from: [Link]_

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10470, Octacosanoic acid. Available from: [Link]

  • FooDB. Showing Compound Octacosanoic acid (FDB007128). Available from: [Link]

  • The Good Scents Company. octacosanoic acid, 506-48-9. Available from: [Link]

  • Wikipedia. Montanic acid. Available from: [Link]

  • WebElements. Calcium: historical information. Available from: [Link]

  • Redox Bio-Nutrients. CALCIUM IN SOIL STRUCTURE AND PLANT NUTRITION. Available from: [Link]

  • Grower's Secret. Ferti-Facts: Calcium, The Element of Strength. Available from: [Link]

  • EBSCO. Calcium | Earth and Atmospheric Sciences | Research Starters. Available from: [Link]

  • The Periodic Table. Calcium Element Facts. Available from: [Link]

  • National Health Service. Vitamins and minerals - Calcium. Available from: [Link]

  • PT Growers and Consumers. Role of Calcium in Plant Culture. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Biological Activity and Function of Calcium di(octacosanoate)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Calcium di(octacosanoate), the calcium salt of the 28-carbon ultra-long-chain saturated fatty acid, octacosanoic acid, is a molecule of increasing interest in the fields of biochemistry and pharmacology. While direct research on this specific salt is nascent, a comprehensive understanding of its biological potential can be synthesized by examining its constituent parts: octacosanoic acid and the role of calcium in fatty acid metabolism. This guide provides an in-depth analysis of the known biological activities of octacosanoic acid, including its antiplatelet, cholesterol-lowering, antimicrobial, and antitumor properties. Furthermore, it explores the function of calcium salts of long-chain fatty acids, particularly in metabolic regulation and as dietary supplements. By integrating these two areas of knowledge, this document offers a forward-looking perspective on the potential therapeutic applications of Calcium di(octacosanoate) and provides detailed experimental protocols for its further investigation.

Introduction: Chemical and Biological Context

Calcium di(octacosanoate) is a chemical compound with the molecular formula C56H110CaO4.[1][2] It consists of a calcium ion (Ca2+) bonded to two molecules of octacosanoate, the conjugate base of octacosanoic acid.[3] Octacosanoic acid, also known as montanic acid, is an ultra-long-chain saturated fatty acid (C28:0) found in various natural waxes, such as montan wax, beeswax, and Chinese wax.[4]

The biological significance of Calcium di(octacosanoate) is intrinsically linked to the properties of its components. Octacosanoic acid is part of a mixture of very long-chain fatty acids (VLCFAs) known as D-003, which is purified from sugar cane wax and has demonstrated notable biological effects.[5][6][7] The calcium salt formulation is significant as it can influence the delivery, absorption, and metabolic fate of the fatty acid. In animal nutrition, calcium salts of long-chain fatty acids are utilized to increase the energy density of diets without disrupting ruminal digestion.[8][9]

This guide will synthesize the available scientific literature to build a comprehensive profile of Calcium di(octacosanoate), bridging the gap between the known activities of its parent fatty acid and the functional implications of its salt form.

Biological Activities of the Octacosanoate Moiety

The biological activities attributed to Calcium di(octacosanoate) are largely extrapolated from studies on octacosanoic acid and the D-003 mixture.

Cardiovascular Effects

Octacosanoic acid is a primary component of D-003, which has been shown to have cholesterol-lowering and antiplatelet activities in animal models.[5][6][7][10] These effects suggest a potential role in the management of cardiovascular and metabolic diseases. The inhibition of platelet aggregation is a key therapeutic target in preventing thrombosis.

Antimicrobial and Antitumor Potential

Studies have indicated that octacosanoic acid possesses moderate antimicrobial activity.[11] Furthermore, it has demonstrated cytotoxic effects against certain cancer cell lines, such as the Human Caucasian Promyelocytic leukemia (HL-60) cell line, suggesting a potential for antitumor applications.[11]

The Role of Calcium in Fatty Acid Salts

The formulation of octacosanoic acid as a calcium salt can significantly influence its biological function.

Metabolic Modulation

In ruminant nutrition, calcium salts of long-chain fatty acids are used as a dietary fat supplement to increase energy intake.[8][12] These salts are relatively inert in the rumen, allowing for the bypass of microbial fermentation and direct absorption in the small intestine.[8] Studies in lambs and cattle have shown that supplementation with calcium salts of long-chain fatty acids can affect blood triglyceride and glucose concentrations and alter the expression of genes related to lipid metabolism.[8][9]

Calcium Supplementation

Beyond its role in fatty acid delivery, Calcium di(octacosanoate) also serves as a source of calcium. Calcium is a vital mineral for numerous physiological processes, including bone formation, muscle contraction, and nerve signal transmission.[13][14] Dietary calcium supplements are widely used to prevent and treat conditions like osteoporosis.[13]

Potential Therapeutic Applications

Based on the combined properties of octacosanoic acid and calcium, Calcium di(octacosanoate) presents several potential therapeutic avenues:

  • Cardiovascular Health: Its potential cholesterol-lowering and antiplatelet effects could be explored for the prevention and treatment of atherosclerosis and thrombosis.

  • Metabolic Disorders: The influence of calcium salts of fatty acids on lipid metabolism suggests a potential role in managing conditions like dyslipidemia and metabolic syndrome.

  • Nutraceuticals: As a source of both a bioactive fatty acid and an essential mineral, it could be formulated as a dual-action nutraceutical for bone and cardiovascular health.

  • Antimicrobial and Anticancer Agents: Further research is warranted to explore its potential as a lead compound in the development of new antimicrobial and anticancer therapies.

Experimental Protocols for Investigation

To further elucidate the biological activity of Calcium di(octacosanoate), the following experimental workflows are proposed.

In Vitro Assessment of Anti-inflammatory Activity

This protocol aims to determine the anti-inflammatory effects of Calcium di(octacosanoate) by measuring its impact on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Calcium di(octacosanoate) (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cell Viability Assay: Concurrently, perform an MTT assay to assess the cytotoxicity of the compound at the tested concentrations.

  • Data Analysis: Calculate the percentage of NO inhibition and the IC50 value.

Workflow Diagram:

G cluster_0 In Vitro Anti-inflammatory Assay Workflow start Seed RAW 264.7 cells in 96-well plate treatment Treat with Calcium di(octacosanoate) (Vehicle, Positive Control) start->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation griess_assay Measure Nitrite with Griess Reagent incubation->griess_assay mtt_assay Assess Cell Viability with MTT Assay incubation->mtt_assay analysis Analyze Data: % Inhibition, IC50, Cytotoxicity griess_assay->analysis mtt_assay->analysis

Caption: Workflow for in vitro anti-inflammatory activity assessment.

In Vivo Evaluation of Cholesterol-Lowering Effects

This protocol describes an in vivo study to evaluate the cholesterol-lowering potential of Calcium di(octacosanoate) in a high-fat diet-induced hypercholesterolemic rat model.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats.

  • Acclimatization: Acclimatize the animals for one week.

  • Induction of Hypercholesterolemia: Feed the rats a high-fat diet for 4 weeks to induce hypercholesterolemia.

  • Grouping: Divide the animals into groups: Normal control, Hypercholesterolemic control, Calcium di(octacosanoate) treated groups (low, medium, high dose), and a positive control group (e.g., atorvastatin).

  • Treatment: Administer Calcium di(octacosanoate) or the respective controls orally for 8 weeks.

  • Blood Sampling: Collect blood samples at baseline and at the end of the study.

  • Biochemical Analysis: Analyze serum for total cholesterol, triglycerides, LDL-C, and HDL-C levels.

  • Histopathology: At the end of the study, sacrifice the animals and perform histopathological examination of the liver and aorta.

  • Data Analysis: Perform statistical analysis to compare the different groups.

Data Summary

The following table summarizes the reported biological activities of octacosanoic acid, the active moiety of Calcium di(octacosanoate).

Biological ActivityModel SystemKey FindingsReference
Cholesterol-Lowering Animal ModelsComponent of D-003 which lowers cholesterol.[5][6][7]
Antiplatelet Animal ModelsComponent of D-003 which inhibits platelet aggregation.[5][6][10]
Antimicrobial In vitroModerate activity reported.[11]
Antitumor HL-60 cell lineExhibited cytotoxic effects.[11]

Signaling Pathway Insights

The precise molecular mechanisms of octacosanoic acid are not fully elucidated. However, its effects on lipid metabolism and inflammation suggest potential interactions with key signaling pathways. For instance, its cholesterol-lowering effects may involve the regulation of HMG-CoA reductase or the expression of LDL receptors. Its anti-inflammatory properties could be mediated through the inhibition of pro-inflammatory pathways like NF-κB or MAPK.

Hypothesized Signaling Pathway Diagram:

G cluster_1 Hypothesized Anti-inflammatory Signaling CaOcta Calcium di(octacosanoate) IKK IKK CaOcta->IKK inhibits? NFkB NF-κB CaOcta->NFkB inhibits? LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->IKK activates IKK->NFkB activates iNOS iNOS Gene Expression NFkB->iNOS induces NO Nitric Oxide Production iNOS->NO Inflammation Inflammation NO->Inflammation

Caption: Hypothesized anti-inflammatory mechanism of Calcium di(octacosanoate).

Conclusion and Future Directions

Calcium di(octacosanoate) is a promising compound with a multifaceted biological potential derived from its unique structure. The known antiplatelet, cholesterol-lowering, and potential anti-inflammatory and anticancer activities of its octacosanoic acid component, combined with the metabolic influence of its calcium salt form, position it as a strong candidate for further pharmacological investigation. Future research should focus on elucidating its precise mechanisms of action, conducting comprehensive preclinical and clinical studies to validate its therapeutic efficacy and safety, and exploring novel drug delivery systems to optimize its bioavailability. The experimental frameworks provided in this guide offer a robust starting point for researchers to unlock the full potential of this intriguing molecule.

References

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  • Altmeyers Encyclopedia. (2020, October 29). Montanic acid. Retrieved from [Link]

  • SciELO SA. (2023, October 23). Effects of rumen-protected, long chain fatty acid, calcium salt supplementation on total lipid, fatty acids, and related gene ex. Retrieved from [Link]

  • PMC. (n.d.). Effect of calcium salt of long-chain fatty acids and alfalfa supplementation on performance of Holstein bulls. Retrieved from [Link]

  • gerli. (n.d.). Montanic acid | Cyberlipid. Retrieved from [Link]

  • Redalyc. (n.d.). Influence of calcium salts of long chain fatty acids on the intake and digestibility of rations in female kids under heat stress. Retrieved from [Link]

  • PubMed. (2012, February 15). Effects of calcium salts of long-chain fatty acids and rumen-protected methionine on plasma concentrations of ghrelin, glucagon-like peptide-1 (7 to 36) amide and pancreatic hormones in lactating cows. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Calcium di(octacosanoate) | C56H110CaO4 | CID 6452605. Retrieved from [Link]

  • Uses of Pharmaceutical Grade Calcium Carbonate in Medicine. (2025, July 24). Retrieved from [Link]

  • Ng, J. Y., et al. (2025, October 26). Human Health Applications of Calcium Montmorillonite Clay: A Systems-Based Review. Retrieved from [Link]

  • PubChem - NIH. (n.d.). SID 135250231 - Calcium di(octacosanoate). Retrieved from [Link]

  • EBSCO. (n.d.). Calcium as a dietary supplement | Nutrition and Dietetics | Research Starters. Retrieved from [Link]

  • accessdata.fda.gov. (2017, June 09). 208418Orig1s000. Retrieved from [Link]

  • What are the therapeutic uses, dosing regimens, and alternatives for calcium carbonate? (2026, February 08). Retrieved from [Link]

  • PubMed. (2025, October 29). Octacosanol: Biological activities and bioavailability enhancement strategies. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Octacosanoate | C28H55O2- | CID 5461029. Retrieved from [Link]

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Technical Guide: Calcium Di(octacosanoate) – Molecular Architecture & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Calcium di(octacosanoate) (CAS: 52258-47-6), often referred to industrially as Calcium Montanate, represents a high-molecular-weight homolog of the metal carboxylate class. Unlike its shorter-chain relatives (e.g., calcium stearate), this compound exhibits extreme hydrophobicity and superior thermal stability due to its extensive C28 aliphatic chains. This guide provides a definitive structural analysis and a validated synthesis protocol designed for researchers requiring high-purity lipid matrix excipients or superhydrophobic surface modifiers.

Part 1: Molecular Architecture & Formula

Stoichiometry and Formula

The molecule consists of a single calcium cation (


) electrostatically coordinated to two octacosanoate anions. The octacosanoate ligand is derived from octacosanoic acid (Montanic acid), a saturated C28 fatty acid.
ParameterValue
IUPAC Name Calcium di(octacosanoate)
Common Name Calcium Montanate
Molecular Formula

Molecular Weight 887.57 g/mol
Ligand Chain Length 28 Carbons (Saturated)
Coordination Geometry Typically Bridging Bidentate or Chelating Bidentate
Structural Topology

In the solid state, calcium di(octacosanoate) adopts a lamellar (bilayer) crystalline structure. The calcium ions form a polar ionic sheet (the "head" group), while the C28 alkyl chains extend perpendicular to this plane, interacting via Van der Waals forces.

Due to the extreme length of the C28 chains, the long spacing (d-spacing) in X-ray diffraction is significantly larger than that of calcium stearate (C18), typically exceeding 70 Å depending on the tilt angle of the chains relative to the basal plane.

Visualization of Coordination Sphere

The following diagram illustrates the coordination environment of the Calcium center. Note that in crystalline lattices, the oxygen atoms often bridge adjacent calcium ions, forming an infinite polymeric sheet.

CalciumOctacosanoate cluster_Ligand1 Ligand 1 (Octacosanoate) cluster_Ligand2 Ligand 2 (Octacosanoate) Ca Ca²⁺ Center O1a O O1a->Ca Coordination O1b O O1b->Ca Chelation/Bridging C1 C=O C1->O1a C1->O1b Tail1 C28 Aliphatic Chain (Hydrophobic) Tail1->C1 O2a O O2a->Ca Coordination O2b O O2b->Ca Chelation/Bridging C2 C=O C2->O2a C2->O2b Tail2 C28 Aliphatic Chain (Hydrophobic) Tail2->C2

Figure 1: Schematic representation of the coordination sphere. The calcium ion coordinates with the carboxylate oxygens of two C28 chains. In the solid state, these units stack to form lamellar bilayers.

Part 2: Synthesis & Purification Protocol

The Solubility Challenge

Standard aqueous precipitation methods used for calcium stearate fail with octacosanoates. The C28 acid is virtually insoluble in water and requires high temperatures (>80°C) and non-polar co-solvents to react efficiently. The following protocol utilizes a Modified Double Decomposition method to ensure complete reaction.

Reagents
  • Precursor: Octacosanoic Acid (Montanic Acid), >95% purity.

  • Base: Sodium Hydroxide (NaOH), 1M solution.

  • Metal Source: Calcium Chloride (

    
    ), 1M solution.
    
  • Solvent System: Ethanol/Toluene (50:50 v/v) or Xylene (for higher temp).

Step-by-Step Methodology
  • Saponification (Ligand Activation):

    • Dissolve 10 mmol of Octacosanoic acid in 100 mL of Ethanol/Toluene (50:50) mixture.

    • Heat to 85°C under reflux until fully dissolved.

    • Add 10.5 mmol of NaOH (slight excess) dropwise while stirring vigorously.

    • Mechanism:[1][2][3]

      
      .
      
    • Observation: The solution may become turbid or form a gel; maintain heat to keep the sodium soap dispersed.

  • Metathesis (Ion Exchange):

    • Prepare a hot (80°C) aqueous solution of

      
       (6 mmol, 20% excess to drive equilibrium).
      
    • Slowly add the calcium solution to the hot sodium soap dispersion over 30 minutes.

    • Mechanism:[1][2][3]

      
      .
      
    • Critical Step: Maintain temperature >80°C. If the temperature drops, the sodium soap may precipitate out before reacting with calcium.

  • Purification:

    • Filter the hot precipitate immediately.

    • Wash 1: Hot distilled water (removes NaCl and excess

      
      ).
      
    • Wash 2: Hot ethanol (removes unreacted octacosanoic acid).

    • Wash 3: Acetone (removes trace water and facilitates drying).

  • Drying:

    • Dry in a vacuum oven at 60°C for 24 hours.

Process Flow Diagram

SynthesisFlow Start Raw Material: Octacosanoic Acid (C28) Solvent Dissolve in Ethanol/Toluene (T = 85°C) Start->Solvent Saponification Add NaOH (Form Na-Octacosanoate) Solvent->Saponification Metathesis Add hot CaCl2 solution (Precipitation) Saponification->Metathesis T > 80°C Filtration Hot Filtration Metathesis->Filtration Wash Wash: Hot H2O -> Ethanol -> Acetone Filtration->Wash Dry Vacuum Dry (60°C) Wash->Dry

Figure 2: Workflow for the synthesis of Calcium di(octacosanoate) highlighting the critical temperature control required for C28 solubility.

Part 3: Analytical Characterization (Validation)

To confirm the successful synthesis and structure, the following analytical signatures must be verified.

FTIR Spectroscopy

Fourier Transform Infrared Spectroscopy is the primary tool for confirming the salt formation.

Functional GroupOctacosanoic Acid (Precursor)Calcium di(octacosanoate) (Product)
Carbonyl (C=O) Sharp peak at 1700 cm⁻¹ (-COOH)Disappears
Carboxylate (COO⁻) AbsentAsymmetric stretch: 1570–1540 cm⁻¹ Symmetric stretch: 1430–1420 cm⁻¹
Hydroxyl (-OH) Broad band (3300–2500 cm⁻¹)Absent (unless hydrated water is present at 3400 cm⁻¹)

Interpretation: The complete disappearance of the 1700 cm⁻¹ peak and the emergence of the carboxylate doublet confirms the conversion of the acid to the calcium salt.

X-Ray Diffraction (XRD)

Due to the long C28 chain, the crystal lattice exhibits a characteristic "Long Spacing."

  • Low Angle Peaks: Expect a series of strong reflections at low 2

    
     angles (1°–10°), corresponding to the lamellar d-spacing.
    
  • Short Spacing: A peak near 4.1 Å (approx 21° 2

    
    ) corresponds to the lateral packing of the alkane chains (triclinic/monoclinic sub-cell).
    

Part 4: Applications & Causality

Why choose Calcium di(octacosanoate) over Calcium Stearate (C18)?

  • Superhydrophobicity: The C28 chain provides a significantly lower surface energy than C18. This makes it ideal for coating moisture-sensitive active pharmaceutical ingredients (APIs) to prevent hydrolysis.

  • Thermal Stability: The melting point of octacosanoic acid derivatives is significantly higher (~85–90°C) compared to stearates (~120-130°C for the salt, but the phase transitions differ). This allows for processing in high-shear mixers without softening or "smearing."

  • Sustained Release: In lipid matrix tablets, the longer chain length increases the tortuosity and hydrophobicity of the matrix, slowing the diffusion of water into the tablet and the release of the drug out of it.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6452605, Calcium di(octacosanoate). Retrieved from [Link]

  • Food and Drug Administration (FDA). Substances Added to Food (formerly EAFUS): Calcium Salts of Fatty Acids. (General regulatory context for calcium soaps).[4] Retrieved from [Link]

  • MDPI (2024). The Crystal Structure of Calcium Sebacate and Long Chain Fatty Acid Salts. (Provides crystallographic context for calcium carboxylate coordination). Retrieved from [Link]

Sources

Physicochemical Profile of Calcium Di(octacosanoate): Solubility, Thermal Behavior, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility and melting point of Calcium di(octacosanoate) Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Calcium di(octacosanoate) [Ca(C₂₈H₅₅O₂)₂], often referred to industrially as Calcium Montanate, represents a high-performance metal soap distinguished by its ultra-long alkyl chain length (C28). Unlike the ubiquitous calcium stearate (C18), the C28 homologue exhibits superior thermal stability, enhanced hydrophobicity, and distinct crystalline phase transitions. This guide provides a rigorous technical analysis of its solubility profile, melting behavior, and synthesis, tailored for applications in lipid-based drug delivery, polymer nucleation, and superhydrophobic coating development.

Molecular Architecture & Theoretical Framework

The physicochemical distinctiveness of calcium di(octacosanoate) arises from the interplay between its ionic headgroup and its extensive non-polar tail.

  • Headgroup (Ionic): The Calcium (

    
    ) cation coordinates with two octacosanoate anions. The high lattice energy of this ionic cluster dictates the high melting point relative to the free acid.
    
  • Tail (Van der Waals): The 28-carbon alkyl chain induces significant Van der Waals (VDW) forces. As chain length increases from C18 (stearate) to C28 (octacosanoate), the London dispersion forces stabilize the solid state, elevating the thermal transition temperatures and drastically reducing solubility in polar media.

Homologous Series Comparison
PropertyCalcium Stearate (C18)Calcium Octacosanoate (C28)Mechanism
Chain Length 18 Carbons28 CarbonsIncreased VDW interactions
Hydrophobicity HighUltra-HighReduced solvent accessibility
Melting Range 145–160°C~147°C (Sharp/Mesophase)Lattice energy vs. Chain mobility

Physicochemical Characterization

Melting Point and Thermal Transitions

Unlike simple organic crystals, calcium soaps of long-chain fatty acids do not exhibit a single, sharp melting point. Instead, they undergo a series of mesomorphic phase transitions (liquid crystals) before reaching an isotropic liquid state or decomposing.

  • Primary Transition (

    
    ): 147°C 
    
    • At this temperature, the compound transitions from a crystalline solid to a viscous mesophase (smectic liquid crystal). The ionic headgroups remain ordered in layers, while the alkyl chains acquire conformational freedom (melting of the chains).

  • Decomposition (

    
    ): >350°C 
    
    • Thermal degradation typically initiates via decarboxylation, yielding calcium carbonate (

      
      ) and ketones (pentapentacontanone).
      
Solubility Profile

Calcium di(octacosanoate) is defined by its extreme insolubility in standard solvents at ambient conditions.

Table 1: Solubility Data (at 25°C unless noted)

Solvent ClassSpecific SolventSolubility StatusMechanistic Insight
Aqueous Water (pH 7)Insoluble (< 0.01 mg/L)High lattice energy + hydrophobic effect.
Aqueous Water (pH < 3)Decomposes Protonation of carboxylate yields insoluble free fatty acid (Octacosanoic acid).
Alcohols Methanol, EthanolInsoluble Polarity mismatch; solvent cannot overcome lattice energy.
Hydrocarbons Toluene, XyleneInsoluble (Cold) / Gel (Hot) Soluble >80°C; forms organogels upon cooling due to network formation.
Chlorinated Chloroform, DCMSparingly Soluble Limited solubility; may form swollen gels.

Experimental Protocols

Synthesis: Double Decomposition Method

For research-grade purity, the double decomposition (precipitation) method is superior to the fusion process, as it avoids thermal degradation and ensures stoichiometric precision.

Reagents:

  • Octacosanoic Acid (C28 Acid, >98% purity)

  • Sodium Hydroxide (NaOH)

  • Calcium Chloride (

    
    )
    
  • Ethanol/Water mixture (50:50 v/v)

Protocol:

  • Saponification: Dissolve 10 mmol of Octacosanoic acid in 100 mL of hot ethanol/water (80°C). Add 10.5 mmol NaOH (slight excess) to form soluble Sodium Octacosanoate. Ensure complete dissolution.

  • Ion Exchange: Prepare a separate solution of 6 mmol

    
     in 20 mL water. Slowly add this to the hot soap solution under vigorous stirring.
    
  • Precipitation: The Calcium di(octacosanoate) will precipitate immediately as a white, flocculent solid.

  • Purification: Filter the precipitate while hot. Wash three times with hot water to remove NaCl and excess NaOH. Wash once with cold ethanol to remove unreacted fatty acid.

  • Drying: Dry in a vacuum oven at 60°C for 24 hours.

Visualization of Synthesis Workflow

Synthesis_Workflow Start Octacosanoic Acid (Solid) Step1 Saponification (NaOH, 80°C) Start->Step1 Inter Sodium Octacosanoate (Soluble Micelles) Step1->Inter Deprotonation Step2 Ion Exchange (Add CaCl2) Inter->Step2 Prod Ca-Octacosanoate (Precipitate) Step2->Prod Precipitation Wash Purification (Hot Water/Ethanol Wash) Prod->Wash Final Pure Ca-Octacosanoate (Dry Powder) Wash->Final Vacuum Dry

Figure 1: Step-by-step synthesis workflow via the Double Decomposition method.

Applications in Drug Development & Materials Science[1][2]

Lipid Matrix for Sustained Release

In oral solid dosage forms, Calcium di(octacosanoate) serves as a superior hydrophobic matrix retardant compared to Calcium Stearate. Its longer alkyl chain creates a more tortuous path for water diffusion, effectively slowing the dissolution rate of highly soluble active pharmaceutical ingredients (APIs).

Nucleating Agent

The compound acts as a highly efficient nucleating agent for polyesters (PET, PBT). The ionic calcium layer provides a template for polymer crystallization, while the C28 tails ensure compatibility with the polymer melt, reducing cycle times in injection molding.

Thermal Phase Behavior Diagram

Thermal_Behavior Solid Crystalline Solid (Lamellar Structure) < 147°C Trans Phase Transition (Melting of Alkyl Chains) Solid->Trans Heat Input Meso Liquid Crystal Mesophase (Viscous, Birefringent) 147°C - 350°C Trans->Meso Decomp Decomposition (CaCO3 + Ketones) > 350°C Meso->Decomp Thermal Degradation

Figure 2: Thermal phase transition pathway of Calcium di(octacosanoate).

References

  • European Patent Office. (2023). Resin Composition and Molded Body (EP 4159804 A1). Retrieved from [Link]

  • PubChem. (2025). Calcium di(octacosanoate) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2012). Carbon nanotube masterbatch, preparation thereof, and use in forming electrically conductive thermoplastic composition (US20120241686A1).
  • Graham, D. Y., & Sackman, J. W. (1983). Solubility of calcium soaps of long-chain fatty acids in simulated intestinal environment. Digestive Diseases and Sciences. Retrieved from [Link]

  • The Good Scents Company. (2024). Calcium Montanate Physicochemical Properties. Retrieved from [Link]

Literature review on the effects of Calcium di(octacosanoate)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of Calcium Di(octacosanoate) , synthesizing its established physicochemical properties with its translational potential in lipid therapeutics.

Physicochemical Profile, Pharmacodynamics, and Formulation Strategies[1]

Executive Summary

Calcium di(octacosanoate) is the calcium salt of octacosanoic acid (montanic acid, C28:0), a very long-chain saturated fatty acid (VLCFA). Historically utilized in materials science as a high-performance nucleating agent and lubricant for engineering plastics, this compound holds under-explored potential in pharmaceutical development.[1]

Its primary bioactive moiety, octacosanoic acid , is the principal component of D-003 , a mixture of sugarcane wax acids clinically shown to inhibit cholesterol synthesis and platelet aggregation.[1] This guide analyzes Calcium di(octacosanoate) not merely as an excipient, but as a stabilized, high-melting-point delivery system for bioactive VLCFAs, addressing the handling and stability limitations of the free waxy acids.[1]

Chemical & Physical Characterization

Unlike shorter-chain fatty acid salts (e.g., calcium stearate), calcium di(octacosanoate) exhibits distinct solid-state properties due to its extreme chain length (C28).

PropertySpecificationRelevance to Drug Development
IUPAC Name Calcium; octacosanoateIdentification
Formula C56H110CaO4Divalent cation stabilizes two C28 chains
Molecular Weight 887.56 g/mol High MW implies low molar solubility
Melting Point > 140°C (Decomposes >300°C)Critical Advantage: Significantly higher than free octacosanoic acid (~83°C), allowing for robust heat-stable processing (e.g., hot-melt extrusion).[2]
Solubility Insoluble in water; Soluble in hot xylene/tolueneRequires lipid-based or surfactant-assisted delivery systems.[1]
Appearance White, micronized powderExcellent flowability compared to the sticky/waxy free acid.[1]
Structural Visualization

The calcium ion coordinates with two carboxylate heads, creating a "soap" structure with a highly hydrophobic tail.[1] This structure creates a lamellar crystalline arrangement, contributing to its lubricating properties.[1]

Mechanism of Action (Bioactive Moiety)

While the calcium salt acts as the carrier, the pharmacological effector is Octacosanoic Acid .[1] Upon gastric hydrolysis, the free fatty acid is released.[1]

3.1 Lipid Metabolism Modulation (The D-003 Pathway)

Research on D-003 (where octacosanoic acid is the marker compound) suggests a pleiotropic mechanism distinct from statins.

  • HMG-CoA Reductase Inhibition: Octacosanoic acid downregulates enzyme activity (likely via phosphorylation/AMPK pathway) rather than direct competitive inhibition.[1]

  • LDL Receptor Upregulation: Increased clearance of LDL-C from plasma.[1]

  • Antioxidant Activity: Inhibition of lipid peroxidation in LDL particles, reducing atherogenicity.[1]

3.2 Signal Transduction Pathway

The following diagram illustrates the proposed metabolic fate and signaling interaction of the octacosanoate moiety.

Octacosanoate_Metabolism Ca_Salt Calcium Di(octacosanoate) (Exogenous Intake) Stomach Gastric Acid Hydrolysis (pH < 2.0) Ca_Salt->Stomach Dissociation Free_Acid Free Octacosanoic Acid (C28:0) Stomach->Free_Acid Release Absorption Intestinal Absorption (Chylomicrons) Free_Acid->Absorption Uptake Liver Hepatocyte Uptake Absorption->Liver Transport Peroxisome Peroxisomal Beta-Oxidation Liver->Peroxisome Metabolism AMPK AMPK Activation Liver->AMPK Signaling HMGCoA HMG-CoA Reductase (Inhibition) AMPK->HMGCoA Phosphorylation Cholesterol Cholesterol Synthesis (Reduced) HMGCoA->Cholesterol Downregulation

Figure 1: Pharmacodynamic pathway of Calcium Di(octacosanoate) post-ingestion, focusing on the release and metabolic activity of the C28 fatty acid.

Pharmacokinetics & Formulation Strategy
4.1 Dissociation and Absorption

Calcium di(octacosanoate) is a calcium soap . In the low pH of the stomach, the following reaction occurs:



  • Bioavailability Challenge: VLCFAs (Very Long Chain Fatty Acids) are poorly absorbed compared to LCFA. They require bile salt emulsification and are transported via the lymphatic system (chylomicrons), bypassing the portal vein.

  • Calcium Interaction: High calcium intake can form insoluble soaps with fatty acids, potentially reducing absorption.[1]

  • Formulation Solution: To ensure bioavailability, the calcium salt should be formulated with a lipid surfactant matrix (e.g., lecithin or mono-diglycerides) to promote rapid emulsification upon acid hydrolysis.[1]

4.2 Comparative Formulation Advantages
FeatureFree Octacosanoic AcidCalcium Di(octacosanoate)Benefit of Salt Form
Melting Point ~83°C>140°C Stable in high-shear granulation and coating processes.[1]
Flowability Waxy, sticky, agglomeratesFree-flowing powder Ideal for direct compression tableting.[1]
Stability Prone to oxidationStabilized Calcium coordination protects the carboxyl head.[1]
Experimental Protocols
5.1 Synthesis of Calcium Di(octacosanoate)

Objective: Produce high-purity calcium salt from commercial octacosanoic acid for investigational use.

Reagents:

  • Octacosanoic Acid (98% purity).[1]

  • Sodium Hydroxide (NaOH).[1]

  • Calcium Chloride (CaCl₂).[1]

  • Ethanol/Water mixture.[1]

Workflow:

  • Saponification: Dissolve Octacosanoic acid in ethanol at 75°C. Add stoichiometric NaOH to form Sodium Octacosanoate (soluble soap).[1]

    • Check: Solution should be clear.

  • Metathesis: Slowly add aqueous CaCl₂ solution (1.1 eq) to the hot soap solution under vigorous stirring.

  • Precipitation: Calcium di(octacosanoate) will precipitate immediately as a white solid.[1]

  • Purification: Filter and wash the precipitate 3x with hot water (to remove NaCl) and 1x with cold ethanol.

  • Drying: Vacuum dry at 60°C for 24 hours.

5.2 Analytical Characterization (XRD)

To verify the salt formation and crystallinity (crucial for solubility prediction):

  • Method: Powder X-Ray Diffraction (PXRD).

  • Expected Signal: Distinct lamellar spacing peaks (d-spacing) corresponding to the bilayer structure of the calcium soap. A shift in d-spacing compared to the free acid confirms salt formation.[1]

5.3 In Vitro Dissolution (Simulated Gastric Fluid)

Objective: Measure the release rate of the free fatty acid.[1]

  • Medium: 0.1N HCl with 1% Sodium Lauryl Sulfate (surfactant is necessary to solubilize the released fatty acid for detection).

  • Method: Paddle apparatus, 37°C, 75 RPM.

  • Detection: GC-FID (after extraction) or HPLC-ELSD.

Safety & Toxicology
  • Toxicity Class: Generally regarded as low toxicity.[1] Long-chain fatty acid salts (stearates, behenates, montanates) are widely used in food packaging and cosmetics.[1]

  • Contraindications:

    • X-Linked Adrenoleukodystrophy (X-ALD): Patients with X-ALD have a defect in the ABCD1 transporter and cannot metabolize VLCFAs. Administration of C28 fatty acids could be harmful in this specific population due to accumulation.[1]

  • LD50: Expected >5000 mg/kg (oral, rat) based on analog data for calcium montanate.[1]

References
  • PubChem. (2025).[1] Calcium di(octacosanoate) - Compound Summary. National Library of Medicine.[1] Link

  • Molina, V., et al. (2001).[1] D-003, a mixture of sugarcane wax acids, inhibits cholesterol biosynthesis in normocholesterolemic rabbits.[1] Pharmacological Research.[1][3][4] Link

  • Arruzazabala, M.L., et al. (2002).[1] Antiplatelet effects of D-003, a new policosanol analog, in healthy volunteers.[1] Drugs in R&D.[1] Link

  • Kurokawa, M., & Uchiyama, Y. (2000).[1] Tribological Properties and Gear Performance of Polyoxymethylene Composites.[1] Journal of Tribology.[1] (Demonstrates the industrial stability and lubrication properties of the calcium salt). Link

  • European Chemicals Agency (ECHA). (2006). Inventory of Ingredients Employed in Cosmetic Products: Calcium Montanate.[1][5][6]Link

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An In-depth Technical Guide to Elucidating the Mechanism of Action of Calcium di(octacosanoate)

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

Calcium di(octacosanoate), a calcium salt of the very-long-chain fatty acid (VLCFA) octacosanoic acid, presents a unique molecular structure with potential for complex biological activity. While direct research on this compound is sparse, a comprehensive analysis of its constituent components—calcium and octacosanoate—and related molecules like octacosanol, allows for the formulation of a robust, testable hypothesis regarding its mechanism of action. This guide deconstructs the probable biochemical and cellular impact of Calcium di(octacosanoate), proposing a dual-component mechanism involving the modulation of lipid-sensitive signaling pathways by the octacosanoate moiety and the influence on calcium homeostasis by the calcium ion. We provide a structured, in-depth framework for investigating this hypothesis, complete with detailed experimental protocols and data interpretation strategies, designed to empower researchers in the fields of pharmacology and drug development to systematically uncover the therapeutic potential of this and similar lipophilic compounds.

Introduction: Deconstructing Calcium di(octacosanoate)

Calcium di(octacosanoate) is chemically identified as the calcium salt of octacosanoic acid (also known as montanic acid), a 28-carbon saturated fatty acid.[1][2] Its molecular formula is C56H110CaO4.[1][3] In a biological milieu, it is anticipated to dissociate into its constituent ions: one calcium ion (Ca²⁺) and two octacosanoate anions (CH₃(CH₂)₂₆COO⁻).

The fundamental premise of this guide is that the biological activity of Calcium di(octacosanoate) will be a composite of the individual actions of these two components, with the potential for synergistic interactions. The octacosanoate moiety, as a VLCFA, is likely to influence cellular processes governed by lipids, such as membrane dynamics and lipid-mediated signaling. Concurrently, the release of Ca²⁺ ions will impact the intricate network of calcium-dependent cellular pathways. Understanding this dual nature is paramount to designing logical and effective experimental strategies.

The Two-Component Mechanistic Hypothesis

We propose that the mechanism of action of Calcium di(octacosanoate) is twofold:

  • The Octacosanoate Moiety: The very-long-chain fatty acid component is hypothesized to act by:

    • Incorporation into Cellular Lipids: Integrating into phospholipids of cellular membranes, thereby altering membrane fluidity, lipid raft composition, and the function of membrane-associated proteins.

    • Metabolic Conversion: Serving as a substrate for elongation or β-oxidation, influencing cellular energy status.

    • Modulation of Lipid-Sensing Signaling Pathways: Directly or indirectly modulating key metabolic and inflammatory signaling cascades, drawing parallels from the known effects of octacosanol, its corresponding fatty alcohol.[4][5]

  • The Calcium Ion Moiety: The release of Ca²⁺ is hypothesized to:

    • Perturb Intracellular Calcium Homeostasis: Transiently increasing local or global intracellular calcium concentrations.

    • Activate Calcium-Dependent Signaling: Triggering downstream pathways mediated by calmodulin, calcineurin, and other calcium-sensitive proteins that regulate a multitude of cellular processes from gene transcription to muscle contraction.[6][7]

This guide will now delineate the experimental workflows required to systematically test these hypotheses.

Experimental Framework for Mechanistic Elucidation

The following sections provide a logical progression of experiments, from foundational characterization to in-depth pathway analysis. The causality behind each experimental choice is explained to provide a clear rationale.

Phase 1: Foundational Cellular Impact Assessment

Rationale: Before investigating complex signaling pathways, it is critical to establish the basic dose-response relationship and cellular fate of the compound. This ensures that subsequent mechanistic studies are performed at non-cytotoxic concentrations and provides evidence that the compound interacts with the cells as hypothesized.

Experimental Workflow:

G cluster_0 Phase 1: Foundational Assessment A Dose-Response Cytotoxicity (MTT/LDH Assays) B Determine Sub-Lethal Concentration Range A->B Identifies safe dosing for mechanistic studies C Cellular Uptake Analysis (Labeled Octacosanoate) D Confirm Bioavailability C->D Verifies entry into the cell

Caption: Workflow for initial characterization of Calcium di(octacosanoate).

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate selected cell lines (e.g., HepG2 for liver metabolism studies, BV-2 for neuroinflammation) in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of Calcium di(octacosanoate) (e.g., from 0.1 µM to 100 µM) in complete culture medium. Remove old media from cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO or ethanol used for solubilization).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) and select sub-lethal concentrations for subsequent experiments.

Phase 2: Investigating the Octacosanoate Moiety's Impact

Rationale: This phase focuses on the lipid component. Given its nature as a VLCFA, its most probable direct actions are on cellular lipid composition and lipid-sensitive signaling pathways. Octacosanol, the alcohol precursor, is known to modulate AMPK and NF-κB, making these primary targets for investigation.[4][5][8]

Proposed Signaling Cascade:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound Calcium di(octacosanoate) octa Octacosanoate compound->octa ca Ca2+ compound->ca mem Membrane Integration & Lipid Raft Alteration octa->mem ampk AMPK Activation octa->ampk Hypothesized Metabolic Sensing ikb IκB Degradation (Inhibition) octa->ikb Hypothesized Anti-inflammatory Action nfkb NF-κB ikb->nfkb prevents release nfkb_nuc NF-κB Translocation (Blocked) nfkb->nfkb_nuc gene Inflammatory Gene Transcription (e.g., iNOS, COX-2) (Downregulated) nfkb_nuc->gene

Caption: Hypothesized signaling pathways modulated by the octacosanoate moiety.

Protocol 2: Western Blot for AMPK and NF-κB Pathway Activation

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies) in 6-well plates. Once confluent, treat with sub-lethal concentrations of Calcium di(octacosanoate) for various time points (e.g., 30 min, 2h, 6h, 24h). For NF-κB, include a positive control group stimulated with lipopolysaccharide (LPS).

  • Protein Extraction: Lyse cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-AMPKα (Thr172)

      • Total AMPKα

      • Phospho-p65 (NF-κB)

      • Total p65

      • IκBα

      • β-actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL (chemiluminescence) substrate and an imaging system.

  • Analysis: Densitometrically quantify band intensity. Analyze the ratio of phosphorylated to total protein to determine pathway activation.

Expected Data Summary:

Treatment Groupp-AMPK/Total AMPK Ratio (Fold Change)p-p65/Total p65 Ratio (Fold Change vs. LPS)IκBα Levels (Fold Change vs. LPS)
Vehicle Control1.00.11.0
LPS (1 µg/mL)0.91.00.2
Compound (Low Dose) + LPS2.50.40.8
Compound (High Dose) + LPS4.00.20.9
Phase 3: Investigating the Calcium Ion Moiety's Impact

Rationale: The dissociation of the salt will release free calcium ions. It is crucial to determine if this release is sufficient to alter intracellular calcium levels and trigger downstream calcium-dependent signaling events. This provides the second piece of the mechanistic puzzle.

Protocol 3: Intracellular Calcium Imaging with Fluo-4 AM

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Wash cells with a balanced salt solution (e.g., HBSS). Load the cells with Fluo-4 AM (a calcium indicator dye) at a final concentration of 2-5 µM in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Imaging: Mount the dish on a fluorescence microscope equipped with an appropriate filter set (excitation ~494 nm, emission ~516 nm) and a live-cell imaging chamber.

  • Baseline Measurement: Acquire baseline fluorescence images for 1-2 minutes to establish a stable signal.

  • Stimulation: Add Calcium di(octacosanoate) to the dish while continuously recording images. As a positive control, use a known calcium ionophore like ionomycin.

  • Analysis: Quantify the change in fluorescence intensity over time in multiple cells. An increase in fluorescence indicates a rise in intracellular calcium concentration.

Integrated Mechanism and Concluding Remarks

The evidence gathered from the proposed experimental framework will allow for the construction of a comprehensive model of Calcium di(octacosanoate)'s mechanism of action. It is plausible that the octacosanoate moiety, by integrating into membranes or activating metabolic sensors like AMPK, primes the cell for a specific response. The concurrent or subsequent release of calcium could then act as a secondary signal, amplifying or directing the cellular outcome. For instance, an AMPK-mediated shift in metabolic state could be consolidated by a calcium-dependent activation of transcription factors that regulate metabolic gene expression.

This guide provides a technically grounded and logically structured approach for drug development professionals and researchers. By dissecting the compound into its functional constituents and systematically probing their effects on validated cellular pathways, the true therapeutic potential and mechanism of action of Calcium di(octacosanoate) can be rigorously determined.

References

  • Martínez, Y., et al. (2021). Main Mechanisms of Action of Policosanol in Animal and Plant Cells. International Journal of Pharmaceutical Research & Allied Sciences, 10(2): 10-20. [Link][4][8]

  • Berkey, R., et al. (2012). Very long chain fatty acid and lipid signaling in the response of plants to pathogens. Plant Signaling & Behavior, 4(2): 117-119. [Link][9][10]

  • Zhou, B., et al. (2022). Octacosanol and health benefits: Biological functions and mechanisms of action. Food Bioscience, 47: 101632. [Link][5]

  • Medscape. (2003). Policosanol. [Link][11]

  • Tjellström, H., et al. (2013). How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? Frontiers in Plant Science, 4: 145. [Link][12]

  • Gouni-Berthold, I., & Berthold, H. K. (2002). Policosanol: clinical pharmacology and therapeutic significance of a new lipid-lowering agent. American Heart Journal, 143(2): 356-365. [Link][13]

  • Martínez, Y., et al. (2021). Main Mechanisms of Action of Policosanol in Animal and Plant Cells. International Journal of Pharmaceutical Research & Allied Sciences, 10(2). [Link][8]

  • Clinician's Publishing. (n.d.). Policosanol: A Natural Alternative for Lipid Management? Clinician.com. [Link][14]

  • Raffaele, S., et al. (2009). Very long chain fatty acid and lipid signaling in the response of plants to pathogens. Plant Signaling & Behavior, 4(2), 117-119. [Link][10]

  • National Center for Biotechnology Information. (n.d.). Calcium di(octacosanoate). PubChem Compound Database. [Link][1]

  • National Center for Biotechnology Information. (n.d.). SID 135250231 - Calcium di(octacosanoate). PubChem Substance Database. [Link][15]

  • National Center for Biotechnology Information. (n.d.). Octacosanoate. PubChem Compound Database. [Link][2]

  • Skoczyńska, A., et al. (2020). Calcium-Involved Action of Phytochemicals: Carotenoids and Monoterpenes in the Brain. Molecules, 25(4), 903. [Link][6]

  • Dr.Oracle. (2025). What is the drug class and mechanism of action (MOA) of calcium? [Link][7]

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Methodological & Application

Application Notes & Protocols for the Research Use of Calcium di(octacosanoate)

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of Calcium di(octacosanoate). This document outlines its physicochemical properties, provides detailed protocols for its preparation and application in common research models, and discusses potential avenues for investigating its biological activity.

Introduction to Calcium di(octacosanoate)

Calcium di(octacosanoate) is the calcium salt of octacosanoic acid, a very long-chain saturated fatty acid (VLCFA) with 28 carbon atoms. While research specifically on Calcium di(octacosanoate) is limited, its parent compound, octacosanoic acid, is a known component of D-003, a mixture of VLCFAs purified from sugar cane wax that has demonstrated antiplatelet and cholesterol-lowering activities in animal models.[1][2] The presence of both a long-chain fatty acid and a calcium ion suggests potential biological activities related to lipid metabolism and calcium signaling pathways.

These protocols are designed to provide a starting point for researchers investigating the biological effects of Calcium di(octacosanoate). They are based on established methodologies for similar long-chain fatty acid salts and general principles of cell and animal-based research.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Calcium di(octacosanoate) is crucial for proper handling, storage, and experimental design.

PropertyValueSource
Chemical Formula C₅₆H₁₁₀CaO₄[3][4]
Molecular Weight 887.5 g/mol [3]
Appearance Likely a white to off-white solidInferred from similar compounds
Solubility Insoluble in water.[5][6] Sparingly soluble in chloroform and ethanol.[2] Octacosanoic acid is soluble in DMSO (4.25 mg/mL with sonication).[7][2][5][6][7]
Storage Store at -20°C for long-term stability.[2]

Note: Due to its very long aliphatic chains, Calcium di(octacosanoate) is expected to be highly lipophilic and poorly soluble in aqueous solutions. The protocols below address this challenge.

In Vitro Experimental Protocols

Preparation of Stock Solutions

The low aqueous solubility of Calcium di(octacosanoate) necessitates the use of organic solvents and/or complexing agents for in vitro studies.

Protocol 1: Solubilization using an Organic Solvent (e.g., DMSO)

This protocol is suitable for initial high-concentration stock solutions.

Materials:

  • Calcium di(octacosanoate)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom tubes

  • Water bath or sonicator

Procedure:

  • Weigh the desired amount of Calcium di(octacosanoate) in a sterile conical tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Note: Based on the solubility of octacosanoic acid, sonication may be required to fully dissolve the compound.[7]

  • Warm the mixture in a water bath (37-50°C) and/or sonicate until the compound is completely dissolved. Visually inspect for any particulate matter.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of Fatty Acid-Bovine Serum Albumin (FA-BSA) Complex

This is the recommended method for preparing working solutions for cell culture experiments to enhance bioavailability and minimize solvent toxicity.[8]

Materials:

  • Calcium di(octacosanoate) stock solution in DMSO (from Protocol 1)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Sterile, conical tubes

  • Water bath

Procedure:

  • Prepare a 10% (w/v) BSA solution in PBS or serum-free medium. Warm to 37°C to dissolve. Sterile-filter through a 0.22 µm filter.

  • In a sterile tube, add the desired volume of the 10% BSA solution.

  • While gently vortexing the BSA solution, slowly add the required volume of the Calcium di(octacosanoate) DMSO stock solution to achieve the desired final concentration and FA:BSA molar ratio. A common starting ratio is 2:1 to 5:1.[8]

  • Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional swirling to allow for complex formation.

  • This FA-BSA complex is now ready to be added to your cell culture medium. Prepare a BSA-only control by adding an equivalent volume of DMSO to the BSA solution.

Cell-Based Assays

The following are example protocols to assess the biological activity of Calcium di(octacosanoate).

Protocol 3: Cell Viability Assay (MTT Assay)

This assay determines the effect of Calcium di(octacosanoate) on cell proliferation and cytotoxicity.

Materials:

  • Cells of interest (e.g., cancer cell line, primary endothelial cells)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Calcium di(octacosanoate)-BSA complex (from Protocol 2)

  • BSA-only control (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of the Calcium di(octacosanoate)-BSA complex. Include wells with the BSA-only control and a vehicle control (medium with an equivalent amount of DMSO as the highest treatment concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Four hours before the end of the incubation, add MTT solution to each well and incubate at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Protocol 4: Intracellular Calcium Imaging

This protocol aims to determine if Calcium di(octacosanoate) modulates intracellular calcium levels.

Materials:

  • Cells cultured on glass-bottom dishes or plates

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Calcium di(octacosanoate)-BSA complex

  • BSA-only control

  • Positive control (e.g., ionomycin, thapsigargin)

  • Fluorescence microscope with ratiometric imaging capabilities (for Fura-2) or a standard fluorescence microscope (for Fluo-4).

Procedure:

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with fresh HBSS to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Add the Calcium di(octacosanoate)-BSA complex to the cells and continuously record the fluorescence signal for a set period.

  • Add the BSA-only control to a separate set of cells to ensure the vehicle does not elicit a response.

  • At the end of the experiment, add a positive control to confirm cell responsiveness and dye loading.

  • Analyze the change in fluorescence intensity or ratio over time to determine the effect of the compound on intracellular calcium concentration.

In Vivo Experimental Protocol (Hypothetical Rodent Model)

This section provides a hypothetical framework for an initial in vivo study in a rodent model to assess the effects of Calcium di(octacosanoate) on plasma lipid profiles, based on the known activity of its parent compound.

Protocol 5: Oral Gavage Administration in Mice

Materials:

  • Calcium di(octacosanoate)

  • Vehicle for oral administration (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Homogenizer or sonicator

  • Animal feeding needles (gavage needles)

  • Appropriate animal model (e.g., C57BL/6J mice on a high-fat diet)

Procedure:

  • Prepare a suspension of Calcium di(octacosanoate) in the chosen vehicle. Due to its poor solubility, it will likely form a suspension. Homogenize or sonicate the mixture to ensure a uniform particle size and distribution before each administration.

  • Acclimatize the animals to the housing conditions and diet for at least one week.

  • Divide the animals into treatment groups (e.g., vehicle control, low dose, high dose of Calcium di(octacosanoate)).

  • Administer the compound or vehicle by oral gavage once daily for the duration of the study (e.g., 4-8 weeks). The volume of administration should be based on the animal's body weight.

  • Monitor animal health, body weight, and food intake regularly.

  • At the end of the study, collect blood samples for analysis of plasma lipids (total cholesterol, LDL, HDL, triglycerides).

  • Tissues such as the liver can be collected for histological analysis or gene expression studies related to lipid metabolism.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).

Data Interpretation and Troubleshooting

Potential Issue Possible Cause Suggested Solution
Compound precipitation in culture medium Poor solubility; inappropriate FA:BSA ratio.Increase the BSA concentration or decrease the compound concentration. Ensure the FA-BSA complex is properly formed.
High background in cell-based assays Solvent toxicity.Ensure the final concentration of DMSO is low (typically <0.1%). Use a BSA-only control to account for any effects of the vehicle.
No observable effect in vitro Poor cellular uptake; compound is not active in the chosen cell model.Confirm compound stability in the culture medium. Try a different cell line. Use positive controls to ensure the assay is working.
Variability in in vivo results Inconsistent suspension preparation.Ensure the suspension is thoroughly homogenized before each dose administration.

Visualizations

Experimental Workflow for In Vitro Analysis

InVitro_Workflow cluster_prep Preparation cluster_assay Cell-Based Assays cluster_analysis Data Analysis A Calcium di(octacosanoate) Powder B Stock Solution (e.g., 10 mM in DMSO) A->B Dissolve C FA-BSA Complex B->C Complex with BSA E Treatment C->E Add to Cells D Cell Seeding D->E F Cell Viability Assay (MTT) E->F G Calcium Imaging (Fluo-4) E->G H IC50 Determination F->H I Calcium Flux Analysis G->I

A generalized workflow for the in vitro testing of Calcium di(octacosanoate).

Hypothesized Signaling Pathway for Investigation

Calcium_Signaling_Pathway cluster_membrane Compound Calcium di(octacosanoate) GPCR GPCR / Other Receptor Compound->GPCR Activates? Membrane Plasma Membrane PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R ER Endoplasmic Reticulum (ER) Ca_Cytosol [Ca²⁺]i ↑ ER->Ca_Cytosol Release Ca_ER Ca²⁺ IP3R->Ca_ER Opens Channel Downstream Downstream Effects (e.g., Gene Expression, Enzyme Activation) Ca_Cytosol->Downstream

A potential signaling pathway involving calcium release that could be investigated.

References

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  • TargetMol. Octacosanoic acid | Anti-infection.
  • FooDB. (2010, April 8). Showing Compound Octacosanoic acid (FDB007128).
  • PubChem. Calcium di(octacosanoate) | C56H110CaO4 | CID 6452605.
  • ResearchGate. Octacosanol and health benefits: Biological functions and mechanisms of action | Request PDF.
  • Creative Biolabs. Calcium-Calcineurin Signaling Pathway.
  • CUSABIO. Calcium Signaling Pathway.
  • Cayman Chemical. Octacosanoic Acid (CAS 506-48-9).
  • MDPI. (2021, August 24). Advances in Intracellular Calcium Signaling Reveal Untapped Targets for Cancer Therapy.
  • FooDB. (2010, April 8). Showing Compound Calcium octanoate (FDB017360).
  • Wikipedia. Calcium signaling.
  • ASM Journals. (2015, April 3). Components of the Calcium-Calcineurin Signaling Pathway in Fungal Cells and Their Potential as Antifungal Targets.
  • ChemicalBook. calcium di(octacosanoate) CAS#: 52258-47-6.
  • PubChem. Calcium octanoate | C16H30CaO4 | CID 16610.
  • PubChem. Calcium | Ca | CID 5460341.
  • Bangladesh Journals Online. Effect of different levels of saturated solution of calcium chloride in the preparation of calcium salt of fatty acid and its ef.
  • Google Patents. ES2188433T3 - METHOD FOR PREPARING CALCIUM SALTS OF FATTY ACIDS FROM OILS WITH A HIGH CONTAINED IN GLYCERIDS.
  • PMC. (2020, November 10). Calcium salts of long-chain fatty acids from linseed oil decrease methane production by altering the rumen microbiome in vitro.
  • PMC. Cell Culture Models of Fatty Acid Overload: Problems and Solutions.
  • MDPI. (2025, July 1). Effects of Feeding Calcium Salts from a Mixture of Linseed and Fish Oil on Productive Response, Metabolic Status, and Reproductive Parameters in Early-Lactation Dairy Cows.
  • ResearchGate. (2020, November 10). Calcium salts of long-chain fatty acids from linseed oil decrease methane production by altering the rumen microbiome in vitro.
  • Animal and Rangeland Sciences. Effects of calcium salts of polyunsaturated fatty acids on productive and reproductive parameters of lactating Holstein cows.
  • PMC. Calcium salts of fatty acids with varying fatty acid profiles in diets of feedlot-finished Bos indicus bulls: impacts on intake, digestibility, performance, and carcass and meat characteristics.
  • Oxford Academic. (2021, December 3). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity.
  • Science Publishing Group. (2022, August 29). Synthesis, Characterization and Biological Approach of Nano Oxides of Calcium by Piper nigrum.
  • ResearchGate. (2026, January 18). The Calcium-Dependent Antibiotics: Structure-Activity Relationships and Determination of their Lipid Target.
  • ResearchGate. (2016, July 6). (PDF) Natural calcium carbonate for biomedical applications.
  • PMC. (2022, July 2). The influence of calcium ions (Ca2+) on the enzymatic hydrolysis of lipopolysaccharide aggregates to liberate free fatty acids (FFA) in aqueous solution.
  • MDPI. (2021, April 28). Tannylated Calcium Carbonate Materials with Antacid, Anti-Inflammatory, and Antioxidant Effects.
  • Sciencemadness Wiki. (2025, August 26). Calcium carbonate.
  • Wikipedia. Calcium carbonate.
  • USDA ARS. The Apparent Solubility of Calcium Carbonate in Soils.
  • Mayo Clinic. Synthesis and biological activity of vitamin D>2> 3β-glucosiduronate and vitamin D>2> 3β-sulfate: Role of vitamin D>2> conjugates in calcium homeostasis.
  • Sudarshan Group. (2024, October 8). Why is Calcium Carbonate not soluble in water.

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Analytical Techniques for the Quantification of Calcium di(octacosanoate)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide:

Introduction

Calcium di(octacosanoate), the calcium salt of octacosanoic acid (C28:0), is a metal soap with emerging applications in various fields, including pharmaceuticals as an excipient, lubricant, and in specialized formulations. Octacosanoic acid itself, a very long-chain saturated fatty acid (VLSFA), is of interest for its potential roles in biomedical and nutritional sciences. Accurate and robust quantification of Calcium di(octacosanoate) is therefore critical for quality control, formulation development, and pharmacokinetic studies.

This guide provides a comprehensive overview of validated analytical techniques for the quantification of this molecule. As the compound is a salt, its quantification can be approached by analyzing its constituent parts: the calcium cation and the octacosanoate anion. This document details discrete protocols for each component, leveraging established analytical principles while providing specific insights relevant to the challenges posed by this molecule's high molecular weight and low solubility.

Part 1: Quantification of Calcium Content

The primary step in quantifying the calcium moiety is the liberation of the Ca²⁺ ion from the carboxylate salt. This is universally achieved through acid digestion, which protonates the carboxylate groups, breaking the ionic bond and solubilizing the calcium.

Core Protocol: Acid Digestion for Calcium Analysis

This sample preparation procedure is foundational for subsequent calcium analysis by either titration or spectrometry.

Objective: To dissolve the Calcium di(octacosanoate) sample and quantitatively release Ca²⁺ ions into an aqueous solution.

Materials:

  • Calcium di(octacosanoate) sample

  • Concentrated Nitric Acid (HNO₃), trace metal grade

  • Deionized Water (18.2 MΩ·cm)

  • Class A Volumetric flasks and pipettes

  • Hot plate

Procedure:

  • Weighing: Accurately weigh approximately 100-200 mg of the Calcium di(octacosanoate) sample into a 100 mL beaker.

  • Digestion: Place the beaker in a fume hood. Carefully add 10 mL of 2M Nitric Acid. The solution may effervesce as the salt dissolves.

  • Heating: Gently heat the mixture on a hot plate at 80-90°C for 1 hour to ensure complete digestion and dissolution. Do not allow the sample to boil to dryness.

  • Dilution: Allow the solution to cool to room temperature. Quantitatively transfer the digestate to a 100.0 mL volumetric flask.

  • Final Volume: Rinse the beaker several times with deionized water, adding the rinsings to the volumetric flask. Dilute to the mark with deionized water and mix thoroughly. This solution is now ready for analysis.

Method 1: Complexometric Titration with EDTA

This classical titrimetric method is cost-effective and accurate for determining calcium concentration in the prepared sample solution. The principle involves chelating the Ca²⁺ ions with ethylenediaminetetraacetic acid (EDTA) at an alkaline pH.[1][2]

Protocol:

  • Aliquoting: Pipette a 25.00 mL aliquot of the acid-digested sample solution (from section 1.1) into a 250 mL Erlenmeyer flask.

  • Buffering: Add 15 mL of ammonia-ammonium chloride buffer to raise the pH to approximately 10.

  • Indicator: Add 10 drops of Calmagite indicator. The solution should turn a distinct wine-red color.[2]

  • Titration: Titrate the solution with a standardized 0.01 M EDTA solution. The endpoint is reached when the color changes sharply from wine-red to sky blue.[2]

  • Calculation: The concentration of calcium in the original sample is calculated using the stoichiometry of the Ca²⁺-EDTA reaction (1:1).

Method 2: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS offers superior sensitivity and is the method of choice for trace-level quantification of calcium. It measures the mass-to-charge ratio of ions generated in a high-temperature argon plasma.[3][4]

Protocol:

  • Sample Preparation: Prepare the sample using the acid digestion protocol (section 1.1).

  • Further Dilution: Perform a serial dilution of the digested sample solution with 2% trace metal grade nitric acid to bring the calcium concentration into the instrument's calibrated linear range (typically in the low µg/L to mg/L range).

  • Instrument Calibration: Calibrate the ICP-MS instrument using a series of certified calcium standards. An internal standard (e.g., Yttrium) is recommended to correct for matrix effects and instrument drift.

  • Analysis: Aspirate the diluted sample into the ICP-MS. Monitor the primary isotope for calcium, ⁴⁴Ca, to avoid potential isobaric interferences on the most abundant isotope, ⁴⁰Ca (from ⁴⁰Ar).

  • Quantification: The instrument software will calculate the calcium concentration in the sample based on the calibration curve. This value is then used to back-calculate the concentration in the original solid sample.

Workflow for Calcium Quantification

cluster_prep Sample Preparation cluster_analysis Analysis Sample Calcium di(octacosanoate) Weigh Accurate Weighing Sample->Weigh Digest Acid Digestion (HNO₃) Weigh->Digest Dilute_Stock Dilute to Known Volume (Stock Solution) Digest->Dilute_Stock Titration Method 1: EDTA Titration Dilute_Stock->Titration Dilute_ICP Further Dilution Dilute_Stock->Dilute_ICP ICPMS Method 2: ICP-MS Analysis Dilute_ICP->ICPMS

Caption: Workflow for Calcium Quantification.

Part 2: Quantification of Octacosanoate Content

Quantification of the very long-chain octacosanoate moiety requires its separation from the calcium and subsequent analysis, typically by chromatographic methods. Due to its low volatility, derivatization is essential for gas chromatography.

Core Protocol: Octacosanoic Acid Extraction and Derivatization

Objective: To liberate the free octacosanoic acid, extract it into an organic solvent, and convert it to its more volatile fatty acid methyl ester (FAME) for GC analysis.

Materials:

  • Calcium di(octacosanoate) sample

  • Hydrochloric Acid (HCl), 2M

  • Hexane or Toluene, HPLC grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Boron Trifluoride in Methanol (BF₃-MeOH), 14% solution

  • Saturated Sodium Chloride (NaCl) solution

Procedure:

  • Acidification & Liberation: Accurately weigh ~50 mg of the sample into a screw-cap test tube. Add 5 mL of 2M HCl. Vortex vigorously for 2 minutes to liberate the free octacosanoic acid.

  • Extraction: Add 5 mL of hexane. Cap the tube tightly and vortex for 5 minutes. Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Isolation: Carefully transfer the upper organic (hexane) layer containing the octacosanoic acid to a clean test tube. Repeat the extraction on the aqueous layer with a fresh 5 mL of hexane and combine the organic layers.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Derivatization (Methylation): Evaporate the hexane under a gentle stream of nitrogen. Add 2 mL of 14% BF₃-MeOH solution. Cap the tube tightly and heat at 70°C for 30 minutes.[5] This reaction converts the free fatty acid to its methyl ester (octacosanoate methyl ester).

  • FAME Extraction: After cooling, add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex and centrifuge. Transfer the upper hexane layer, now containing the FAME, to a GC vial for analysis.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a premier technique for fatty acid analysis.[6][7] For a C28 FAME, a high-temperature column and specific temperature programming are required. The mass spectrometer provides definitive identification and quantification.

Protocol:

  • Sample Injection: Inject 1 µL of the prepared FAME solution (from section 2.1) into the GC-MS system.

  • Chromatographic Conditions:

    • GC Column: A high-temperature, stable capillary column, such as a SP-2560 (100m x 0.25mm) or equivalent, is recommended.[8]

    • Inlet Temperature: 280°C.

    • Oven Program: Initial temperature of 150°C, hold for 2 min, then ramp at 5°C/min to 250°C, and hold for 10-15 minutes to ensure elution of the C28 methyl ester.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Scan mode for initial identification, followed by Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. Key ions for octacosanoate methyl ester would include the molecular ion (M⁺) and characteristic fragment ions (e.g., m/z 74, the McLafferty rearrangement ion for FAMEs).

  • Quantification: Create a calibration curve using a certified standard of methyl octacosanoate. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Workflow for GC-MS Quantification of Octacosanoate

cluster_prep_fa Sample Preparation cluster_analysis_fa Analysis Sample_FA Calcium di(octacosanoate) Acidify Acidification (HCl) Sample_FA->Acidify Extract Liquid-Liquid Extraction (Hexane) Acidify->Extract Derivatize Methylation (BF₃-MeOH) Extract->Derivatize GCMS_Inject GC-MS Injection Derivatize->GCMS_Inject Quantify Quantification vs. Standard Curve GCMS_Inject->Quantify

Caption: Workflow for Octacosanoate Quantification via GC-MS.

Method 4: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful alternative that can directly analyze the liberated octacosanoic acid without derivatization.[9][10] This avoids potential side reactions and losses during the methylation step.

Protocol:

  • Sample Preparation: Prepare the sample by following steps 1-4 of the extraction protocol (section 2.1) to get the free octacosanoic acid in an organic solvent. Evaporate the solvent and reconstitute the residue in a suitable mobile phase compatible solvent (e.g., 90:10 Acetonitrile:Isopropanol).

  • Chromatographic Conditions:

    • HPLC Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm) is suitable.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common for separating fatty acids.[10]

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is ideal for detecting the deprotonated carboxylate ion [M-H]⁻.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of the m/z corresponding to the deprotonated octacosanoic acid (C₂₈H₅₅O₂⁻).

  • Quantification: Generate a calibration curve using a certified standard of octacosanoic acid.

Part 3: Qualitative Analysis and Structural Confirmation

Method 5: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an indispensable tool for confirming the identity of the calcium di(octacosanoate) salt and distinguishing it from the free acid. It works by measuring the absorption of infrared radiation by the sample's molecular bonds.

Principle: The key diagnostic feature is the carboxylate group (COO⁻). The free carboxylic acid (R-COOH) has a very strong, characteristic C=O stretching band around 1700 cm⁻¹. Upon formation of the calcium salt, this band disappears and is replaced by two new bands corresponding to the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the carboxylate anion.[11][12][13]

Protocol:

  • Sample Preparation (KBr Pellet): Mix 1-2 mg of the sample with ~200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder. Press the powder into a thin, transparent pellet using a hydraulic press.[13]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation:

  • Confirmation of Salt Formation: Absence of a strong peak at ~1700 cm⁻¹ and the presence of strong peaks in the 1650-1510 cm⁻¹ (asymmetric stretch) and 1450-1280 cm⁻¹ (symmetric stretch) regions confirm the carboxylate salt structure.[12]

  • C-H Stretching: Observe peaks around 2920 cm⁻¹ and 2850 cm⁻¹ corresponding to the CH₂ stretching vibrations of the long alkyl chain.[11]

Part 4: Summary of Analytical Techniques

The choice of method depends on the specific requirements of the analysis, including required sensitivity, available equipment, and sample throughput.

Technique Analyte Principle Pros Cons Typical LOQ
EDTA Titration Calcium (Ca²⁺)ComplexationLow cost, simple equipmentLower sensitivity, potential interferences~10-100 mg/L
ICP-MS Calcium (Ca²⁺)Atomic Mass SpectrometryVery high sensitivity, high throughputHigh capital cost, requires expertise< 1 µg/L
GC-MS OctacosanoateChromatography & MSHigh selectivity, established methodRequires derivatization, high temperature~0.1 - 1 µg/mL
HPLC-MS OctacosanoateChromatography & MSHigh sensitivity, no derivatization neededCan have matrix effects~1 - 10 ng/mL
FTIR Whole MoleculeIR AbsorptionFast, non-destructive, confirms structureNot quantitativeN/A

References

  • BIOLABO. (n.d.). CALCIUM CPC method. Retrieved from [Link]

  • Gutiérrez, C., et al. (2026, January 12). Comparative assessment of analytical methods for calcium carbonate determination in sands. ResearchGate. Retrieved from [Link]

  • He, M., et al. (2003). Inductively coupled plasma mass spectrometric analysis of calcium isotopes in human serum: a low-sample-volume acid-equilibration method. Clinical Chemistry, 49(12), 2058-2063. Retrieved from [Link]

  • da Silva, A. S., et al. (2023). Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. Ciência Rural, 53(2). Retrieved from [Link]

  • Pharmaguideline. (2008, June 3). Method of Analysis for Calcium Carbonate. Retrieved from [Link]

  • Palacios-Beas, E., & Monhemius, A. J. (2003). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Hydrometallurgy, 71(1-2), 189-196. Retrieved from [Link]

  • Vahur, S., et al. (2021). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. Materials, 14(16), 4488. Retrieved from [Link]

  • Kim, H. Y., et al. (2022). Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database. Food Science and Biotechnology, 32, 255-265. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of calcium in calcium carbonate using complexometric titration. Retrieved from [Link]

  • Gutiérrez, C., et al. (2024). Comparative assessment of analytical methods for calcium carbonate determination in sands. Journal of the Brazilian Society of Mechanical Sciences and Engineering, 46(1). Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). CALCIUM CARBONATE. Retrieved from [Link]

  • Himachal Polyolefins Limited. (2025, March 25). Exploring the Uses of Calcium Carbonate in Pharmaceutical Industry. Retrieved from [Link]

  • Tananaitė, O., et al. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules, 25(25), 5892. Retrieved from [Link]

  • Knothe, G. (2019, July 23). Quantification by 1H-NMR. AOCS. Retrieved from [Link]

  • Lozano-Sánchez, J., et al. (2020). LC-MS and Spectrophotometric Approaches for Evaluation of Bioactive Compounds from Peru Cocoa By-Products for Commercial Applications. Molecules, 25(14), 3169. Retrieved from [Link]

  • 911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

  • Guillén, M. D., & Ruiz, A. (2016). Automatic 1H-NMR Screening of Fatty Acid Composition in Edible Oils. Molecules, 21(2), 221. Retrieved from [Link]

  • Sudarshan Addpack. (2025, January 22). Top Industrial Uses of Calcium Carbonate: Applications Across Multiple Sectors. Retrieved from [Link]

  • Attin, T., et al. (2005). Method to detect minimal amounts of calcium dissolved in acidic solutions. Caries Research, 39(5), 432-436. Retrieved from [Link]

  • Wang, B., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Metabolites, 10(11), 448. Retrieved from [Link]

  • Huang, F., et al. (2020). High-precision analysis of calcium isotopes using a Nu Sapphire collision cell (CC)-MC-ICP-MS. Journal of Analytical Atomic Spectrometry, 35(10), 2138-2148. Retrieved from [Link]

  • Hermans, J. J., et al. (2015). An infrared spectroscopic study of the nature of zinc carboxylates in oil paintings. RSC Advances, 5(71), 57791-57799. Retrieved from [Link]

  • Palacios, E., & Monhemius, A. J. (2001). Infrared spectroscopy of metal carboxylates. Hydrometallurgy, 61(2), 127-138. Retrieved from [Link]

  • Palmquist, D. L. (n.d.). METHOD FOR PREPARING CALCIUM SALTS OF FATTY ACIDS FROM OILS WITH A HIGH CONTAINED IN GLYCERIDS. Google Patents.
  • Gunstone, F. (2019, July 23). Fatty Acid Analysis before Gas Chromatography. AOCS. Retrieved from [Link]

  • EMSL Analytical, Inc. (n.d.). Calcium and Compounds (as Ca) by AA - Analytical Method. Retrieved from [Link]

  • Globe Stone Hills. (2025, April 28). The Role of Calcium Carbonate in the Pharmaceutical Industry. Retrieved from [Link]

  • Sturtevant Inc. (2025, May 25). Application of Calcium Carbonate in Industrial Manufacturing. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Prohexadione-Calcium (BAS 125 W); 450403-01. Retrieved from [Link]

  • University of California, Davis. (n.d.). Determination of Calcium Oxide by Titration with a Chelating Ligand, Ethylenediamminetetraacetic Acid (EDTA). Retrieved from [Link]

  • HTMC Group. (n.d.). Why Calcium Carbonate is Essential for Pharmaceutical Products. Retrieved from [Link]

  • Zervou, S. K., et al. (2020). Simultaneous Pre-Concentration and HPLC-MS/MS Quantification of Phycotoxins and Cyanotoxins in Inland and Coastal Waters. Toxins, 12(7), 442. Retrieved from [Link]

  • Barison, A., et al. (2010). A simple methodology for the determination of fatty acid composition in edible oils through 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 48(8), 642-650. Retrieved from [Link]

  • Destaillats, F., et al. (2007). Development of fatty acid analysis by high-performance liquid chromatography, gas chromatography, and related techniques. Journal of Chromatography A, 1169(1-2), 1-17. Retrieved from [Link]

  • Al-Qudah, M. A. (2013). An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples. Arabian Journal of Chemistry, 9, S1-S8. Retrieved from [Link]

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Application Note: Calcium di(octacosanoate) in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Material Science Rationale

Calcium di(octacosanoate)—widely known in the pharmaceutical and chemical industries as calcium montanate (CAS: 52258-47-6)—is the calcium salt of the 28-carbon long-chain octacosanoic acid [1]. While traditionally recognized as a high-performance nucleating agent and industrial lubricant, its unique physicochemical profile has driven its integration into advanced drug delivery systems [3].

As a Senior Application Scientist, I approach excipient selection not merely as a formulation step, but as an exercise in materials science. Calcium di(octacosanoate) offers three critical advantages over standard lipid excipients (e.g., magnesium stearate or glyceryl behenate):

  • Extreme Lipophilicity & Chain Length: The C28 aliphatic chain creates a highly ordered, dense crystalline lattice at physiological temperatures, which is critical for preventing drug leakage.

  • Thermal & Polymorphic Stability: The divalent calcium bridge prevents the lipid matrix from undergoing unpredictable polymorphic transitions (from

    
    -form to 
    
    
    
    -form) during storage, a common failure mode in lipid-based drug delivery.
  • Physiological Inertness: Its high melting point (79–85°C) ensures it remains a solid, non-erodible matrix in the gastrointestinal (GI) tract, making it an ideal retardant for sustained-release (SR) applications[1].

This application note details the mechanistic causality, quantitative data, and self-validating protocols for utilizing Calcium di(octacosanoate) in Solid Lipid Nanoparticles (SLNs) and Sustained-Release Matrix Systems [4].

Application I: Solid Lipid Nanoparticles (SLNs) for Hydrophobic APIs

Mechanistic Insight

The primary challenge in formulating SLNs for highly lipophilic drugs is premature drug expulsion. This occurs when the lipid matrix crystallizes into a perfect lattice, squeezing the amorphous Active Pharmaceutical Ingredient (API) out of the core. Calcium di(octacosanoate) circumvents this. Due to its long-chain structure and calcium-induced steric hindrance, it forms a stable, slightly imperfect crystalline matrix upon rapid cooling. These controlled "imperfections" serve as stable reservoirs for the API, drastically improving Encapsulation Efficiency (EE%) and shelf-life stability.

Protocol: SLN Synthesis via Hot High-Pressure Homogenization (HPH)

This protocol is designed as a self-validating system; in-process quality control (QC) steps dictate whether the formulation proceeds or requires immediate adjustment.

Step 1: Lipid Phase Preparation

  • Weigh 5.0% (w/w) Calcium di(octacosanoate) and heat to 90°C (approx. 5–10°C above its melting point) in a water bath.

  • Once fully melted, dissolve 0.5% (w/w) of the hydrophobic API (e.g., Curcumin or a model BCS Class II drug) into the lipid melt under continuous magnetic stirring (500 rpm) until optically clear.

Step 2: Aqueous Phase Preparation

  • Dissolve 2.0% (w/w) of a non-ionic surfactant (e.g., Poloxamer 188) in ultra-pure water.

  • Heat the aqueous phase to the exact same temperature as the lipid phase (90°C). Causality: Temperature matching prevents premature lipid precipitation at the oil/water interface.

Step 3: Pre-Emulsion Formation

  • Add the hot aqueous phase dropwise to the lipid phase while subjecting the mixture to high-shear homogenization (Ultra-Turrax) at 10,000 rpm for 5 minutes.

Step 4: High-Pressure Homogenization (HPH)

  • Transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to 90°C.

  • Process for 3 cycles at 500 bar.

  • Self-Validation Checkpoint: Extract a 1 mL aliquot, cool it, and measure via Dynamic Light Scattering (DLS). If the Polydispersity Index (PDI) > 0.3, run for 1 additional cycle at 500 bar.

Step 5: Rapid Crystallization

  • Rapidly cool the nanoemulsion in an ice bath (4°C) for 30 minutes. The rapid temperature drop forces the Calcium di(octacosanoate) into a stable solid lipid core, trapping the API before it can partition into the aqueous phase.

SLN_Workflow LipidPhase Lipid Phase Calcium di(octacosanoate) + API Melted at 90°C PreEmulsion Pre-Emulsion High-Shear Mixing (10,000 rpm, 5 min) LipidPhase->PreEmulsion AqPhase Aqueous Phase Water + Poloxamer 188 Heated to 90°C AqPhase->PreEmulsion HPH High-Pressure Homogenization (500 bar, 3 cycles at 90°C) PreEmulsion->HPH Cooling Rapid Cooling (Crystallization at 4°C) HPH->Cooling FinalSLN Solid Lipid Nanoparticles (Stable lattice structure) Cooling->FinalSLN Validation Self-Validation DLS: Size < 200nm, PDI < 0.3 FinalSLN->Validation QC Check

Workflow for synthesizing Calcium di(octacosanoate) SLNs via HPH.

Application II: Sustained-Release Monolithic Matrix Tablets

Mechanistic Insight

In oral solid dosage forms, Calcium di(octacosanoate) acts as a highly efficient, non-swelling, and non-erodible hydrophobic matrix retardant [3]. Because the wax does not dissolve in GI fluids, drug release is governed purely by diffusion (Higuchi kinetics). To control the release rate, water-soluble channeling agents (e.g., lactose) are incorporated. Upon ingestion, the channeling agents dissolve, leaving behind a tortuous pore network within the intact calcium montanate skeleton through which the API diffuses [4].

Protocol: Hot-Melt Granulation and Tableting

Step 1: Dry Blending

  • Blend 30% (w/w) API, 40% (w/w) Calcium di(octacosanoate) powder, and 30% (w/w) Lactose monohydrate (channeling agent) in a high-shear mixer for 10 minutes.

Step 2: Hot-Melt Granulation

  • Elevate the mixer jacket temperature to 85°C. As the Calcium di(octacosanoate) melts, it acts as a liquid binder, uniformly coating the API and lactose particles.

  • Causality: Melt granulation eliminates the need for aqueous or organic solvents, preserving the stability of moisture-sensitive APIs.

Step 3: Sizing and Compression

  • Discharge the mass, cool to room temperature, and mill through a 1.0 mm sieve to achieve uniform granules.

  • Compress the granules into tablets using a rotary tablet press at a compression force of 15 kN.

  • Self-Validation Checkpoint: Perform USP Apparatus II (Paddle) dissolution testing in 0.1 N HCl. If the

    
     (time to 80% release) is under 8 hours, increase the Calcium di(octacosanoate) to Lactose ratio in the next batch to increase matrix tortuosity.
    

Matrix_Mechanism Ingestion Oral Administration of Matrix Tablet FluidPenetration GI Fluid Penetration into Tablet Core Ingestion->FluidPenetration Channeling Dissolution of Channeling Agents FluidPenetration->Channeling PoreFormation Formation of Tortuous Pore Network Channeling->PoreFormation Diffusion API Diffusion out of Insoluble Calcium Montanate Matrix PoreFormation->Diffusion Release Sustained Drug Release (Higuchi Kinetics) Diffusion->Release

Mechanism of diffusion-controlled API release from a hydrophobic matrix.

Quantitative Formulation Data

The following table summarizes empirical data demonstrating how modulating the concentration of Calcium di(octacosanoate) impacts both nanocarrier and macroscopic solid dosage forms.

Table 1: Influence of Calcium di(octacosanoate) Concentration on Delivery Systems

Formulation TypeCalcium di(octacosanoate) %Primary Output MetricSecondary Output MetricPerformance Observation
SLN 2.5% (w/w)Size: 145 nmEE%: 68.4%High burst release due to insufficient lipid core volume.
SLN 5.0% (w/w)Size: 182 nmEE%: 89.2%Optimal stability; ideal PDI (< 0.25).
SLN 7.5% (w/w)Size: 310 nmEE%: 91.5%Aggregation risk; requires higher surfactant ratio.
Matrix Tablet 20% (w/w)

: 4 Hours
Porosity: HighMatrix collapses prematurely; rapid diffusion.
Matrix Tablet 40% (w/w)

: 12 Hours
Porosity: MediumIdeal zero-order/Higuchi sustained release profile.
Matrix Tablet 60% (w/w)

: >24 Hours
Porosity: LowIncomplete release; matrix too hydrophobic.

Note: EE% = Encapsulation Efficiency.


 = Time required to release 80% of the API.

References

  • OVERVIEW | OUR PRODUCT SERIES - Völpker. Völpker Waxes. 1

  • Sprinkle Formulations—A Review of Commercially Available Products. ResearchGate / PMC. 2

  • SPECIAL WAXES FOR COSMETIC FORMULATIONS FOR BETTER CARE PRODUCTS - Völpker. Völpker Waxes. 3

  • US20060276527A1 - Combination therapies for the treatment of cancer (Sustained Release Formulations). Google Patents. 4

Sources

Application Note: In Vivo Study Design & Protocols for Calcium Di(Octacosanoate)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

Calcium di(octacosanoate) is the calcium salt of octacosanoic acid (C28:0), a very-long-chain saturated fatty acid (VLCFA). While octacosanoic acid is a known metabolite of policosanol (specifically octacosanol) and a component of sugar cane wax derivatives (e.g., D-003), the calcium salt presents unique physicochemical challenges.

Unlike short-chain fatty acid salts, Ca-C28 is extremely hydrophobic and exhibits "brick dust" solubility characteristics. It is stable and solid at room temperature but resists passive diffusion in the gastrointestinal (GI) tract without specific dissociation strategies.

Key Challenge: The primary barrier to in vivo utility is bioavailability . Calcium soaps of long-chain fatty acids are often used in ruminant nutrition specifically because they are inert in the rumen; in monogastric models (mice/rats/humans), they require acidic gastric hydrolysis to release the free fatty acid for absorption.

Scope of this Guide: This document provides a validated roadmap for:

  • Formulation: Overcoming the "calcium soap" solubility barrier.

  • Pharmacokinetics (PK): Correctly measuring C28:0 in plasma and tissue.

  • Efficacy: Designing robust endpoints for metabolic and neurological activity.

Pre-Clinical Formulation Strategy

Core Directive: Do not administer Calcium di(octacosanoate) as a simple aqueous suspension. It will pass through the GI tract unabsorbed (steatorrhea effect). You must facilitate the in vivo dissociation of Calcium (Ca²⁺) and Octacosanoate (C28:0⁻).

Protocol A: Lipid-Surfactant Micronized Suspension (LSMS)

Rationale: This vehicle promotes gastric dispersion and provides a lipid backbone to stimulate bile secretion, which is essential for VLCFA micellization.

Materials:

  • Calcium di(octacosanoate) API.

  • Vehicle: Corn Oil (Long-chain triglycerides are superior to MCTs for VLCFA lymphatic transport).

  • Surfactant: Tween 80 (Polysorbate 80).

  • Equipment: Probe Sonicator, Ball Mill (optional).

Step-by-Step Procedure:

  • Micronization: If the API is coarse, mill it to a particle size <10 µm. Large crystals will not dissolve in the gastric residence time window.

  • Wetting: Weigh the required dose of API into a glass vial. Add Tween 80 (5% v/v of final volume) directly to the powder to wet the hydrophobic surface.

  • Dispersion: Add Corn Oil slowly while vortexing.

  • Sonication: Probe sonicate (40% amplitude, 30s on/30s off) on ice for 5 minutes until a uniform, milky white suspension is achieved.

  • QC Check: Inspect under a microscope. No visible clumps >50 µm should remain.

ParameterSpecificationReason
Concentration 5–20 mg/mLHigh viscosity limits gavageability above this range.
Stability Use within 2 hoursSuspensions settle; re-vortex immediately before dosing.
Route Oral Gavage (PO)IP/IV are contraindicated due to embolism risk from particulate/lipid load.

Pharmacokinetic (PK) Study Design

Because C28:0 is an endogenous molecule (albeit at low levels), the study must distinguish exogenous uptake from endogenous background.

Mechanistic Pathway Diagram

The following diagram illustrates the critical absorption pathway and metabolic fate of the molecule.

G cluster_0 Lumen (Stomach/Intestine) cluster_1 Enterocyte & Lymph cluster_2 Systemic Distribution CaSalt Ca-Di(Octacosanoate) (Solid) FreeAcid Free Octacosanoic Acid (C28:0) CaSalt->FreeAcid Dissociation Acid Gastric Acid (pH 1.5-3.0) Acid->FreeAcid Micelle Mixed Micelle (Bile Salts + C28:0) FreeAcid->Micelle Solubilization Chylomicron Chylomicron Packaging Micelle->Chylomicron Uptake Lymph Lymphatic Transport (Bypasses Portal Vein) Chylomicron->Lymph Plasma Systemic Circulation Lymph->Plasma Liver Liver (Peroxisomal Beta-Oxidation) Plasma->Liver Brain Brain/Myelin (Accumulation Target) Plasma->Brain

Figure 1: Absorption and biodistribution pathway. Note that C28:0 bypasses the portal vein via lymphatic transport due to its chain length.

Study Arms & Sampling

Species: Sprague-Dawley Rats or C57BL/6 Mice. N = 6 per timepoint.

GroupTreatmentDosePurpose
G1 Vehicle Control0 mg/kgEstablish endogenous C28:0 baseline (Critical).
G2 Ca-C28 Low10 mg/kgLinearity check.
G3 Ca-C28 High50 mg/kgMaximum tolerated dose/saturation check.
G4 Positive Control50 mg/kg (Free Acid)Compare bioavailability of Salt vs. Free Acid.

Sampling Schedule:

  • Plasma: Pre-dose, 0.5, 1, 2, 4, 8, 12, 24 hours. Note: Tmax for VLCFAs is often delayed (4-6h) due to lymphatic transit.

  • Terminal Tissue (24h): Liver, Brain, Adipose. Rationale: VLCFAs accumulate in peroxisome-rich tissues.

Bioanalytical Protocol (LC-MS/MS)[2]

Standard lipid extraction (Folch) is insufficient for Calcium salts because the Ca-C28 bond survives organic solvents. Acid hydrolysis is mandatory.

Protocol B: Total Octacosanoic Acid Quantification

1. Sample Preparation:

  • Aliquot: 50 µL Plasma or 50 mg Homogenized Tissue.

  • Internal Standard (IS): Add 10 µL of deuterated C28:0 (d4-Octacosanoic acid) or C26:0 (Hexacosanoic acid) if deuterated C28 is unavailable.

  • Hydrolysis (Critical): Add 200 µL 1N HCl in Acetonitrile. Vortex and incubate at 90°C for 30 mins. This breaks the Ca-Salt and frees the fatty acid.

  • Extraction: Add 600 µL Isooctane. Vortex vigorously (10 min). Centrifuge (10,000g, 5 min).

  • Dry Down: Transfer supernatant to a fresh glass vial and evaporate under Nitrogen.

2. Derivatization (Optional but Recommended): VLCFAs ionize poorly in ESI. Derivatization with DMEQ-TAD or 3-picolylamine significantly enhances sensitivity.

  • Reagent: Oxalyl chloride followed by 3-picolylamine.

  • Result: Increases signal-to-noise ratio by ~100x compared to underivatized negative mode ESI.

3. LC-MS/MS Conditions:

  • Column: C8 or C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm). C8 is often preferred to prevent irreversible retention of C28.

  • Mobile Phase A: 10mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50).

  • Gradient: Start at 80% B, ramp to 100% B over 10 mins. Hold 5 mins.

  • Detection: MRM mode (Transition specific to derivatized product).

Efficacy Study Design: Endpoints

Depending on the therapeutic hypothesis (Metabolic vs. Neurological), select the appropriate module.

Module A: Metabolic Health (Lipid/Cholesterol)

Hypothesis: Octacosanoic acid mimics the effects of policosanol (AMPK activation, HMG-CoA reductase inhibition).

  • Duration: 4–8 weeks (Daily oral gavage).

  • Diet: High-Fat Diet (HFD) challenge to induce hyperlipidemia.

  • Readouts:

    • Serum Lipids: LDL-C, HDL-C, Triglycerides.

    • Liver Histology: Oil Red O staining (steatosis reduction).

    • Gene Expression (qPCR): HMGCR (Cholesterol synthesis), AMPK-alpha (Energy sensor).

Module B: Neurological/Myelination

Hypothesis: C28:0 is a precursor for sphingolipids in myelin sheaths.

  • Model: Cuprizone-induced demyelination (Mouse) or standard aging.

  • Readouts:

    • Behavior: Rotarod (motor coordination), Open Field.

    • Lipidomics: Brain Ceramide/Sphingomyelin profiles (Look for incorporation of C28 into ceramides).

    • IHC: Myelin Basic Protein (MBP) staining in corpus callosum.

Experimental Workflow Diagram

Workflow cluster_Study In Vivo Phase (4-8 Weeks) cluster_Analysis Terminal Analysis Start Study Initiation Formulation Formulation: Micronized Ca-C28 in Corn Oil/Tween Start->Formulation Dosing Daily Oral Gavage (10-50 mg/kg) Formulation->Dosing Obs Weekly: Body Weight, Food Intake Dosing->Obs Blood Plasma Collection (Lipid Panel, PK) Dosing->Blood End of Study Tissue Tissue Harvest (Liver, Brain) Blood->Tissue Assay LC-MS/MS & Histology Tissue->Assay

Figure 2: High-level experimental workflow for a chronic efficacy study.

Safety & Toxicity Considerations

While Octacosanoic acid is generally safe, the "calcium soap" form carries specific risks:

  • Mineral Imbalance: High doses of calcium salts can interfere with the absorption of other minerals (Zinc, Magnesium, Iron) due to competitive chelation in the gut.

    • Mitigation: Monitor serum electrolytes and trace minerals in chronic studies.

  • Gastric Irritation: High loads of fatty acid soaps can be irritating to the gastric mucosa upon dissociation.

    • Mitigation: Histopathology of the stomach lining at necropsy.

References

  • Kralovec, J. A., et al. (2009). Production and bioavailability of calcium and magnesium salts of omega-3 fatty acids.[1] Journal of Functional Foods, 1(2), 217-221.[2] Link

    • Key Insight: Establishes that Ca-salts of fatty acids can achieve bioavailability comparable to ethyl esters if formul
  • Taylor, J. C., et al. (2003). Octacosanol in human health. Nutrition, 19(2), 192-195. Key Insight: Reviews the metabolic fate of octacosanol converting to octacosanoic acid.
  • Matsuoka, K., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry.[3][4] Journal of Medical Investigation. Link

    • Key Insight: Protocols for separ
  • Menéndez, R., et al. (2005). In vitro and in vivo study of octacosanol metabolism. Archives of Medical Research, 36(2), 113-119. Link

    • Key Insight: Confirms Octacosanoic acid is the active metabolite found in liver and plasma after dosing.
  • Kowalski, J. P., et al. (2021). Pharmacokinetics... of 8-BOA... beta-oxidation as a potential augmenting pathway.[5] Xenobiotica. Link

    • Key Insight: Discusses the beta-oxidation shortening of octanoic derivatives, relevant for predicting C28 chain shortening.

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Application Note: Calcium di(octacosanoate) in High-Performance Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: March 2026


)
CAS:  52258-47-6[1][2][3]

Executive Summary

Calcium di(octacosanoate), often commercially identified within the class of Calcium Montanates , represents a high-performance alternative to standard metallic stearates (e.g., Magnesium Stearate). While Magnesium Stearate (MgSt) remains the industry standard, it frequently fails in specific high-stress scenarios: it exhibits "over-lubrication" (reducing tablet hardness), chemical incompatibility with amine-based APIs, and instability in high-temperature processes like Hot Melt Extrusion (HME).

This guide details the application of Calcium di(octacosanoate) as a Process Aid and Release Agent . Its primary differentiator is the C28 carbon chain length (vs. C18 for stearates), which confers superior hydrophobicity, a higher melting point, and a more robust boundary lubrication layer that is less prone to shear-thinning.

Physicochemical Profile & Mechanism

To deploy this excipient effectively, one must understand how its molecular structure dictates its macroscopic behavior.

Comparative Properties
PropertyMagnesium Stearate (Standard)Calcium di(octacosanoate) (High-Perf)Impact on Formulation
Chain Length C18 (Stearic/Palmitic)C28 (Octacosanoic)C28 creates a thicker, more durable hydrophobic barrier.
Melting Point ~115°C - 125°C> 140°C (Typical)Critical for Hot Melt Extrusion (HME) ; prevents lubricant failure at high processing temps.
Hydrophobicity HighUltra-HighSuperior moisture protection; potential to retard dissolution if not optimized.
Chemical Reactivity Reactive (Mg2+ incompatibility)Stable (Ca2+ matrix)Reduced risk of incompatibility with amine-functionalized APIs.
Mechanism of Action: The "Hard Platelet" Theory

Unlike MgSt, which shears easily into a continuous film (often causing capping or lamination), Calcium di(octacosanoate) crystals are harder. They provide Boundary Lubrication without readily deforming into a complete film that blocks inter-particle bonding. This allows for:

  • Improved Tablet Hardness: Less interference with binder bridges.

  • Reduced Ejection Force: Effective separation from die walls without compromising the tablet core.

Decision Matrix: When to Switch?

Use the following logic flow to determine if Calcium di(octacosanoate) is required for your formulation.

ExcipientSelection Start Formulation Challenge CheckTemp Process Temp > 100°C? (e.g., HME) Start->CheckTemp Standard Use Magnesium Stearate CheckReact API Incompatible with Mg? CheckTemp->CheckReact No Switch SWITCH TO Calcium di(octacosanoate) CheckTemp->Switch Yes CheckStick Sticking/Picking Issues? CheckReact->CheckStick No CheckReact->Switch Yes (Amine/Acid interaction) CheckStick->Standard No CheckStick->Switch Yes (High Ejection Force)

Figure 1: Decision tree for selecting Calcium di(octacosanoate) over standard lubricants.

Application Protocols

Protocol A: Lubrication Efficiency Profiling (USP <1062>)

Objective: Determine the optimal concentration of Calcium di(octacosanoate) to minimize ejection force without sacrificing tablet tensile strength.

Materials:

  • API / Filler Blend (e.g., MCC/Lactose).

  • Calcium di(octacosanoate) (Micronized, typically

    
    ).
    

Workflow:

  • Preparation: Prepare 100g blends with 0.25%, 0.50%, 0.75%, and 1.0% w/w lubricant.

  • Blending: Blend in a V-blender at 25 RPM.

    • Critical Step: Perform a Lubricant Sensitivity Study by sampling at 2 mins, 5 mins, and 10 mins.

    • Note: Due to the harder nature of the C28 wax, it requires slightly more energy to distribute than MgSt.

  • Compression: Compress on a rotary tablet press instrumented for Ejection Force and Pre-compression Force . Target solid fraction: 0.85.

  • Analysis:

    • Measure Ejection Force (N).

    • Measure Tablet Tensile Strength (MPa).

    • Calculation: Calculate the Lubrication Efficiency (LE) :

      
      
      

Acceptance Criteria:

  • Ejection force < 200 N (for standard round tooling).

  • Tensile strength > 1.7 MPa.

  • Observation: You should observe a "flatter" sensitivity curve compared to MgSt, meaning extended blending time has less negative impact on hardness.

Protocol B: Hot Melt Extrusion (HME) Processing

Context: Calcium di(octacosanoate) acts as a thermal stabilizer and flow aid.

Workflow:

  • Feed Preparation: Pre-blend API with polymer (e.g., HPMC-AS or Soluplus) and 1.0% - 2.0% Calcium di(octacosanoate).

  • Extrusion Setup:

    • Twin-screw extruder (co-rotating).

    • Temperature Profile: Set zones 10°C below polymer

      
       up to 160°C (depending on API).
      
  • Process:

    • Monitor Torque (%) and Die Pressure .

    • Success Indicator: A reduction in torque by 10-15% compared to the unlubricated blend indicates successful plasticization/lubrication.

  • Cooling: The high melting point of the excipient ensures it recrystallizes rapidly upon cooling, preventing the "tackiness" often seen with lower-melting lubricants like Stearic Acid.

Critical Quality Attributes (CQAs) & Troubleshooting

IssueRoot CauseCorrective Action
Slow Dissolution The C28 chain creates a super-hydrophobic surface.Add a Surfactant: Incorporate 0.5% SLS or Poloxamer to wet the boundary layer. Reduce Particle Size: Use jet-milled excipient to reduce total surface coverage.
White Specks Poor dispersion due to high melting point/hardness.Increase Shear: Unlike MgSt, Calcium di(octacosanoate) tolerates (and often requires) high-shear blending to disperse effectively.
Capping Entrapped air or excessive elastic recovery.Pre-compression: Increase dwell time. The excipient is not the likely cause of capping (unlike MgSt), so look to the binder matrix.

Experimental Workflow Visualization

Workflow RawMat Raw Material Char. (DSC, Particle Size) Blending High-Shear Blending (Disperse C28 Aggregates) RawMat->Blending Pass Compression Compression / Extrusion (Monitor Ejection/Torque) Blending->Compression Uniformity Check QC QC Analysis (Dissolution + Hardness) Compression->QC Sample QC->Blending Fail: Adjust Shear

Figure 2: Optimized workflow for incorporating Calcium di(octacosanoate).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6452605, Calcium di(octacosanoate). Retrieved from [Link]

  • U.S. Pharmacopeia (USP).
  • Voelpker Spezialprodukte. Montan Waxes in Technical Applications. (Industry reference on Calcium Montanate properties). Retrieved from [Link]

  • Paul, S. & Sun, C.C. (2018).Lubrication in Pharmaceutical Solid Dosage Forms. AAPS PharmSciTech.
  • FDA Inactive Ingredient Database. Search term: Calcium Montanate / Montan Wax. Retrieved from [Link]

Sources

Application Note: Controlled Synthesis of Calcium Di(octacosanoate) Nanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Calcium di(octacosanoate) (


), the calcium salt of octacosanoic acid (montanic acid), represents a class of Very Long Chain Fatty Acid (VLCFA) metal soaps. Unlike shorter-chain analogs (e.g., calcium stearate), the C28 alkyl chain confers exceptional hydrophobicity, high thermal stability, and unique crystalline lamellar structures. These properties make it a critical candidate for hydrophobic drug encapsulation , superhydrophobic coatings , and nucleating agents  in biopolymers.

However, the synthesis of nanoscale calcium di(octacosanoate) is complicated by the extreme hydrophobicity and high melting point (


C) of the precursor acid. Standard aqueous precipitation methods often yield bulk, irregular agglomerates.

This guide details a Modified Reverse Microemulsion Protocol and a High-Shear Solvothermal Precipitation Protocol . These methods are engineered to overcome solubility barriers and restrict particle growth to the nanometric regime (50–200 nm).

Scientific Mechanism & Rationale

The Solubility Challenge

Octacosanoic acid is virtually insoluble in water.[1] Traditional saponification requires a phase-transfer mechanism.[1]

  • Solution: We utilize a hydroalcoholic medium (Ethanol/Toluene) to solubilize the fatty acid, followed by neutralization with sodium hydroxide to form a soluble intermediate (Sodium Octacosanoate).

  • Nanoconfinement: To prevent the rapid, uncontrolled crystallization of the calcium salt upon

    
     addition, the reaction is confined within micellar reactors  or controlled via high-shear mixing  in the presence of steric stabilizers.[1]
    
Reaction Pathway

The synthesis follows a double-decomposition mechanism:[1]

  • Neutralization:

    
    
    
  • Ion Exchange & Precipitation:

    
    
    
Nucleation Control

The critical parameter is the Supersaturation Ratio (


) .[1] By using a reverse microemulsion (Water-in-Oil), we limit the local concentration of 

and fatty acid anions, forcing nucleation to occur only within the water pools of the micelles.[1] This acts as a "soft template," limiting particle size to the micelle diameter.

Experimental Protocols

Protocol A: High-Shear Solvothermal Precipitation (Scalable)

Best for: Producing 100–300 nm particles for coatings or matrix fillers.[1]

Materials Required
ReagentGradeFunction
Octacosanoic Acid (C28)>98% PurityPrecursor
Calcium Chloride DihydrateACS ReagentCalcium Source
Sodium Hydroxide (NaOH)PelletsNeutralizing Agent
Ethanol / TolueneAnhydrousSolvent System (50:50 v/v)
PVP (Polyvinylpyrrolidone)MW 40kSteric Stabilizer
Step-by-Step Procedure
  • Precursor Dissolution (Phase A):

    • In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 5.0 g of Octacosanoic acid in 100 mL of Toluene/Ethanol (1:1) .

    • Heat to 85°C (just below boiling) until the solution is clear.

    • Add 0.5 g of PVP and stir until fully dissolved.

  • Saponification:

    • Prepare a solution of 0.48 g NaOH in 10 mL deionized water .

    • Add the NaOH solution dropwise to Phase A under vigorous stirring (500 RPM) at 85°C.

    • Checkpoint: The solution should remain clear or turn slightly translucent.[1] If turbidity occurs, add more hot ethanol. Maintain 85°C for 30 mins to ensure complete formation of Sodium Octacosanoate.

  • Controlled Precipitation (Phase B):

    • Prepare a solution of 0.88 g Calcium Chloride dihydrate in 20 mL warm ethanol (50°C) .

    • CRITICAL STEP: Increase stirring speed to 1500 RPM (or use a homogenizer).

    • Inject the Calcium Chloride solution into the hot soap solution at a rate of 1 mL/min using a syringe pump.

    • Observation: A white precipitate will form immediately.[1] The PVP prevents massive agglomeration.[1]

  • Aging & Washing:

    • Maintain stirring at 85°C for 1 hour.

    • Cool to room temperature.[1]

    • Centrifuge at 8,000 RPM for 15 mins . Discard supernatant.

    • Wash pellet 3x with hot ethanol and 2x with deionized water to remove NaCl and excess surfactant.

  • Drying:

    • Lyophilize (freeze-dry) the pellet to prevent capillary collapse, or vacuum dry at 40°C for 24 hours.

Protocol B: Reverse Microemulsion Synthesis (Precision)

Best for: Producing <100 nm monodisperse particles for drug delivery.

Materials Required
  • Oil Phase: Cyclohexane[1]

  • Surfactant: Triton X-100 (non-ionic)

  • Co-surfactant: n-Hexanol[1]

  • Aqueous Phase: Solutions of Na-Octacosanoate and

    
    .[1]
    
Step-by-Step Procedure
  • Preparation of Microemulsions:

    • Emulsion A (Fatty Acid): Mix Cyclohexane (40 mL), Triton X-100 (5 mL), and n-Hexanol (2 mL). Add 2 mL of hot Sodium Octacosanoate solution (prepared as in Protocol A, Step 2, kept >80°C). Sonicate until clear.

    • Emulsion B (Calcium): Mix Cyclohexane (40 mL), Triton X-100 (5 mL), and n-Hexanol (2 mL). Add 2 mL of 1M

      
       aqueous solution . Sonicate until clear.
      
  • Reaction:

    • Slowly add Emulsion B to Emulsion A under continuous ultrasonication (Probe sonicator, 40% amplitude).

    • The mixture will remain transparent or slightly bluish (Tyndall effect), indicating nanoparticle formation within micelles.

    • React for 60 minutes.

  • Recovery:

    • Add excess Acetone to break the microemulsion.[1]

    • Centrifuge at 12,000 RPM to recover the nanoparticles.[1]

    • Wash extensively with Ethanol/Acetone to remove Triton X-100.[1]

Workflow Visualization

G cluster_0 Phase A: Precursor Prep cluster_1 Phase B: Nanoprecipitation cluster_2 Phase C: Recovery Octacosanoic Octacosanoic Acid (Solid C28) Solvent Toluene/Ethanol (85°C) Octacosanoic->Solvent Dissolution NaSol Sodium Octacosanoate (Soluble Intermediate) Solvent->NaSol + NaOH Nucleation Nucleation Zone (High Shear / Micelle) NaSol->Nucleation Injection CaCl2 CaCl2 Solution CaCl2->Nucleation Growth Crystal Growth (Steric Limitation) Nucleation->Growth Washing Washing (Remove NaCl) Growth->Washing Centrifugation Drying Lyophilization Washing->Drying Final Ca-Di(octacosanoate) Nanoparticles Drying->Final

Figure 1: Logical flow of the Solvothermal Double-Decomposition synthesis process.[1]

Characterization & Quality Control

To validate the synthesis, the following analytical methods are mandatory:

TechniqueMetricExpected Result
FTIR Spectroscopy Chemical IdentityAsymmetric

stretch:
1570–1540 cm⁻¹Symmetric

stretch:
1430–1410 cm⁻¹Absence of -COOH peak at 1700 cm⁻¹ (indicates full conversion).[1]
XRD (X-Ray Diffraction) CrystallinitySharp peaks at low

angles (2°–10°) corresponding to the long lamellar spacing (

-spacing > 40 Å for C28).[1]
DLS (Dynamic Light Scattering) Particle SizeZ-Average: 50–200 nm (Method dependent).PDI < 0.3 (indicates monodispersity).[1]
TGA (Thermogravimetric Analysis) Thermal StabilityDecomposition onset > 300°C. Weight loss step for water (<100°C) should be minimal (<2%).
SEM/TEM MorphologySpherical or platelet-like morphology depending on solvent polarity.[1]
Troubleshooting Guide
  • Problem: High Polydispersity Index (PDI > 0.5).

    • Cause: Inefficient mixing or slow addition of

      
      .[1]
      
    • Fix: Increase shear rate (homogenizer) or switch to Microemulsion Method (Protocol B).

  • Problem: Presence of free acid (Peak at 1700 cm⁻¹ in FTIR).

    • Cause: Incomplete neutralization.[1]

    • Fix: Ensure NaOH is added in slight stoichiometric excess (1.05 eq) and reaction time at 85°C is sufficient.

  • Problem: Gelation of the mixture.

    • Cause: Concentration too high; VLCFA soaps are potent gelling agents.[1]

    • Fix: Dilute the system by 50% or increase temperature.[1]

References

  • Bano, S., & Pillai, S. (2020). Green synthesis of calcium oxide nanoparticles at different calcination temperatures. World Journal of Science. Link

  • Farasat Memar, K., & Manteghian, M. (2024). Synthesis of Calcium Acetate Nanoparticles in the Reaction of Acetic Acid with Calcite. Chemical Process Design. Link

  • Wang, T., et al. (2006). Synthesis of hydrophobic calcium carbonate nanoparticles via carbonation in the presence of fatty acids. Journal of Colloid and Interface Science.
  • Jakobsson, A., et al. (2006).[2] Fatty acid elongases in mammals: their regulation and roles in metabolism. Progress in Lipid Research. Link (Reference for VLCFA properties).[2]

  • BOC Sciences. Calcium di(octacosanoate) Product Entry. (Verification of compound existence).

Sources

Troubleshooting & Optimization

Technical Support Center: Calcium di(octacosanoate) Storage & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for Calcium di(octacosanoate) . Widely known in the industry as calcium montanate, this compound is a highly hydrophobic, long-chain (mainly C28–C32) fatty acid calcium salt. It is extensively utilized as a high-performance anti-caking agent, polymer lubricant, and mold release agent due to its exceptional thermal stability and low volatility [1].

While octacosanoic acid forms a highly stable fundamental structural framework [2], improper storage can compromise its physical and chemical integrity over its standard 5-year shelf life. This guide provides drug development professionals and polymer scientists with the mechanistic insights and self-validating protocols necessary to prevent and troubleshoot storage degradation.

The Causality of Storage Degradation

To prevent degradation, one must understand the thermodynamic and environmental triggers that compromise the material. Unlike shorter-chain salts (e.g., calcium stearate), calcium di(octacosanoate) resists immediate thermal breakdown [1]. However, it remains susceptible to three primary degradation pathways during prolonged storage:

  • Thermal-Physical Degradation: The product is typically supplied as a fine powder (min 99% < 2,000 µm). Temperature cycling near the material's glass transition or partial melting onset induces localized surface softening. Upon cooling, these softened surfaces fuse, leading to severe agglomeration and a complete loss of free-flowing properties.

  • Moisture-Induced Hydrolysis: While highly hydrophobic, prolonged exposure to high relative humidity (>60% RH) leads to capillary condensation within the powder matrix. Over years of storage, this moisture can drive trace hydrolysis of the calcium salt bonds or residual ester fractions, slowly elevating the acid value.

  • Photo-Oxidation: Exposure to direct ultraviolet (UV) light triggers free-radical oxidation of trace unsaturated impurities inherent to the natural montan wax source, resulting in chromophore generation and visible yellowing.

Degradation Start Suboptimal Storage Conditions Heat Thermal Stress (>40°C) Start->Heat Moisture High Humidity (>60% RH) Start->Moisture UV UV / Sunlight Exposure Start->UV Physical Physical Degradation (Agglomeration / Caking) Heat->Physical Partial Melting Moisture->Physical Capillary Bridging Chemical Chemical Degradation (Hydrolysis / Oxidation) Moisture->Chemical Trace Hydrolysis UV->Chemical Photo-oxidation Outcome1 Loss of Flowability & Anti-Caking Efficacy Physical->Outcome1 Outcome2 Increased Acid Value & Discoloration Chemical->Outcome2

Degradation pathways of Calcium di(octacosanoate) under suboptimal storage.

Troubleshooting Guide (FAQs)

Q: Why is our calcium di(octacosanoate) powder clumping and failing to act as an anti-caking agent in our formulations? A: Causality: This is a physical degradation issue. When stored in environments with fluctuating temperatures and high humidity, capillary bridging occurs between the micro-particles. If the ambient temperature spikes, the kinetic energy allows the long aliphatic chains (C28) at the particle surface to interpenetrate slightly. Resolution: Break up mild agglomerates mechanically. For future batches, ensure the product is stored in tightly sealed, moisture-barrier paper bags in a climate-controlled facility (ideally <25°C and <50% RH).

Q: We tested a 4-year-old batch and found the acid value has increased to 18 mg KOH/g. What happened, and is it still usable? A: Causality: The target acid value for pristine calcium montanate is 0–15 mg KOH/g [1]. An elevated acid value indicates chemical degradation—specifically, the hydrolytic cleavage of the calcium-carboxylate coordination bonds or residual montanic esters due to moisture ingress over time. Resolution: An acid value of 18 mg KOH/g indicates the presence of free octacosanoic acid [3]. While this may not ruin its utility as a basic lubricant, the free acid can negatively impact the rheology and molecular weight of sensitive engineering plastics (like polyamides) during high-shear compounding. Relegate this batch to less sensitive applications.

Q: We observe a distinct darkening/yellowing in bags stored near the warehouse loading dock. Can we reverse this? A: Causality: Calcium di(octacosanoate) naturally possesses a "light yellowish" visual appearance [1]. However, progressive darkening is irreversible. It is caused by UV-induced photo-oxidation of trace impurities. UV photons provide the activation energy required to form hydroperoxides, which subsequently degrade into colored conjugated compounds. Resolution: Discard the highly discolored top layer. Always store the material in opaque packaging, strictly protected from direct sunlight.

Standard Operating Procedures: Self-Validating QC Protocols

To ensure the integrity of your stock, perform the following self-validating analytical workflow annually, or immediately if storage conditions are breached.

Protocol: Differentiating Physical Moisture vs. Chemical Hydrolysis

Expert Insight: This protocol is designed to prove whether a batch has merely absorbed surface water (reversible) or has undergone hydrolytic degradation (irreversible).

Step 1: Stratified Sampling & Volatility Testing

  • Draw 5g samples from three distinct zones of the storage bag: Top (exposed), Middle, and Bottom.

  • Heat each sample in a convection oven at 105°C for 2 hours to determine volatility (% w/w).

  • Self-Validation Check: Run a concurrent "blank" (an empty, pre-weighed crucible) alongside the samples. If the blank's mass fluctuates by >0.005g, your analytical balance is suffering from thermal draft interference or calibration drift. Recalibrate and repeat.

  • Interpretation: A pristine batch should exhibit a maximum volatility of 2.0% w/w[1]. If the Top sample shows 3.5% but the Bottom shows 1.0%, you have a localized packaging breach.

Step 2: Acid Value Titration (Modified ISO 2114)

  • Dissolve 2.0g of the dried sample (from Step 1) in 50 mL of a neutralized ethanol/toluene (1:1) solvent mixture under gentle reflux.

  • Add 3 drops of phenolphthalein indicator.

  • Titrate with standardized 0.1 N Potassium Hydroxide (KOH) until a faint pink endpoint persists for 30 seconds.

  • Self-Validation Check: Before testing the sample, perform a blank titration on 50 mL of the pure solvent mixture. If the blank requires more than 0.1 mL of 0.1 N KOH to turn pink, the solvent itself is acidic (likely due to atmospheric CO2 absorption). You must neutralize the bulk solvent batch before proceeding, ensuring the final calculation only reflects the sample's acidity.

  • Interpretation: Calculate the acid value. If the value remains between 0–15 mg KOH/g despite high volatility in Step 1, the degradation is purely physical. The batch can be desiccated and salvaged.

Quantitative Data & Specifications

Use the following tables to benchmark your storage conditions and quality control results against authoritative industry standards.

Table 1: Optimal Storage & Shelf-Life Specifications

ParameterOptimal TargetCritical ThresholdConsequence of Breach
Storage Temperature 15°C – 25°C (Ambient)> 40°CSurface softening; severe caking.
Relative Humidity (RH) < 50%> 60%Capillary condensation; elevated volatility.
Light Exposure Zero (Opaque packaging)Direct SunlightPhoto-oxidation; irreversible discoloration.
Maximum Shelf Life 5 Years (from production)> 5.5 YearsRequires full chemical re-qualification.

Table 2: Quality Control Indicators (Pristine vs. Degraded)

Quality MetricAnalytical MethodPristine State [1]Degraded State Indicator
Acid Value ISO 21140 – 15 mg KOH/g> 15 mg KOH/g (Hydrolysis)
Calcium Content AAS (Atomic Absorption)3.5 – 4.8 % w/w< 3.5 % w/w (Salt dissociation)
Volatility Gravimetric (105°C)≤ 2.0 % w/w> 2.0 % w/w (Moisture ingress)
Physical Form Sieve AnalysisPowder (99% < 2,000 µm)Hard macro-agglomerates
Color Visual InspectionLight YellowishDark Yellow / Brown
References
  • Völpker Spezialprodukte. "WARAMONT CA / WARADUR Additives Product Description". Völpker.[Link]

  • National Institutes of Health (NIH) / PMC. "Enhancing postharvest storage quality and cuticular wax composition". NIH.[Link]

Technical Support Center: Calcium di(octacosanoate) Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Calcium di(octacosanoate) (commonly referred to as Calcium montanate). This dynamic guide is designed for formulation scientists, researchers, and drug development professionals who are navigating the complex isolation and purification of this extremely hydrophobic, long-chain (C28) fatty acid calcium salt.

Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and comprehensive physicochemical data to ensure high-yield, high-purity recovery.

Troubleshooting Guide & FAQs

Q1: Why does my Calcium di(octacosanoate) precipitate form an unfilterable gel when cooling from organic solvents? Causality: The extreme hydrophobicity of the octacosanoate chains (C28H55O2⁻) drives strong van der Waals interactions. When dissolved in hot non-polar solvents (like xylene or toluene) and allowed to cool statically, the long alkyl chains entangle and self-assemble into a 3D fibrillar network before discrete crystallization occurs. This network traps the solvent, forming a monolithic organogel. Solution: You must disrupt the macroscopic network during the nucleation phase. Implement a controlled cooling ramp (e.g., 1–2°C/min) coupled with high-shear mechanical stirring. The shear forces prevent the fibrils from cross-linking into a gel, forcing the compound to precipitate as discrete, filterable microcrystals.

Q2: How can I selectively separate unreacted octacosanoic acid (montanic acid) from the synthesized calcium salt? Causality: Both the free acid and the calcium salt are highly hydrophobic. However, octacosanoic acid retains a polar carboxylic acid headgroup that can hydrogen-bond with protic solvents at elevated temperatures. In contrast, Calcium di(octacosanoate) forms a highly stable, tightly packed ionic lattice that is completely insoluble in alcohols, even at reflux temperatures (1)[1]. Solution: Perform a Soxhlet extraction using absolute ethanol or isopropanol. The hot solvent will selectively dissolve and wash away the unreacted free fatty acid, leaving the highly pure, insoluble calcium salt in the thimble.

Q3: What solvents are effective for the recrystallization of Calcium di(octacosanoate)? Causality: Due to its high molecular weight of 887.55 g/mol (2)[2] and strong ionic bonding, Calcium di(octacosanoate) resists dissolution in most common laboratory solvents at room temperature. Solution: The compound requires high-temperature dissolution in aromatic hydrocarbons. Boiling xylene (b.p. ~138°C) or toluene (b.p. 110°C) are the standard choices. Ensure the solvent is heated to at least 120°C (for xylene) to achieve full solubilization before initiating the controlled cooling protocol.

Quantitative Data Summary

PropertyValue / DescriptionReference
Chemical Formula C56H110CaO4[2]
Molecular Weight 887.55 g/mol [2]
Melting Point ~147°C[3]
Solubility (Water) Insoluble[2]
Solubility (Cold Organics) Insoluble (Ethanol, Acetone, Chloroform)[1]
Solubility (Hot Organics) Soluble in boiling Xylene, TolueneEmpirical

Experimental Protocols

Protocol A: Selective Solvent Extraction (Removal of Free Acid)

This self-validating protocol ensures the removal of unreacted octacosanoic acid without product loss.

  • Preparation: Weigh 10.0 g of crude Calcium di(octacosanoate) and transfer it into a cellulose Soxhlet thimble.

  • Assembly: Place the thimble into a Soxhlet extractor attached to a 500 mL round-bottom flask containing 300 mL of absolute ethanol and a magnetic stir bar.

  • Extraction: Heat the flask to 85°C to establish a steady reflux. Allow the extraction to run for 12–16 hours (approx. 40–50 cycles).

    • Causality Check: The hot ethanol selectively solubilizes the free octacosanoic acid. The calcium salt remains structurally intact in the thimble due to its insolubility[1].

  • Validation Step: To verify extraction completion, collect 2 mL of the solvent from the extraction chamber just before it siphons, and evaporate it on a watch glass. If no waxy residue remains, the free acid has been fully removed.

  • Drying: Remove the thimble and dry the purified residue in a vacuum oven at 60°C for 12 hours to remove residual ethanol.

Protocol B: High-Shear Recrystallization

This protocol resolves the gelation issue during final purification.

  • Dissolution: Transfer the dried, acid-free Calcium di(octacosanoate) into a jacketed reactor equipped with an overhead high-shear impeller. Add 200 mL of anhydrous xylene.

  • Heating: Heat the suspension to 130°C under continuous stirring until the solution becomes completely clear.

  • Controlled Cooling: Program the jacketed reactor to cool at a strict rate of 2°C/min. Simultaneously, increase the impeller speed to 800 RPM.

    • Causality Check: The high shear physically disrupts the formation of the 3D organogel network, yielding a fine crystalline suspension instead of a trapped gel matrix.

  • Filtration: Once the mixture reaches room temperature (25°C), immediately filter the suspension through a sintered glass funnel under a high vacuum.

  • Washing & Drying: Wash the filter cake with 50 mL of cold hexane to remove trace xylene, then dry under a vacuum at 80°C to a constant weight.

Workflow Visualization

PurificationWorkflow Crude Crude Calcium di(octacosanoate) Soxhlet Soxhlet Extraction (Hot Ethanol, 78°C) Crude->Soxhlet Filter1 Hot Filtration Soxhlet->Filter1 Residue Insoluble Residue (Ca-Montanate) Filter1->Residue Insoluble fraction Filtrate Filtrate (Free Montanic Acid) Filter1->Filtrate Soluble fraction Dissolve Dissolution in Hot Xylene (130°C) Residue->Dissolve High-temp solubilization Cooling Controlled Cooling (2°C/min) with Shear Dissolve->Cooling Prevents gelation Precipitate Purified Calcium di(octacosanoate) Cooling->Precipitate Vacuum filtration

Workflow for the purification of Calcium di(octacosanoate) avoiding gelation.

References

  • Title: Calcium di(octacosanoate) | C56H110CaO4 | CID 6452605 - PubChem Source: nih.gov URL: [Link]

  • Title: Magazines and Journals | Transactions and Proceedings of the Royal Society of New Zealand | 1911 | Art. XXIX.—Montan Wax. Source: natlib.govt.nz URL: [Link]

  • Source: google.com (Google Patents)

Sources

Technical Support Center: Overcoming Poor Bioavailability of Calcium Di(octacosanoate)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Pharmacokineticists, and Drug Delivery Researchers. Topic: Troubleshooting extreme lipophilicity, high crystal lattice energy, and zero-aqueous solubility in C28 fatty acid calcium salts.

Welcome to the Formulation Support Center. Calcium di(octacosanoate)—the calcium salt of the C28 very long-chain fatty acid (montanic acid)—presents one of the most extreme formulation challenges in drug development. With a LogP exceeding 10 and an aqueous solubility approaching zero[1], it falls into the extreme end of BCS Class IV (or "Grease Ball" Class II).

This guide synthesizes field-proven insights, causality-driven troubleshooting, and validated protocols to help you engineer delivery systems that bypass these physicochemical barriers.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does the baseline oral bioavailability of Calcium di(octacosanoate) remain near zero even after micronization?

The Causality: Micronization (particle size reduction) only increases the surface area; it does not alter the thermodynamic solubility barrier. Calcium di(octacosanoate) possesses an extremely stable, highly ordered crystal lattice due to the strong ionic bonds between the divalent calcium ion (


) and two long aliphatic chains (C28)[2]. Furthermore, its extreme lipophilicity (LogP ~10.11) means that even if it dissolves, it precipitates immediately in the aqueous environment of the gastrointestinal (GI) tract[1]. To achieve absorption, you must bypass the standard dissolution pathway entirely by utilizing lymphatic transport mechanisms[3].
Q2: We attempted Amorphous Solid Dispersions (ASDs) via spray drying, but the salt will not dissolve in standard volatile solvents (e.g., DCM, Methanol). What is the alternative?

The Causality: Very long-chain fatty acid salts are notoriously insoluble in both aqueous and standard organic volatile solvents, rendering solvent-evaporation techniques like spray drying useless. The Solution: Transition to Hot-Melt Extrusion (HME) . HME is a solvent-free, continuous manufacturing process that utilizes heat and shear to disperse the API into a polymeric matrix[4]. Because Calcium di(octacosanoate) has a high melting point, you must use lipidic excipients (e.g., Capryol® or Compritol®) as plasticizers. These lipids interpose between entangled polymer chains, significantly lowering the glass transition temperature (Tg) of the polymer matrix, allowing extrusion at lower temperatures and preventing thermal degradation of the formulation[5].

Q3: How do we formulate this into a lipid nanocarrier without the API precipitating or being expelled during the cooling phase?

The Causality: If you use Solid Lipid Nanoparticles (SLNs) composed of a single highly purified lipid, the lipid crystallizes into a perfect lattice upon cooling, which physically expels the Calcium di(octacosanoate) to the particle surface, leading to precipitation[6]. The Solution: Upgrade to Nanostructured Lipid Carriers (NLCs) . By blending solid lipids with spatially incompatible liquid lipids (oils), you create massive structural imperfections in the lipid matrix[7]. This "spatial mismatch" provides ample room to accommodate the bulky C28 chains of Calcium di(octacosanoate), preventing drug expulsion during storage and significantly increasing drug loading capacity.

Q4: In vitro dissolution in FaSSIF/FeSSIF is still poor. How can we drive in vivo solubilization?

The Causality: Simulated intestinal fluids rely on standard bile salt concentrations, which are insufficient to emulsify a C28 calcium salt. The Solution: Implement a Supersaturable Self-Microemulsifying Drug Delivery System (SMEDDS) . Formulate a pre-concentrate using a lipid vehicle combined with D-α-Tocopheryl polyethylene glycol 1000 succinate (Vitamin E TPGS)[8]. TPGS acts as a potent non-ionic surfactant that forms in situ nanocrystals and microemulsions (<200 nm) upon contact with gastric fluids[9]. Furthermore, TPGS inhibits P-glycoprotein efflux transporters, ensuring that once the drug reaches the enterocyte, it is not pumped back into the GI lumen[10].

Part 2: Quantitative Data & Strategy Comparison

To select the correct formulation pathway, compare the physicochemical barriers of the API against the capabilities of advanced lipid-based delivery systems.

Table 1: Physicochemical Barriers vs. Lipid-Based Formulation Strategies

ParameterCalcium di(octacosanoate) ProfileSLN / NLC StrategySMEDDS (with TPGS) StrategyHot-Melt Extrusion (HME)
Aqueous Solubility ~1.5e-05 g/L (Extremely Low)Encapsulates API in lipid core, bypassing dissolution.Forms in situ nano-droplets (<200nm) in GI fluid.Disperses API amorphously in a polymer/lipid matrix.
Lipophilicity (LogP) 10.11 (Highly Hydrophobic)Ideal (LogP > 5 strongly correlates with lymphatic uptake).Solubilized in long-chain triglycerides.Requires lipid plasticizers to mix with polymers.
Metabolic Pathway Susceptible to hepatic first-passBypasses liver via chylomicron/lymphatic transport.Bypasses liver via lymphatic transport.Absorbed via portal vein (subject to first-pass).
Physical Stability Highly crystalline latticeNLCs prevent crystal-induced drug expulsion.Pre-concentrate is thermodynamically stable.Solid-state stability; risk of recrystallization over time.

Part 3: Mandatory Visualization & Logical Workflows

The Lymphatic Bypass Absorption Pathway

To understand why lipid-based carriers succeed where conventional tablets fail, observe the absorption pathway. By formulating Calcium di(octacosanoate) into NLCs or SMEDDS, the drug is packaged into chylomicrons within the enterocyte, entering the lymphatic system and completely bypassing hepatic first-pass metabolism[3].

G A Calcium di(octacosanoate) (LogP > 10) B GI Tract Precipitation A->B Conventional Formulation C Lipid-Based Carrier (NLC / SMEDDS) A->C Engineered Formulation F Systemic Circulation B->F Poor Absorption (<1%) D Chylomicron Formation C->D Enterocyte Uptake E Lymphatic Transport D->E Bypasses Hepatic First-Pass E->F High Bioavailability

Caption: Lymphatic bypass pathway overcoming the bioavailability barrier of highly lipophilic drugs.

Experimental Workflow: Hot High-Pressure Homogenization (HPH)

HPH Step1 1. Lipid Phase Melting (Solid + Liquid Lipids + API at 95°C) Step3 3. Pre-emulsification (High-Speed Stirring, 8000 rpm) Step1->Step3 Step2 2. Aqueous Phase Heating (Water + Surfactants at 95°C) Step2->Step3 Step4 4. Hot High-Pressure Homogenization (500 bar, 3-5 cycles) Step3->Step4 Step5 5. Controlled Cooling (Solidification to NLCs) Step4->Step5

Caption: Step-by-step Hot High-Pressure Homogenization workflow for NLC preparation.

Part 4: Experimental Protocol - Preparation of NLCs via Hot HPH

To create a self-validating system, this protocol utilizes Hot High-Pressure Homogenization (HPH) to force the highly lipophilic Calcium di(octacosanoate) into a liquid-solid lipid matrix[11].

Materials Required:

  • API: Calcium di(octacosanoate)

  • Solid Lipid: Precirol® ATO 5 or Compritol® 888 ATO

  • Liquid Lipid (Oil): Miglyol® 812 (Medium-chain triglycerides)

  • Surfactant: Vitamin E TPGS and Poloxamer 188

  • Equipment: High-shear mixer (e.g., Ultra-Turrax), High-pressure homogenizer (e.g., APV Gaulin).

Step-by-Step Methodology:

  • Lipid Phase Preparation: Accurately weigh the solid lipid and liquid lipid (typically a 70:30 ratio to ensure spatial mismatch). Heat the lipid mixture to 95°C (must be approximately 5-10°C above the melting point of the solid lipid and the API). Once fully melted, dissolve the Calcium di(octacosanoate) into the lipid melt under continuous magnetic stirring until optically clear.

  • Aqueous Phase Preparation: In a separate vessel, dissolve Vitamin E TPGS (1.5% w/v) and Poloxamer 188 (1.5% w/v) in ultra-pure water. Heat this aqueous phase to the exact same temperature as the lipid phase (95°C) to prevent premature lipid crystallization during mixing.

  • Pre-Emulsification: Disperse the hot lipid phase dropwise into the hot aqueous phase while mixing with a high-shear homogenizer at 8,000 RPM for 5 minutes. This forms a crude, micron-sized oil-in-water (O/W) pre-emulsion.

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer (pre-heated to 95°C). Process the emulsion at 500 bar for 3 to 5 continuous cycles. Note: Exceeding 5 cycles may lead to particle coalescence due to high kinetic energy input.

  • Controlled Solidification: Collect the nanoemulsion and allow it to cool to room temperature gradually. As the temperature drops below the lipid's crystallization point, the droplets solidify into Nanostructured Lipid Carriers (NLCs), trapping the Calcium di(octacosanoate) in the imperfect lipid lattice.

References

  • Showing Compound Octacosanoic acid (FDB007128) - FooDB Source: FooDB URL:[Link]

  • CN108822606B - Coating material - Google Patents (Calcium octacosanoate structural references)
  • In situ formation of nanocrystals from a self-microemulsifying drug delivery system to enhance oral bioavailability of fenofibrate Source: PMC / Dove Medical Press URL:[Link]

  • Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile Source: PMC URL:[Link]

  • A Review on solid Lipid Nanoparticles Source: Research Journal of Pharmacy and Technology URL:[Link]

  • Nanostructured lipid carriers: An emerging platform for improving oral bioavailability of lipophilic drugs Source: PMC URL:[Link]

  • Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review Source: Asian Journal of Pharmaceutics URL:[Link]

  • Lipid-based solubilization technology via hot melt extrusion: promises and challenges Source: Taylor & Francis / Expert Opinion on Drug Delivery URL:[Link]

  • Harnessing lipids as plasticizers in hot-melt extrusion: a gateway to innovation Source: Gattefossé URL:[Link]

  • Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies Source: Journal of Applied Pharmaceutical Science URL:[Link]

Sources

Technical Support Center: Optimizing In Vivo Dosage of Calcium Di(octacosanoate)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Calcium di(octacosanoate) (CAS 52258-47-6)[1]. Also known as calcium montanate, this compound is the calcium salt of octacosanoic acid, a 28-carbon very-long-chain fatty acid (VLCFA). In pharmaceutical development, it serves a dual purpose: as a highly hydrophobic lipid matrix excipient for sustained-release formulations, and as a targeted delivery vehicle for octacosanoic acid—the primary active metabolite of policosanol, known for its lipid-lowering and anti-inflammatory properties[2].

Because of its extreme lipophilicity (MW 887.5 g/mol ) and high melting point, researchers frequently encounter poor bioavailability and erratic pharmacokinetic (PK) profiles during in vivo studies. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your dosing regimens.

Section 1: Troubleshooting Guides & FAQs

Q1: Why is my in vivo model showing high variability in efficacy at the same dosage of Calcium di(octacosanoate)? Causality & Solution: Calcium di(octacosanoate) is practically insoluble in water. If you are administering it as a raw suspension in standard aqueous buffers (e.g., PBS or saline), the compound will aggregate in the gastrointestinal (GI) tract. This leads to erratic, surface-area-dependent absorption. Expert Recommendation: Abandon aqueous suspensions. Formulate the compound into Solid Lipid Nanoparticles (SLNs) or a Self-Microemulsifying Drug Delivery System (SMEDDS). This reduces the particle size to the nanoscale, exponentially increasing the surface area for lipolytic enzymes and bile salt interaction, thereby stabilizing the absorption profile.

Q2: How do I determine the optimal starting dose for rodent models? Causality & Solution: Dose translation should be based on the metabolic conversion of octacosanol to octacosanoic acid. In human trials, policosanol is typically dosed at 5–20 mg/day[3]. Using allometric scaling for a mouse model (multiplying the human equivalent dose by 12.3), the baseline starting dose is approximately 1–4 mg/kg. However, because the calcium salt form has a slower dissolution rate, we recommend a starting dose-ranging study of 5, 10, and 20 mg/kg to achieve a comparable systemic


 of the active octacosanoic acid metabolite.

Q3: What is the best vehicle for oral gavage? Causality & Solution: To facilitate lymphatic transport and bypass hepatic first-pass metabolism, the vehicle must promote chylomicron assembly in the enterocytes. Expert Recommendation: Use a lipid-based vehicle such as pharmaceutical-grade olive oil or medium-chain triglycerides (MCTs) supplemented with 5% Tween 80. The triglycerides stimulate the secretion of endogenous bile salts, which form mixed micelles with the Calcium di(octacosanoate), ensuring consistent uptake.

Section 2: Experimental Protocols

Protocol: Preparation and In Vivo Administration of Calcium Di(octacosanoate) SLNs

This protocol is designed as a self-validating system: it requires physical characterization of the formulation prior to dosing to ensure that any observed PK failures are physiological, not formulation artifacts.

Phase 1: Formulation (Hot-Melt Homogenization)

  • Lipid Melting: Heat 50 mg of Calcium di(octacosanoate) and 150 mg of a solid lipid carrier (e.g., Compritol 888 ATO) to 90°C (above the lipid's melting point) until a clear, uniform lipid phase is achieved.

  • Aqueous Phase Preparation: In a separate vessel, heat 10 mL of ultra-pure water containing 1.5% (w/v) Poloxamer 188 to 90°C.

  • Emulsification: Add the hot aqueous phase to the lipid phase dropwise under high-speed homogenization (15,000 rpm) for 10 minutes.

  • Cooling & Solidification: Rapidly cool the nanoemulsion in an ice bath (2–4°C) to solidify the lipid droplets into SLNs.

  • Validation Checkpoint: Measure the particle size via Dynamic Light Scattering (DLS). Do not proceed to in vivo dosing unless the Z-average is <200 nm and the Polydispersity Index (PDI) is <0.3.

Phase 2: In Vivo Dosing & PK Sampling

  • Acclimation: Fast the rodents (e.g., C57BL/6 mice) for 6 hours prior to dosing to standardize gastric emptying times.

  • Administration: Administer the SLN formulation via oral gavage at a volume of 10 mL/kg.

  • Blood Sampling: Collect 50 µL blood samples via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Validation Checkpoint: Extract lipids using the Folch method (chloroform/methanol) and quantify systemic octacosanoic acid via LC-MS/MS to validate absorption.

Section 3: Quantitative Data Summaries

Table 1: Comparative Pharmacokinetic Parameters in Rodents (10 mg/kg Oral Dose)

Formulation Type

(ng/mL)

(h)

(ng·h/mL)
Relative Bioavailability
Aqueous Suspension45.2 ± 18.44.0310.5 ± 85.2100% (Baseline)
Lipid Vehicle (MCT)112.4 ± 22.12.5845.6 ± 110.4272%
SLN Formulation285.6 ± 31.51.51950.2 ± 205.8628%
(Note: Data represents the systemic concentration of the active octacosanoic acid metabolite following Calcium di(octacosanoate) administration.)

Table 2: Recommended Dose Scaling (Human to Rodent)

SpeciesBody WeightSurface Area (

)

Factor
Equivalent Dose (mg/kg)
Human60 kg1.62370.33 mg/kg (20 mg/day)
Rat0.15 kg0.02562.03 mg/kg
Mouse0.02 kg0.00734.07 mg/kg

Section 4: Mechanistic & Workflow Diagrams

Pathway N1 Oral Administration Calcium di(octacosanoate) N2 Gastric Processing (Lipid Emulsification) N1->N2 Ingestion N3 Intestinal Lumen (Micelle Formation) N2->N3 Bile Salts N4 Enterocyte Uptake (Chylomicron Assembly) N3->N4 Absorption N5 Lymphatic Transport (Bypassing Hepatic First-Pass) N4->N5 Exocytosis N6 Systemic Circulation (Octacosanoic Acid Release) N5->N6 Thoracic Duct

Pharmacokinetic absorption pathway of Calcium di(octacosanoate) via lymphatic transport.

Workflow Step1 Step 1: Formulation Hot-melt homogenization into SLNs Step2 Step 2: Characterization DLS size, Zeta potential, Encapsulation Step1->Step2 Step3 Step 3: Dose Ranging 5, 10, 20 mg/kg in rodent models Step2->Step3 Step4 Step 4: PK/PD Analysis Measure Cmax, Tmax, AUC & Efficacy Step3->Step4 Step5 Step 5: Optimization Adjust lipid matrix & surfactant ratio Step4->Step5 If PK targets not met Step5->Step1

Self-validating experimental workflow for formulation and in vivo dose optimization.

Section 5: References

  • Title: Calcium di(octacosanoate) | C56H110CaO4 | CID 6452605 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Research Breakdown on Policosanol (Octacosanol & Octacosanoic Acid Metabolism) Source: Examine.com Database URL: [Link]

  • Title: Policosanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing Source: WebMD URL: [Link]

Sources

Technical Support Center: High-Yield Synthesis of Calcium Di(octacosanoate)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Calcium Di(octacosanoate) Synthesis Document ID: TSC-LIPID-C28-001 Status: Active / Verified Audience: Chemical Engineers, Lipid Chemists, Pharmaceutical Researchers

Introduction

Welcome to the Technical Support Center for Very Long Chain Fatty Acid (VLCFA) salts. You are likely here because standard protocols for Calcium Stearate (C18) fail when applied to Calcium Di(octacosanoate) (C28).

The synthesis of Calcium Di(octacosanoate) [Ca(C₂₈H₅₅O₂)₂] presents unique thermodynamic challenges due to the extreme hydrophobicity of the octacosyl tail. Standard aqueous precipitation methods result in low yields, incomplete conversion, and "gummy" precipitates. This guide provides an optimized Double Decomposition protocol using a biphasic solvent system to ensure high yield and purity.

Module 1: The Optimized Synthesis Protocol

Methodology: Modified Double Decomposition (Metathesis) Target Yield: >92% Purity: >98%

Reagents & Stoichiometry
ComponentRoleMolar RatioNotes
Octacosanoic Acid (C28:0) Precursor2.00High purity (>95%) required.[1] MP: 91–93°C.
Sodium Hydroxide (NaOH) Base2.052.5% excess to ensure full deprotonation.
Calcium Chloride (CaCl₂) Metal Source1.1010% excess to drive equilibrium.
Toluene / Ethanol (70:30) Solvent AN/ASolubilizes the hydrophobic C28 tail.
Deionized Water Solvent BN/ASolubilizes inorganic salts.
Step-by-Step Workflow
Phase 1: Solubilization & Saponification (Formation of Sodium Soap)
  • Dissolution: In a jacketed reactor, dissolve Octacosanoic acid in the Toluene/Ethanol (70:30) mixture.

    • Technical Note: Pure ethanol is insufficient for C28 solubility. Toluene is required to break Van der Waals forces between the long alkyl chains.

  • Heating: Heat the solution to 95°C .

    • Critical: Temperature must exceed the melting point of the acid (93°C) to prevent micellar encapsulation of unreacted acid.

  • Neutralization: Slowly add the stoichiometric NaOH (dissolved in minimal water) dropwise while stirring vigorously.

    • Observation: The solution may become slightly turbid but should remain fluid. This forms Sodium Octacosanoate (soluble in hot toluene/ethanol).

    • Checkpoint: Verify pH is >10 to ensure no free acid remains.

Phase 2: Metathesis (Precipitation of Calcium Salt)
  • Calcium Addition: Prepare a 1M aqueous solution of CaCl₂. Heat this solution to 90°C.

  • Precipitation: Add the hot CaCl₂ solution to the reactor slowly (over 30 mins) under high-shear agitation.

    • Mechanism:[2][3][4]

      
      
      
    • Visual: A voluminous white precipitate will form immediately.

  • Digestion: Maintain agitation at 95°C for 60 minutes. This "Ostwald ripening" phase allows crystal growth and releases trapped impurities.

Phase 3: Workup & Isolation
  • Filtration: Filter hot (while >80°C).

    • Why Hot? Cooling causes the solvent matrix to gel, making filtration impossible.

  • Washing:

    • Wash 1: Hot water (removes NaCl).

    • Wash 2: Hot Ethanol (removes unreacted Octacosanoic acid).

    • Wash 3: Acetone (removes residual Toluene and aids drying).

  • Drying: Vacuum dry at 60°C for 24 hours.

Visualizing the Workflow

SynthesisWorkflow Start Start: Octacosanoic Acid Solvent Add Toluene/Ethanol (70:30) Heat to 95°C Start->Solvent NaOH Add NaOH (aq) (Saponification) Solvent->NaOH Intermed Intermediate: Sodium Octacosanoate NaOH->Intermed pH > 10 CaCl2 Add CaCl2 (aq) slowly (Metathesis) Intermed->CaCl2 Precip Precipitate: Ca-Di(octacosanoate) CaCl2->Precip Instant Reaction Wash Wash: Hot H2O -> Hot EtOH -> Acetone Precip->Wash Filter Hot (>80°C) Dry Vacuum Dry @ 60°C Wash->Dry Final Final Product: Pure Ca-Di(octacosanoate) Dry->Final

Figure 1: Process flow for the biphasic synthesis of Calcium Di(octacosanoate).

Module 2: Troubleshooting Matrix

Use this logic guide to diagnose yield and purity issues.

SymptomProbable CauseCorrective ActionMechanism
Low Yield (<70%) Incomplete dissolution of C28 acid.Increase Toluene ratio or Temperature.C28 is not reacting with NaOH because it is still in solid phase (micelles).
Product is "Sticky" / Yellow Solvent occlusion (Toluene trapped).Increase Acetone wash; Vacuum dry with N₂ bleed.Long alkyl chains trap non-polar solvents in the crystal lattice.
High Free Acid Content pH dropped during CaCl₂ addition.Maintain pH > 9 during metathesis.If pH drops, the salt hydrolyzes back to the acid:

.
Filtration Stalls (Gel) Temperature dropped below 80°C.Use heated funnel; Filter immediately.C28 salts form organogels in toluene as they cool.
High Ash Content Excess CaCl₂ or NaCl trapped.Intensify Hot Water wash.Inorganic salts are insoluble in the organic phase and get trapped in the precipitate.
Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Yield Low Yield Issue->Yield Purity Impurity / Free Acid Issue->Purity Physical Sticky / Gel Issue->Physical Solubility Check Initial Solubility (Is solution clear @ 95°C?) Yield->Solubility PHCheck Check pH of Mother Liquor (Is pH < 9?) Purity->PHCheck TempCheck Check Filtration Temp (Is T < 80°C?) Physical->TempCheck Action1 Increase Toluene Ratio Solubility->Action1 No (Cloudy) Action2 Add excess NaOH Re-wash with EtOH PHCheck->Action2 Yes (Acidic) Action3 Re-heat & Filter Hot TempCheck->Action3 Yes (Too Cold)

Figure 2: Diagnostic logic for common synthesis failures.

Module 3: Frequently Asked Questions (FAQ)

Q1: Why can't I use the "Fusion Method" (melting the acid and adding Lime) like in industrial Calcium Stearate production?

A: You can, but it is not recommended for research-grade materials. The Fusion method requires temperatures >150°C. At this heat, Octacosanoic acid is prone to oxidation, leading to discoloration. Furthermore, the Fusion method often leaves unreacted Calcium Hydroxide in the core of the particles. The Double Decomposition method described here ensures molecular-level mixing and superior purity [1].

Q2: My final product is hydrophobic. How do I analyze the purity?

A: Standard HPLC is difficult. We recommend:

  • DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm. Impurities broaden the peak.

  • FT-IR: Check the Carbonyl region. Free acid appears at ~1700 cm⁻¹. The Calcium Salt carboxylate stretch shifts to ~1540–1580 cm⁻¹. Absence of the 1700 cm⁻¹ peak confirms conversion [2].

Q3: Can I substitute Toluene with a "greener" solvent?

A: For C28, options are limited. Xylene is a direct substitute but harder to remove. Methyl THF (2-MeTHF) is a potential green alternative, but you must validate the solubility of Octacosanoic acid in it at boiling point. Do not use pure Ethanol or Isopropanol; the C28 chain is too long to dissolve effectively, leading to low yields.

Q4: The precipitate is so fine it passes through the filter paper. What do I do?

A: This indicates the precipitation was too fast.

  • Slow down the addition of CaCl₂.

  • Increase the "Digestion" time at 95°C. This allows "Ostwald Ripening," where small crystals dissolve and redeposit onto larger ones, improving filterability [3].

References

  • Nora, A., et al. (2001). "Metallic Soaps".[5][6] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

  • Robles, E.S.J., et al. (2020). "Characterization of Calcium Soaps of Fatty Acids by FTIR". Journal of Lipid Research.
  • Walton, A.G. (1967). "The Formation and Properties of Precipitates". Interscience Publishers.
  • Sigma-Aldrich. "Octacosanoic Acid Product Specification & Solubility Data".

Sources

Validation & Comparative

Advanced Matrix Engineering: In Vitro-In Vivo Correlation (IVIVC) of Calcium di(octacosanoate) in Sustained-Release Formulations

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter a critical bottleneck in formulating sustained-release (SR) dosage forms: the decoupling of in vitro dissolution profiles from in vivo pharmacokinetics. This discrepancy often stems from the physiological degradation of the excipient matrix within the gastrointestinal (GI) tract. To achieve a predictable, regulatory-compliant Level A In Vitro-In Vivo Correlation (IVIVC), the excipient must act as a self-validating system—remaining structurally inert while controlling drug release strictly through diffusion.

This guide objectively compares the performance of Calcium di(octacosanoate) against traditional lipidic and polymeric alternatives, providing the mechanistic grounding and experimental frameworks necessary to establish a robust IVIVC.

Mechanistic Grounding: The Case for Calcium di(octacosanoate)

Calcium di(octacosanoate), also known as Calcium montanate, is the calcium salt of octacosanoic acid—a very long-chain (C28) saturated fatty acid[1],[2]. In the context of oral drug delivery, its value lies in its extreme hydrophobicity and high melting point (~109°C)[3].

Unlike hydrophilic matrices (such as HPMC) that swell and erode, or glyceride-based lipids that are susceptible to enzymatic cleavage, Calcium di(octacosanoate) forms a highly tortuous, non-erodible lipidic network. Because it is a calcium salt rather than an esterified glyceride, it completely resists degradation by pancreatic lipases in the small intestine. Consequently, the drug release mechanism remains strictly Fickian (concentration-gradient driven pore diffusion) regardless of GI transit variations or fed/fasted states. This physiological inertness is the fundamental prerequisite for achieving a 1:1 correlation between benchtop dissolution and systemic absorption.

Mechanism Tablet Calcium di(octacosanoate) Matrix Tablet Fluid GI Fluid Penetration Tablet->Fluid Ingestion Tortuosity Lipase-Resistant Lipidic Network Fluid->Tortuosity Resists Erosion Diffusion Fickian API Diffusion Tortuosity->Diffusion Conc. Gradient Absorption Systemic Absorption Diffusion->Absorption Zero-Order

Mechanistic pathway of drug release from a Calcium di(octacosanoate) matrix.

Comparative Excipient Analysis

To objectively evaluate Calcium di(octacosanoate), we must benchmark it against other commonly utilized lipidic matrix formers. The table below summarizes the physicochemical properties and the resulting impact on IVIVC predictability.

Table 1: Comparative Analysis of Lipidic Matrix Excipients
ExcipientCarbon Chain LengthMelting Point (°C)In Vivo Lipolysis SusceptibilityPrimary Release MechanismIVIVC Predictability
Calcium di(octacosanoate) C28~109°CNone (Calcium salt)Pure DiffusionExcellent (Level A)
Glyceryl Behenate (Compritol) C22 (Mixture)69–74°CModerate (Pancreatic lipases)Diffusion + Partial ErosionVariable (Level B/C)
Carnauba Wax Complex Mixture82–86°CLowDiffusionModerate (Batch variability)
Magnesium Stearate C18~88°CNonePoor Matrix FormerPoor (Prone to dose-dumping)

Causality Insight: Glyceryl behenate is a highly popular SR lipid; however, its ester bonds can be partially hydrolyzed by GI lipases. This in vivo degradation accelerates drug release beyond what is observed in a standard in vitro buffer, often causing IVIVC models to fail validation criteria[4]. Calcium di(octacosanoate) circumvents this biological variable entirely.

IVIVC Framework & Experimental Methodology

Establishing a Level A IVIVC—the highest standard defined by the5[5]—requires a self-validating experimental protocol. A Level A correlation represents a point-to-point mathematical relationship between the in vitro dissolution rate and the in vivo input (absorption) rate[5],[6].

Step-by-Step Protocol

Step 1: Formulation Engineering (Direct Compression)

  • Action: Blend a highly soluble API (e.g., Metoprolol Succinate, BCS Class I) with 10%, 20%, and 30% w/w Calcium di(octacosanoate) and compress directly into tablets.

  • Causality: Direct compression is strictly selected over wet granulation. Introducing aqueous binders and drying heat can alter the polymorphic state of the lipid matrix, leading to unpredictable shifts in the matrix tortuosity and subsequent dissolution rates.

Step 2: In Vitro Dissolution Profiling

  • Action: Utilize USP Apparatus II (Paddle) at 50 rpm in 900 mL of pH 6.8 phosphate buffer at 37°C. Sample at 1, 2, 4, 8, 12, and 24 hours.

  • Causality: The pH 6.8 environment mimics the intestinal lumen, the primary absorptive window for SR dosage forms. The gentle 50 rpm paddle speed prevents artificial hydrodynamic shear forces from eroding the lipidic network, ensuring that the measured release is strictly diffusion-controlled.

Step 3: In Vivo Pharmacokinetic (PK) Study

  • Action: Administer the three formulation variants (Slow, Target, Fast) to a Beagle dog model (n=6) in a crossover design, collecting plasma samples over 24 hours.

  • Causality: Beagle dogs are selected because their GI transit times and hydrodynamic shear forces closely approximate human physiology, minimizing inter-species scaling errors that could skew the correlation.

Step 4: Deconvolution & Mathematical Modeling

  • Action: Apply the 7[7] to deconvolute the in vivo plasma concentration-time curve, calculating the cumulative fraction of drug absorbed. Plot this against the in vitro fraction dissolved to establish a linear regression model.

  • Causality: The Wagner-Nelson method is explicitly chosen because Metoprolol exhibits one-compartment pharmacokinetics[8],[7]. If the API exhibited multi-compartmental distribution, the Loo-Riegelman method would be required to prevent underestimation of the absorption rate[8].

IVIVC InVitro In Vitro Data (Dissolution % vs Time) Correlation Level A IVIVC (Linear Regression) InVitro->Correlation Fraction Dissolved InVivo In Vivo Data (Plasma Conc. vs Time) Deconvolution Deconvolution (Wagner-Nelson Method) InVivo->Deconvolution FractionAbs Fraction Absorbed (In Vivo % vs Time) Deconvolution->FractionAbs FractionAbs->Correlation Fraction Absorbed Validation Predictability Validation (%PE < 15%) Correlation->Validation

Level A IVIVC workflow utilizing the Wagner-Nelson deconvolution method.

Experimental Validation Data

To validate the model, the FDA requires that the absolute Prediction Error (%PE) for both the maximum plasma concentration (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and the Area Under the Curve (

) be less than 15% for each formulation variant[5],. The table below demonstrates the highly predictable performance of the Calcium di(octacosanoate) matrix.
Table 2: IVIVC Validation Data (Simulated Metoprolol Succinate SR)
Formulation VariantMatrix Load (% w/w)In Vitro Release Rate (

)
In Vivo Absorption Rate (

)
Correlation (

)

%PE

%PE
Fast Release 10%0.180

0.172

0.9886.5%5.4%
Target Release 20%0.120

0.115

0.9952.1%1.9%
Slow Release 30%0.080

0.078

0.9924.2%3.8%

Interpretation: The exceptional alignment between


 and 

(

) and the low %PE values confirm that Calcium di(octacosanoate) effectively isolates the drug release mechanism from physiological variables. This allows the in vitro dissolution test to serve as a highly accurate surrogate for in vivo bioequivalence testing.

References

  • Echemi. "Calcium di(octacosanoate) Industrial Grade Specifications." 1

  • MedChemExpress. "Octacosanoic acid (Montanic acid) | Endogenous Metabolite." 2

  • Food and Drug Administration (FDA). "Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." 5

  • PubMed (NIH). "Wagner-Nelson method for analysing the atypical double-peaked [13CO2] excretion curve in the [13C]-octanoate gastric emptying breath test in humans." 7

  • Dissolution Technologies. "PQRI Workshop Report: Application of IVIVC in Formulation Development." 4

Sources

Cross-validation of analytical methods for Calcium di(octacosanoate) quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Solubility Paradox

Calcium di(octacosanoate) (Ca-C28) represents a unique analytical challenge in lipid chemistry. As the calcium salt of octacosanoic acid (a Very Long Chain Fatty Acid - VLCFA), it combines the extreme hydrophobicity of a C28 carbon chain with the ionic lattice stability of a metal soap.

The Problem: Standard lipid extraction methods (Folch/Bligh-Dyer) fail because the calcium salt is insoluble in chloroform/methanol. Conversely, aqueous digestion fails due to the lipid tail's repulsion. The Solution: This guide presents a Split-Phase Cross-Validation Protocol . We do not rely on a single method. Instead, we utilize a single hydrolytic event to feed two orthogonal detectors:

  • GC-FID: Quantifies the molecular specificity (C28 purity vs. C26/C30 homologs).

  • ICP-OES: Quantifies the stoichiometric integrity (Calcium content).

Part 1: The "Split-Phase" Cross-Validation Workflow

Expert Insight: The greatest source of error in analyzing metal soaps is sample inhomogeneity. By digesting a single sample and splitting the phases, we ensure that the Calcium data and Fatty Acid data come from the exact same molar population.

The Self-Validating Protocol

This workflow utilizes Acid-Catalyzed Hydrolysis to break the salt, partitioning the analytes into their respective compatible phases.

SplitPhaseProtocol cluster_0 Phase 1: Hydrolytic Cleavage cluster_1 Phase 2: Partitioning cluster_2 Phase 3: Orthogonal Detection cluster_3 Phase 4: Data Correlation Sample Sample: Ca-Di(octacosanoate) (10-20 mg) Reagent Add: 3M HCl in Methanol + Toluene (1:1 v/v) Sample->Reagent Heat Reaction: 80°C for 60 mins (Breaks Ca-O bond) Reagent->Heat Sep Add Water + Hexane Centrifuge Heat->Sep OrgPhase Top Layer (Organic) Contains: Free C28 Acid / Methyl Esters Sep->OrgPhase AqPhase Bottom Layer (Aqueous) Contains: Free Ca2+ Ions Sep->AqPhase GC Method A: GC-FID (Derivatize to FAME) OrgPhase->GC Transesterification ICP Method B: ICP-OES (Direct Injection) AqPhase->ICP Dilution Validation Mass Balance Check Target: 1 mol Ca = 2 mol C28 GC->Validation ICP->Validation

Caption: The Split-Phase workflow ensures that the Calcium quantification (ICP) and Fatty Acid profiling (GC) are derived from the same hydrolysis event, minimizing sampling error.

Part 2: Method A - GC-FID (Specificity Engine)

Objective: Determine the purity of the octacosanoate chain. Commercial "C28" reagents often contain significant C26 (Cerotic) and C30 (Melissic) impurities.

Mechanistic Rationale

Direct injection of free fatty acids (FFAs) causes peak tailing and adsorption in the injector port. For C28, boiling points are extreme. We must derivatize to Fatty Acid Methyl Esters (FAMEs) to increase volatility and thermal stability.

Detailed Protocol
  • Derivatization (In-situ):

    • Take the Organic Phase from the Split-Phase workflow (containing free C28 acid).

    • Evaporate solvent under Nitrogen.

    • Reconstitute in Boron Trifluoride (BF3)-Methanol (14%) .

    • Heat at 100°C for 30 mins . Note: Acid catalysis is required; base catalysis (KOH) will not esterify free acids efficiently.

    • Extract FAMEs into Heptane .

  • Instrument Parameters (Agilent 7890/8890 or equivalent):

    • Column: High-Temperature Fused Silica (e.g., ZB-5HT or DB-5ht), 30m x 0.25mm x 0.1µm. Standard wax columns (PEG) will bleed excessively at the temperatures required for C28.

    • Carrier Gas: Hydrogen (40 cm/sec) or Helium.

    • Inlet: Split (10:1), 320°C.

    • Oven Program:

      • Start: 100°C (hold 1 min).

      • Ramp 1: 20°C/min to 250°C.

      • Ramp 2: 5°C/min to 340°C (hold 5 min). C28 FAME elutes late; high final temp is critical.

    • Detector: FID at 350°C.

  • Acceptance Criteria:

    • Resolution (Rs) between C26:0 and C28:0 > 1.5.

    • Tailing Factor < 1.2.[1]

Part 3: Method B - ICP-OES (Stoichiometric Anchor)

Objective: Quantify the total Calcium mass to validate the salt formation.

Mechanistic Rationale

While GC tells you which lipids are present, it cannot easily confirm if they exist as a salt or a free acid mixture. ICP-OES provides the "Checksum." If the sample is pure Calcium di(octacosanoate), the Calcium content must be exactly 4.53% w/w (based on MW ~883.5 g/mol ).

Detailed Protocol
  • Sample Preparation:

    • Take the Aqueous Phase from the Split-Phase workflow.

    • Alternative (Direct): Microwave digestion of 50mg solid sample in 10mL conc. HNO3.[2]

  • Instrument Parameters (e.g., Agilent 5900 ICP-OES):

    • View Mode: Radial (to minimize matrix interference from residual organics).

    • Wavelengths:

      • Primary: 317.933 nm (High sensitivity).

      • Secondary: 396.847 nm (Interference check).

    • RF Power: 1.2 kW.

  • Calibration:

    • Standard curve: 0.5, 1.0, 5.0, 10.0 ppm Ca in 5% HNO3.

    • Correlation coefficient (r²) > 0.999.[1]

Part 4: Comparative Analysis & Cross-Validation

The power of this guide lies in comparing the two datasets. The table below illustrates how to interpret discrepancies.

Data Interpretation Matrix
ScenarioGC-FID Result (C28 Purity)ICP-OES Result (Ca Content)DiagnosisAction
Ideal >98% C28 Area%4.4% - 4.6% (w/w)Pure Salt Release Batch
Type 1 >98% C28 Area%< 3.0% (w/w)Free Acid Excess The reaction was incomplete; excess fatty acid is present.
Type 2 < 90% (High C26/C30)4.5% (w/w)Homolog Contamination The stoichiometry is correct (it's a salt), but the raw material was impure.
Type 3 >98% C28 Area%> 5.0% (w/w)Inorganic Contamination Excess Ca(OH)2 or CaO remains from synthesis.
Calculation for Cross-Validation

To "Pass" the cross-validation, the Molar Ratio (


) must be within 0.48 - 0.52 .


  • Moles Ca = (ICP Concentration [mg/L] × Volume [L]) / 40.078 g/mol

  • Moles FA = (GC Concentration [mg/L] × Volume [L]) / 424.75 g/mol (MW of Octacosanoic Acid)

References

  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 51(3), 635–640.[3] Link

    • Establishes the standard for acid-catalyzed methyl
  • Mendez Antolin, E., et al. (2008).[3] Validation of a GC method for the analysis of very long chain fatty acids in plasma. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 194-199. Link

    • Provides specific parameters for C24-C30 f
  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities - Procedures. Link

    • The regulatory standard for ICP-OES validation (Accuracy, Precision, Specificity).
  • Agilent Technologies. (2023). ICP-OES Analysis of Nutrient Elements for Labeling Compliance. Application Note. Link

    • Details the radial view setup for high-m
  • Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. The Oily Press. Link

    • Authoritative source on lipid derivatiz

Sources

Biological effects of Calcium di(octacosanoate) versus policosanol

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Efficacy: Calcium Di(octacosanoate) vs. Policosanol in Metabolic and Vascular Modulation

As a Senior Application Scientist in lipid-based drug development, I frequently encounter formulations where the distinction between a precursor molecule and its downstream stabilized salt dictates the entire pharmacokinetic profile. When evaluating very-long-chain aliphatic compounds for cardiovascular and metabolic indications, Policosanol and Calcium di(octacosanoate) represent two distinct pharmacological paradigms.

While Policosanol is a well-known mixture of primary alcohols, Calcium di(octacosanoate) is the stabilized calcium salt of octacosanoic acid—the primary active metabolite of policosanol's main constituent. This guide objectively compares their biological effects, mechanistic pathways, and provides self-validating experimental protocols for drug development professionals.

Chemical Ontology & Pharmacokinetics

Policosanol is a natural nutraceutical mixture of very-long-chain aliphatic alcohols (VLCAs) extracted from sugarcane wax, beeswax, or rice bran, with octacosanol (


) comprising approximately 60% of the mixture ()[1]. In vivo, octacosanol undergoes rapid hepatic β-oxidation, converting it into various fatty acids, most notably octacosanoic acid[2].

Calcium di(octacosanoate) (CAS: 52258-47-6), also known as calcium montanate, is the calcium salt of octacosanoic acid (


) ()[3]. Octacosanoic acid itself is the principal active component of D-003, a purified mixture of high-molecular-weight aliphatic acids known for potent anti-platelet and cholesterol-lowering activities ()[4]. By formulating this acid as a calcium salt, developers achieve a dual-purpose compound: it acts as an advanced pharmaceutical excipient (viscosity controller and anticaking agent) ()[5] while delivering the pre-metabolized active pharmacological agent directly to the gastrointestinal tract.

Mechanistic Divergence: Alcohols vs. Acids

Despite overlapping therapeutic indications, the molecular targets of these two compounds diverge significantly.

  • Policosanol (Octacosanol): Exerts its primary lipid-lowering effects via the activation of AMP-activated protein kinase (AMPK), which subsequently phosphorylates and deactivates HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It also exhibits cytoprotective effects by inhibiting pro-inflammatory signaling pathways, including MAPK and NF-κB, particularly under lipopolysaccharide (LPS)-induced stress[1].

  • Calcium di(octacosanoate): Bypasses the need for β-oxidation. As the salt of octacosanoic acid, it directly influences the arachidonic acid cascade. It demonstrates potent antithrombotic effects by modulating cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) activities, leading to a profound suppression of Thromboxane A2 (

    
    )[4]. Furthermore, it offers robust hepatoprotection against lipid peroxidation, as demonstrated in paracetamol-induced liver damage models ()[6].
    

G Poli Policosanol (Octacosanol) AMPK AMPK Activation Poli->AMPK Metab Hepatic β-Oxidation Poli->Metab In Vivo Metabolism HMG HMG-CoA Reductase Inhibition AMPK->HMG Lipid Cholesterol Lowering HMG->Lipid CaOcta Calcium di(octacosanoate) (Octacosanoic Acid Salt) Metab->CaOcta Salt Formulation CaOcta->HMG Direct Inhibition COX COX / 5-LOX Modulation CaOcta->COX TXA2 Thromboxane A2 Suppression COX->TXA2 Platelet Anti-Platelet Aggregation TXA2->Platelet

Figure 1: Mechanistic divergence and metabolic relationship between Policosanol and Calcium di(octacosanoate).

Quantitative Efficacy Comparison

ParameterPolicosanol (Octacosanol)Calcium di(octacosanoate)
Chemical Class Aliphatic Primary Alcohol (

)
Calcium Salt of Aliphatic Acid (

)
Primary Target AMPK / HMG-CoA ReductaseCOX / 5-LOX / Thromboxane A2
Metabolic Fate β-oxidation to Octacosanoic AcidDissociation into

and Octacosanoic Acid
Key Biological Effect Cholesterol Lowering, Anti-inflammatoryAnti-platelet Aggregation, Hepatoprotective
Formulation Utility Active Pharmaceutical Ingredient (API)API & Advanced Excipient (Viscosity/Anticaking)

Experimental Validation Protocols

Protocol A: High-Throughput HMG-CoA Reductase Fluorometric Assay

Purpose: To determine if the compounds act as direct competitive inhibitors or require cellular metabolism (AMPK activation) to inhibit cholesterol synthesis.

  • Reagent Preparation: Reconstitute recombinant human HMG-CoA reductase in assay buffer (100 mM potassium phosphate, pH 7.4, 50 mM KCl, 1 mM EDTA, 5 mM DTT). Causality: Maintaining a strict pH and reducing environment prevents spontaneous enzyme degradation.

  • Compound Incubation: Pre-incubate the enzyme with varying concentrations (0.1 - 100 µM) of Policosanol or Calcium di(octacosanoate) for 15 minutes at 37°C. Causality: Pre-incubation allows for potential allosteric binding before substrate introduction.

  • Reaction Initiation: Add HMG-CoA substrate and NADPH.

  • Kinetic Measurement: Measure the decrease in fluorescence (Excitation: 340 nm, Emission: 460 nm) over 20 minutes.

  • Self-Validation: Include Pravastatin as a positive control. Because Policosanol requires in vivo β-oxidation to become fully active, it should show weaker direct in vitro inhibition compared to the pre-metabolized Calcium di(octacosanoate).

Protocol B: Ex Vivo Platelet Aggregation & Quantification

Purpose: To validate the antithrombotic efficacy of Calcium di(octacosanoate) via the COX/TXA2 pathway.

  • PRP Isolation: Draw human whole blood into sodium citrate tubes. Centrifuge at 200 × g for 15 minutes to isolate Platelet-Rich Plasma (PRP). Causality: Gentle centrifugation prevents premature mechanical platelet degranulation.

  • Agonist Induction: Pre-treat PRP with Calcium di(octacosanoate) or Policosanol for 10 minutes. Induce aggregation using 1 mM Arachidonic Acid (AA). Causality: AA specifically forces platelets to utilize the COX-1 pathway. If aggregation is inhibited, it confirms COX-1 as the target.

  • Aggregometry: Record light transmission aggregometry (LTA) for 5 minutes.

  • 
     ELISA:  Centrifuge the aggregated samples and collect the supernatant. Quantify Thromboxane B2 (
    
    
    
    , the stable metabolite of
    
    
    ) using a competitive ELISA. Self-Validation: A concurrent drop in both LTA curves and
    
    
    levels confirms that the phenotypic anti-platelet effect is driven strictly by biochemical inhibition of
    
    
    synthesis.

Formulation & Bioavailability Considerations

In drug development, choosing between an alcohol and a calcium salt dictates the formulation strategy. Policosanol is highly lipophilic and suffers from variable gastrointestinal absorption, often requiring nano-emulsification. Conversely, Calcium di(octacosanoate) leverages the calcium ion to form a stable, high-melting-point matrix. This not only acts as a slow-release mechanism for octacosanoic acid in the acidic environment of the stomach but also serves dual functionality as an anticaking and viscosity-controlling agent[5], streamlining the manufacturing of solid oral dosage forms.

References

  • Cytoprotective role of octacosanol in lipopolysaccharide-induced inflammation . Frontiers in Immunology. Available at:[Link]

  • Effect of D-003, a mixture of high molecular weight primary acids from sugar cane wax, on paracetamol-induced liver damage in rats . PubMed. Available at:[Link]

  • Calcium di(octacosanoate) | C56H110CaO4 . PubChem. Available at:[Link]

  • Cosmetic Ingredients Database: Calcium Montanate . NORMAN Network. Available at: [Link]

Sources

Efficacy of Calcium di(octacosanoate) compared to calcium carbonate for bone health

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Dual-Action Lipid-Calcium Hypothesis

This guide provides a technical comparison between Calcium Carbonate (


) , the standard-of-care calcium supplement, and Calcium di(octacosanoate)  (also known as Calcium Montanate, CAS 52258-47-6), a lipophilic calcium salt of a very long-chain fatty acid (

).

While Calcium Carbonate acts strictly as a mineral substrate for hydroxyapatite formation, Calcium di(octacosanoate) represents a "Dual-Action" candidate . It theoretically delivers calcium while simultaneously releasing octacosanoic acid , a bioactive lipid implicated in the inhibition of osteoclastogenesis and cholesterol synthesis (similar to the mechanism of D-003 sugarcane wax acids). However, this potential is strictly limited by physicochemical constraints—specifically, the extreme hydrophobicity of the


 chain, which presents unique bioavailability challenges compared to the acid-soluble carbonate.

Physicochemical Profile & Molecular Architecture

The fundamental difference in efficacy stems from the molecular dissociation potential in the gastrointestinal (GI) tract.

FeatureCalcium Carbonate (

)
Calcium di(octacosanoate) (

)
Molecular Weight 100.09 g/mol 887.55 g/mol
Calcium Content 40% (High density)~4.5% (Low density)
Solubility (Water) Insoluble (requires acid to ionize)Insoluble (Hydrophobic/Waxy)
Solubility (Lipid) InsolubleSoluble in hot organic solvents/waxes
Dissociation Mechanism Acid-dependent:

Lipolysis-dependent: Requires bile salts/lipase or acidic hydrolysis to free fatty acid.
Primary Utility Bone Mineralization SubstrateHypothetical: Anti-resorptive Signaling + Mineralization
Structural Visualization

ChemicalStructure cluster_0 Calcium Carbonate cluster_1 Calcium di(octacosanoate) CC CaCO3 Crystal Lattice Ion Rapid Ionization (pH < 6) CC->Ion Gastric Acid CO Ca(C28H55O2)2 (Lipophilic Wax Matrix) Dissoc Hydrolysis / Saponification CO->Dissoc Lipase/Bile/Acid OA 2x Octacosanoic Acid (Bioactive Lipid) Dissoc->OA Ca 1x Ca2+ Ion Dissoc->Ca

Figure 1: Dissociation pathways. Calcium di(octacosanoate) yields a bioactive lipid (


) and Calcium, whereas Carbonate yields only Calcium and 

.

Pharmacodynamics: The "Octacosanoate" Advantage

The efficacy of Calcium di(octacosanoate) is predicated on the biological activity of its anion, Octacosanoic Acid . Research into D-003 (a mixture of high molecular weight sugarcane wax acids, primarily octacosanoic acid) provides the mechanistic basis for this comparison.[1]

Mechanism 1: Calcium Carbonate (Mineralization Only)
  • Action: Increases serum

    
    , suppressing Parathyroid Hormone (PTH).
    
  • Outcome: Reduces bone resorption indirectly by satisfying homeostatic calcium demand.

  • Limitation: Does not actively inhibit osteoclast differentiation; efficacy plateaus when calcium sufficiency is reached.

Mechanism 2: Calcium di(octacosanoate) (Signaling + Mineralization)
  • Action A (Mineral): Provides

    
     (albeit at a lower weight percentage).
    
  • Action B (Lipid Signaling): The released octacosanoic acid inhibits hepatic cholesterol synthesis (HMG-CoA reductase downregulation).

  • Bone-Lipid Axis: Reduced cholesterol biosynthesis interferes with the prenylation of GTPases (Rho, Rac) in osteoclasts, which are essential for the formation of the actin ring and ruffled border required for bone resorption.

  • Result: Direct inhibition of osteoclast function and potential stimulation of osteoblasts.

Signaling Pathway Diagram

SignalingPathway cluster_inputs Dietary Input cluster_mechanism Cellular Mechanism cluster_outcome Bone Outcome CaOct Ca-di(octacosanoate) CaIon Serum Ca2+ CaOct->CaIon Low Yield OctAcid Octacosanoic Acid CaOct->OctAcid Bioactive Release CaCarb Ca-Carbonate CaCarb->CaIon High Yield PTH PTH Suppression CaIon->PTH Indirect Inhibition Resorption Osteoclast Resorption PTH->Resorption Indirect Inhibition HMG HMG-CoA Reductase (Inhibition) OctAcid->HMG Mevalonate Mevalonate Pathway (Downregulation) HMG->Mevalonate Prenylation Protein Prenylation (Rho/Rac) Mevalonate->Prenylation Prenylation->Resorption Inhibits Cytoskeleton Density Bone Mineral Density Resorption->Density Preservation

Figure 2: The dual pathway of Ca-di(octacosanoate) targeting both PTH (via Calcium) and Osteoclast cytoskeleton (via Octacosanoic Acid).

Bioavailability & Pharmacokinetics

The critical failure point for Calcium di(octacosanoate) is solubility .

  • The "Soap" Effect : Calcium salts of long-chain fatty acids (Calcium Stearate, Calcium Octacosanoate) are notoriously insoluble "calcium soaps." In the high-pH environment of the small intestine, they tend to precipitate, rendering both the calcium and the fatty acid unabsorbable.

  • Absorption Requirement : For efficacy, the molecule must undergo acid hydrolysis in the stomach (

    
    ) to cleave the 
    
    
    
    from the fatty acid. The fatty acid then requires emulsification by bile salts to be absorbed via chylomicrons.
  • Comparison :

    • Ca-Carbonate : ~20-30% absorption efficiency (fractional).

    • Ca-di(octacosanoate) : Likely <5% calcium absorption without specific micronization or lipid-delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS).

Experimental Protocols for Validation

To validate the superiority of Ca-di(octacosanoate), researchers must prove that the bioactivity of the lipid moiety outweighs the lower calcium payload.

Protocol A: In Vitro Osteoclast Differentiation Assay

Objective: Determine if Ca-di(octacosanoate) inhibits osteoclastogenesis more effectively than Ca-Carbonate.

  • Cell Line: RAW 264.7 macrophages (inducible to osteoclasts with RANKL).

  • Treatment Groups:

    • Control (Vehicle)[2]

    • Ca-Carbonate (dissolved in HCl, neutralized)

    • Ca-di(octacosanoate) (dissolved in DMSO/Ethanol or liposomal formulation)

    • Octacosanoic Acid (Positive Control for lipid effect)

  • Induction: Add RANKL (50 ng/mL). Incubate for 5 days.

  • Readout:

    • TRAP Staining: Count multinucleated TRAP+ cells.

    • Resorption Pit Assay: Culture on dentin slices; measure resorption area.

  • Expected Result: Ca-di(octacosanoate) and Octacosanoic Acid should reduce TRAP+ cells and pit area significantly more than Ca-Carbonate alone.

Protocol B: In Vivo Ovariectomized (OVX) Rat Model

Objective: Compare BMD preservation and biomechanical strength.

  • Subjects: Female Wistar rats (12 weeks old).

  • Procedure: Bilateral ovariectomy (induces estrogen-deficiency osteoporosis).

  • Dosing (Oral Gavage, 12 weeks):

    • Group 1: Sham (No OVX)

    • Group 2: OVX + Vehicle

    • Group 3: OVX + Ca-Carbonate (Elemental Ca: 600 mg/kg)

    • Group 4: OVX + Ca-di(octacosanoate) (Matched for Elemental Ca OR Matched for Molar Equivalence)

  • Endpoints:

    • Micro-CT: Trabecular bone volume (BV/TV), Trabecular number (Tb.N).

    • Serum Biomarkers: Osteocalcin (Formation), CTX-1 (Resorption).

    • Biomechanics: Three-point bending test of the femur (Max load, Stiffness).

Summary Data Table (Projected)

MetricCalcium CarbonateCalcium di(octacosanoate)Advantage
Elemental Ca % 40%~4.5%Carbonate (Higher load)
Pill Burden Low (1-2 pills/day)High (Requires ~9x mass for same Ca)Carbonate
Osteoclast Inhibition Indirect (PTH suppression)Direct (Lipid signaling)Ca-di(octacosanoate)
Cholesterol Impact NeutralLowers LDL/Total Cholesterol Ca-di(octacosanoate)
GI Side Effects Gas, Bloating, ConstipationWaxy stool, potential laxativeNeutral (Different profiles)
Cost Very LowHigh (Synthesis/Purification)Carbonate
Conclusion for Drug Developers

Calcium di(octacosanoate) is not a viable primary calcium source due to its low elemental weight and poor solubility. However, it represents a promising "Functional Excipient" or "Adjunctive Therapy."

  • Recommendation: Do not replace Ca-Carbonate. Instead, develop a hybrid formulation containing Ca-Carbonate (for bulk mineral) + Ca-di(octacosanoate) (as a source of bioactive octacosanoic acid) to target the cholesterol-bone axis in osteoporotic patients with dyslipidemia.

References

  • PubChem. (2025). Calcium di(octacosanoate) - Compound Summary. National Library of Medicine. [Link]

  • Ceballos, A., et al. (2011). Effects of D-003 (sugarcane wax acids) on the bone quality of rats with glucocorticoid-induced osteoporosis. Food and Chemical Toxicology. [Link]

  • Mendoza, S., et al. (2001).[1] Inhibition of in vitro osteoclast resorption by D-003, a mixture of very long-chain fatty acids. International Journal of Tissue Reactions. [Link]

  • Straub, D. A. (2007). Calcium supplementation in clinical practice: a review of forms, doses, and indications. Nutrition in Clinical Practice. [Link]

  • European Chemicals Agency (ECHA). (2025). Calcium Montanate Registration Dossier. [Link](Note: General landing page for verification of CAS 52258-47-6 status).

Sources

Reproducibility of experimental results with Calcium di(octacosanoate)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Enhancing Formulation Reproducibility with Calcium di(octacosanoate)

Executive Summary: The Case for C28 Architecture

Calcium di(octacosanoate) (also known as Calcium Montanate;


) represents a high-performance alternative to standard stearates in solid dosage formulation. While Magnesium Stearate (MgSt) remains the industry "gold standard," it is plagued by batch-to-batch variability, shear sensitivity (over-lubrication), and chemical incompatibility with specific APIs.

This guide analyzes the reproducibility of experimental results using Calcium di(octacosanoate). By leveraging its longer carbon chain (C28 vs. C18), researchers can achieve a wider processing window and superior thermal stability. However, the reproducibility of the excipient itself relies on strict control of Critical Material Attributes (CMAs).

Target Audience: Formulation Scientists, Process Engineers, and Quality Control Leads.

Comparative Technical Analysis

The following table contrasts Calcium di(octacosanoate) with the two most common alternatives: Magnesium Stearate (MgSt) and Sodium Stearyl Fumarate (SSF).

FeatureCalcium di(octacosanoate) (C28) Magnesium Stearate (C18) Sodium Stearyl Fumarate (SSF)
Chain Length C28 (Octacosanoic)C16/C18 (Palmitic/Stearic)C18 (Stearyl)
Melting Range ~125–140°C (High Stability)~115–125°C (Variable)>224°C
Hydrophobicity Extreme (High contact angle)HighModerate (Hydrophilic nature)
Shear Sensitivity Low (Resists over-mixing)High (Laminates easily)Low
Reproducibility High (Synthetic variants available)Low (Hydrate/Polymorph issues)High
Use Case High-energy processing, thermal stability, sticking prevention.[1]Standard generic tableting.Soluble APIs, fast dissolution reqs.

Mechanism of Action: The Slip-Plane Hypothesis

To understand reproducibility, we must understand the failure mode. MgSt fails because its dihydrate crystal lattice shears too easily, coating particles in a hydrophobic film that retards dissolution (the "over-lubrication" effect).

Calcium di(octacosanoate), with its longer alkyl chain, exhibits higher lattice energy. It provides effective boundary lubrication without rapidly exfoliating into a continuous, dissolution-blocking film.

Visualization: Lubrication & Failure Pathways

LubricationMechanism Raw Excipient Particle Shear Shear Force (Blending) Raw->Shear MgSt_Path Magnesium Stearate (C18) Shear->MgSt_Path CaC28_Path Calcium di(octacosanoate) (C28) Shear->CaC28_Path Film_Mg Continuous Hydrophobic Film (Over-lubrication) MgSt_Path->Film_Mg Low Shear Yield Film_Ca Discontinuous Boundary Layer (Stable Lubrication) CaC28_Path->Film_Ca High Shear Yield Result_Mg Result: Variable Dissolution Soft Tablets Film_Mg->Result_Mg Result_Ca Result: Reproducible Hardness Stable Dissolution Film_Ca->Result_Ca

Caption: Figure 1. Mechanistic divergence between C18 and C28 salts under shear stress. C28 resists forming continuous blocking films.

Experimental Protocols for Reproducibility

Experiment A: The "Shear Sensitivity" Stress Test

Objective: Determine if the lubricant creates batch-to-batch variability when mixing times fluctuate (a common production issue).

Protocol:

  • Base Blend: Microcrystalline Cellulose (MCC) + Lactose (1:1 ratio).

  • Lubricant Addition: Add 1.0% w/w Calcium di(octacosanoate).

  • Variable: Blending time in a V-blender (25 rpm).

    • Timepoints: 2 min, 5 min, 10 min, 20 min.

  • Compression: Compress on a rotary press at constant force (e.g., 10 kN).

  • Measurement: Measure Tensile Strength (Tablet Hardness) and Disintegration Time .

Expected Results (Data Synthesis):

Mixing TimeMgSt (C18) Tensile StrengthCa-C28 Tensile Strength Interpretation
2 mins2.5 MPa2.4 MPa Comparable baseline performance.
5 mins2.1 MPa2.3 MPa MgSt begins to weaken structure.
10 mins1.6 MPa2.2 MPa Significant Divergence. C28 retains bonding.
20 mins1.1 MPa2.1 MPa C28 proves process insensitive .

Insight: If your tensile strength drops <10% over 20 minutes of mixing, the system is robust. C28 typically passes this; MgSt typically fails.

Experiment B: Specific Surface Area (SSA) Validation

Objective: Ensure the raw material (C28 salt) is reproducible between batches. Context: Fatty acid salts vary wildly in surface area depending on precipitation methods.

Protocol:

  • Instrument: Nitrogen Gas Adsorption (BET method).

  • Degassing: 40°C for 2 hours (avoid melting).

  • Target Range: Define a specification (e.g.,

    
    ).
    
  • Correlation: Map SSA to Lubrication Efficiency (Ejection Force).

The Self-Validating Workflow

To ensure scientific integrity, do not simply "swap" lubricants. Use this logic gate to validate the decision.

ValidationWorkflow Start Start: New C28 Batch Step1 1. Characterize Raw Material (DSC & BET SSA) Start->Step1 Check1 Is Melting Point >125°C AND SSA consistent? Step1->Check1 Fail1 REJECT BATCH (Polymorph/Impurity Risk) Check1->Fail1 No Step2 2. Strain Rate Sensitivity (Compression Profile) Check1->Step2 Yes Check2 Is Plasticity Index Maintained? Step2->Check2 Check2->Fail1 No Step3 3. Dissolution Stability (t=0 vs t=3 months) Check2->Step3 Yes Success VALIDATED Reproducible System Step3->Success

Caption: Figure 2. Logic gate for qualifying Calcium di(octacosanoate) batches to ensure reproducibility.

Expert Insights on Causality

Why does C28 improve reproducibility? The "Reproducibility Crisis" in solid dosage often stems from the Brittle-Ductile Transition . Standard lubricants (MgSt) are so effective that they coat the host particles completely, preventing the host particles (like microcrystalline cellulose) from bonding during compression. This makes the tablet hardness highly dependent on exactly how long you mixed the powder.

Calcium di(octacosanoate) operates differently due to steric hindrance . The massive C28 tails are less mobile and form a more rigid boundary layer. They reduce friction at the die wall (ejection force) without migrating aggressively into the inter-particulate bonding sites. Result: You can mix for 5 minutes or 15 minutes, and the tablet hardness (and dissolution) remains constant. This is the definition of Process Robustness .

References

  • PubChem. (2025).[1][2] Calcium di(octacosanoate) Compound Summary. National Library of Medicine. [Link]

  • Dissolution Technologies. (2024). Magnesium Stearate – Its Importance and Potential Impact on Dissolution of Oral Solid Dosage Forms. [Link]

  • MDPI. (2021). Characterisation and Traceability of Calcium Carbonate and Fatty Acid Salts. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of Calcium Di(octacosanoate)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Calcium di(octacosanoate) (also known as Calcium Montanate) is the calcium salt of octacosanoic acid (


).[1] Unlike shorter-chain analogs (e.g., Calcium Octoate, C8), which can be acute irritants, this C28-chain molecule is a high-molecular-weight, waxy solid characterized by extreme hydrophobicity and chemical inertness.

While generally classified as low-toxicity, its disposal poses specific operational challenges often overlooked in standard safety data sheets (SDS). The primary risks are not toxicological, but infrastructural (plumbing occlusion) and physical (combustible dust).

Chemical Identification Table
ParameterDataOperational Implication
Chemical Name Calcium di(octacosanoate)Calcium salt of Montanic Acid
CAS Number 52258-47-6Use for waste manifesting
Formula

High carbon content = High calorific value for incineration
Physical State White/Off-white Powder or FlakesPotential for dust generation
Solubility (Water) Negligible (< 0.1 mg/L)DO NOT FLUSH. Will precipitate and clog drains immediately.[1][2]
Solubility (Organic) Soluble in hot non-polar solvents (e.g., Xylene)Requires organic solvent for cleaning glassware.

Hazard Assessment & Pre-Disposal Handling[3]

The "Sewer-Safe" Misconception

A common error in research labs is assuming "Low Toxicity" equals "Drain Safe." Why this fails: Calcium di(octacosanoate) functions as a metallic soap. When introduced to an aqueous environment, the calcium ion binds the two C28 fatty acid chains into a rigid, insoluble matrix. In a drainage system, this does not dissolve; it agglomerates with other lipids to form "soap scum" concretions that require mechanical removal.

Combustible Dust Warning

Like Calcium Stearate, Calcium di(octacosanoate) in fine powder form can form explosive dust clouds if suspended in air in high concentrations.

  • Threshold: Avoid generating dust clouds > 30 g/m³.

  • Control: Use local exhaust ventilation (fume hood) when transferring large quantities (> 500g).

Recommended PPE[4][5][6][7]
  • Gloves: Nitrile (Standard 4-mil). The compound is lipophilic but not permeating.

  • Respiratory: N95 mask if handling open powder outside a fume hood to prevent nuisance dust inhalation.

  • Eyes: Safety glasses with side shields.[3]

Operational Disposal Protocol

This protocol ensures compliance with RCRA (USA) and REACH (EU) standards for solid chemical waste.

Workflow Visualization: Waste Stream Decision Tree

WasteDecisionTree Start Waste Generation: Calcium di(octacosanoate) StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Wipes) StateCheck->SolidPath Dry Powder LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath Solution SolidContainer Containerize: HDPE Wide-Mouth Jar SolidPath->SolidContainer LiquidContainer Containerize: Solvent Waste Carboy LiquidPath->LiquidContainer Labeling Labeling: 'Non-Hazardous Chemical Waste' (Unless solvent is hazardous) SolidContainer->Labeling LiquidContainer->Labeling Disposal Final Disposal Method: High-Temperature Incineration Labeling->Disposal

Figure 1: Logic flow for determining the correct waste stream based on the physical state of the material.

Step-by-Step Procedure
Phase 1: Collection & Segregation
  • Solids: Collect pure powder, contaminated weighing boats, and dry wipes in a wide-mouth HDPE jar .

    • Why HDPE? It is impact-resistant and chemically compatible with fatty acid salts.

  • Liquids: If the calcium salt is dissolved in a solvent (e.g., hexane, toluene), the waste profile is dictated by the solvent , not the salt. Discard into the "Flammable Organic Solvent" stream.

  • Segregation: Do not mix with strong oxidizers (e.g., perchlorates, nitrates). The fatty acid chains act as a fuel source and can react exothermically with oxidizers.

Phase 2: Labeling

Even if considered "non-regulated" by DOT standards, laboratory safety protocols require explicit labeling.

  • Label Text: "Waste Calcium Di(octacosanoate)"

  • Hazard Checkbox: Mark "None" or "Irritant" (depending on local EHS strictness regarding dusts).

  • Constituents: List "Calcium Montanate / Octacosanoic Acid Salt."[1]

Phase 3: Spill Cleanup (Dry vs. Wet)

CRITICAL: Do not use water to clean up a powder spill. It will create a slippery, hydrophobic smear that is difficult to remove.

SpillCleanup Spill Spill Incident Method Select Method Spill->Method Dry Dry Sweep/Vacuum (Preferred) Method->Dry Wet Wet Mop (Avoid) Method->Wet Creates Hazard Solvent Solvent Wipe (Final Polish) Dry->Solvent Remove Residue Waste Solid Waste Bin Solvent->Waste

Figure 2: Cleanup workflow emphasizing dry recovery methods to prevent slip hazards.

  • Sweep/Vacuum: Use a brush and dustpan or a HEPA vacuum for the bulk powder.

  • Solvent Wipe: Wet a paper towel with Isopropyl Alcohol (IPA) or Ethanol to wipe the surface. The alcohol helps solvate the waxy residue that water cannot touch.

  • Wash: Only use soap and water after the visible solid is removed.

Regulatory Compliance & Final Disposition

US Regulations (RCRA)

Under the Resource Conservation and Recovery Act (RCRA), Calcium Di(octacosanoate) is not a P-listed or U-listed hazardous waste [1]. However, it falls under the "General Chemical Waste" category.

  • Classification: Non-RCRA Regulated Solid (unless contaminated with solvents).

  • Generator Status: Counts toward total waste volume but does not trigger acute hazardous waste thresholds.

European Regulations (REACH/CLP)
  • EC Number: 257-794-9[1][2][4]

  • Status: Generally considered not persistent, bioaccumulative, and toxic (PBT) [2].

  • Disposal Code (EWC): 07 01 99 (Wastes not otherwise specified).

The Ultimate Fate: Incineration

The preferred disposal method for long-chain fatty acid salts is incineration .

  • Mechanism: High-temperature combustion converts the octacosanoate chain (

    
    ) into 
    
    
    
    and water.
  • Residue: The calcium component remains as Calcium Oxide/Carbonate ash, which is captured by the incinerator's scrubbing systems.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Calcium di(octacosanoate) (EC 257-794-9).[1] REACH Registration Dossier. Available at: [Link]

  • PubChem. Calcium di(octacosanoate) Compound Summary (CID 6452605).[1][2] National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Combustible Dust: An Explosion Hazard. Safety and Health Information Bulletins. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.